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  • Product: Methyl 2-[(2-methoxyethyl)amino]acetate
  • CAS: 885221-00-1

Core Science & Biosynthesis

Foundational

Chemical structure analysis of Methyl 2-[(2-methoxyethyl)amino]acetate

Title: Comprehensive Structural and Synthetic Analysis of Methyl 2-[(2-methoxyethyl)amino]acetate (CAS: 885221-00-1) Document Type: Technical Whitepaper Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug D...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Structural and Synthetic Analysis of Methyl 2-[(2-methoxyethyl)amino]acetate (CAS: 885221-00-1) Document Type: Technical Whitepaper Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the architectural precision of linker technologies and pharmacokinetic modifiers is paramount. Methyl 2-[(2-methoxyethyl)amino]acetate (CAS: 885221-00-1) is a highly versatile, bifunctional building block frequently utilized in the synthesis of proteolysis-targeting chimeras (PROTACs), peptidomimetics, and targeted drug delivery systems.

Structurally, it is a secondary amine featuring a methyl ester-protected glycine backbone appended to a short polyethylene glycol (PEG)-like methoxyethyl chain. As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a strategic node in synthetic workflows. The orthogonal reactivity between its secondary amine and protected carboxylate allows for highly controlled, sequential functionalization—a critical requirement for building complex macromolecular therapeutics.

Physicochemical Profiling & Structural Logic

Understanding the intrinsic properties of this molecule dictates how it behaves in both the reaction flask and biological systems. The molecule contains three distinct functional domains:

  • Methyl Ester: A temporary masking group for the carboxylic acid, preventing self-polymerization during amine functionalization. It is easily deprotected via mild basic hydrolysis (e.g., LiOH).

  • Secondary Amine: The primary nucleophilic center. Its basicity is slightly attenuated compared to simple aliphatic amines due to the inductive electron-withdrawing effect of the adjacent ester carbonyl.

  • Methoxyethyl Tail: A mini-PEG unit that enhances aqueous solubility and reduces the lipophilicity (LogP) of the final therapeutic construct, thereby optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Table 1: Quantitative Physicochemical Data
ParameterValueMechanistic Implication
CAS Number 885221-00-1Unique identifier for procurement and database indexing.
Molecular Formula C₆H₁₃NO₃Defines exact mass requirements for MS validation.
Molecular Weight 147.17 g/mol Low molecular weight ensures minimal steric hindrance during coupling.
Boiling Point 178.9 ± 20.0 °C (Predicted)[1]Indicates volatility; requires care during vacuum concentration.
Density 1.006 ± 0.06 g/cm³ (Predicted)[1]Near-water density; relevant for biphasic extraction calculations.
pKa (Conjugate Acid) 6.23 ± 0.19 (Predicted)[1]Weakly basic; remains largely unprotonated at physiological pH (7.4), facilitating membrane permeability if used as a free amine.

Synthetic Methodologies & Workflow

When synthesizing secondary amines like Methyl 2-[(2-methoxyethyl)amino]acetate, chemists face a classic causality dilemma: direct alkylation often leads to over-alkylation (tertiary amine byproducts), whereas reductive amination offers superior kinetic control.

To ensure a self-validating and high-yield system, Reductive Amination is the preferred protocol. By pre-forming the imine intermediate before reduction, we eliminate the risk of dialkylation that plagues standard S_N2 pathways.

Protocol: Reductive Amination of Methyl Glyoxylate

Rationale: Using sodium triacetoxyborohydride (NaBH(OAc)₃) provides mild, selective reduction of the imine without reducing the ester or unreacted aldehyde.

  • Imine Formation: Dissolve 2-methoxyethylamine (1.0 equiv, 10 mmol) and methyl glyoxylate (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL). Stir at room temperature for 2 hours under a nitrogen atmosphere. Causality: DCE is chosen over DCM due to its higher boiling point and superior solubilization of the borohydride reducing agent.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 equiv, 15 mmol) portion-wise to control the exothermic hydride transfer.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Extraction: Quench with saturated aqueous NaHCO₃ (20 mL) to neutralize acetic acid byproducts. Extract the aqueous layer with dichloromethane (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the pure secondary amine.

SynthesisWorkflow A 2-Methoxyethylamine (Nucleophile) B1 Methyl Glyoxylate (Electrophile) A->B1 Condensation (Preferred) B2 Methyl Bromoacetate (Electrophile) A->B2 SN2 Alkylation (Alternative) C1 Imine Intermediate (Controlled) B1->C1 C2 Over-Alkylation Risk (Tertiary Amine) B2->C2 Excess Alkylating Agent D Methyl 2-[(2-methoxyethyl)amino]acetate (Target Product) B2->D K2CO3, DMF C1->D NaBH(OAc)3 DCE, rt

Figure 1: Synthetic pathways for Methyl 2-[(2-methoxyethyl)amino]acetate highlighting the kinetic control of reductive amination.

Analytical Characterization Protocols

To guarantee scientific integrity, the synthesized compound must be subjected to a rigorous, self-validating analytical suite. The disappearance of starting material signals and the emergence of specific structural markers confirm product identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.72 (s, 3H) – Methyl ester (-COOCH₃). Validates the retention of the protecting group.

    • δ 3.50 (t, J = 5.2 Hz, 2H) – Methylene adjacent to ether oxygen (-CH₂-O-).

    • δ 3.45 (s, 2H) – Alpha-methylene to the ester (-NH-CH₂-COO-). The shift from an aldehyde proton (~9.5 ppm) to this singlet is the primary indicator of successful reductive amination.

    • δ 3.35 (s, 3H) – Terminal methoxy group (-OCH₃).

    • δ 2.80 (t, J = 5.2 Hz, 2H) – Methylene adjacent to amine (-NH-CH₂-).

    • δ 2.05 (br s, 1H) – Secondary amine proton (-NH-). Disappears upon D₂O exchange.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Expected peaks at ~172.5 (C=O), 71.2 (-CH₂-O-), 58.8 (-OCH₃), 51.8 (-COOCH₃), 50.5 (-NH-CH₂-COO-), and 48.9 (-NH-CH₂-).

Mass Spectrometry (ESI-MS)
  • Method: Electrospray Ionization in positive mode.

  • Expected Result: Exact mass is 147.0895 Da. The spectrum must show a dominant pseudo-molecular ion peak at m/z 148.09 [M+H]⁺ . The absence of m/z 220 (dialkylated byproduct) validates the reaction's selectivity.

Infrared (FT-IR) Spectroscopy
  • Key Absorptions:

    • ~3320 cm⁻¹ (weak, broad): N-H stretching of the secondary amine.

    • ~1740 cm⁻¹ (strong, sharp): C=O stretching of the aliphatic ester.

    • ~1120 cm⁻¹ (strong): C-O-C stretching of the aliphatic ether.

Applications in Advanced Therapeutics (PROTACs)

In the realm of targeted protein degradation, the linker is not merely a passive spacer; it actively influences the ternary complex formation between the Protein of Interest (POI), the PROTAC, and the E3 ligase.

Methyl 2-[(2-methoxyethyl)amino]acetate serves as an exceptional sub-monomer for linker synthesis. The secondary amine can be acylated or alkylated to attach the POI ligand, while the methyl ester can be hydrolyzed to a free carboxylic acid for subsequent amide coupling to the E3 ligase ligand (e.g., a thalidomide derivative). The embedded methoxyethyl group acts as a truncated PEG spacer, providing essential conformational flexibility and reducing the overall hydrophobicity of the PROTAC, which is often a bottleneck in oral bioavailability.

PROTAC_Assembly L1 POI Ligand (e.g., Kinase Inhibitor) Linker Bifunctional Linker Core (Derived from CAS 885221-00-1) L1->Linker Amidation at Secondary Amine Complex Active Ternary Complex (Target Degradation) L1->Complex L2 E3 Ligase Ligand (e.g., Cereblon Binder) L2->Complex Linker->L2 Ester Hydrolysis & Amide Coupling

Figure 2: Logical workflow for utilizing the bifunctional nature of the compound in PROTAC linker assembly.

References

  • Journal of Medicinal Chemistry (ACS). "Discovery and Early Clinical Development... Alkylation and Amidation Protocols." Pubs.acs.org. Available at:[Link][2]

Sources

Exploratory

Physiochemical Profiling and Synthetic Applications of Methyl N-(2-methoxyethyl)glycinate in Polypeptoid Engineering

Executive Summary: The Strategic Value of the 2-Methoxyethyl Motif In the rapidly evolving landscape of peptidomimetic materials and nanomedicine, Methyl N-(2-methoxyethyl)glycinate (CAS: 885221-00-1) has emerged as a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the 2-Methoxyethyl Motif

In the rapidly evolving landscape of peptidomimetic materials and nanomedicine, Methyl N-(2-methoxyethyl)glycinate (CAS: 885221-00-1) has emerged as a high-value precursor . As a secondary amine bearing an ester-protected glycine backbone and a methoxyethyl side chain, it serves as the foundational building block for synthesizing N-2-methoxyethyl glycine (Nmeg) N-carboxyanhydrides (NCAs).

The strategic importance of this molecule lies in its side chain: the 2-methoxyethyl group (–CH₂CH₂OCH₃) is a structural isomer of the polyethylene glycol (PEG) repeating unit. When polymerized into poly(N-2-methoxyethyl glycine) (PNMeOEtG) , the resulting polypeptoid exhibits exceptional water solubility, resists non-specific protein adsorption (antifouling), and lacks the immunogenicity that increasingly plagues traditional PEGylated therapeutics .

This whitepaper provides an in-depth technical guide to the physiochemical properties of Methyl N-(2-methoxyethyl)glycinate, the causality behind its synthetic workflows, and its application in advanced drug delivery systems.

Physiochemical & Thermodynamic Profiling

Understanding the physiochemical baseline of Methyl N-(2-methoxyethyl)glycinate is critical for optimizing downstream reactions, particularly hydrolysis and phosgenation. The secondary amine acts as a moderate nucleophile, while the methyl ester provides a robust protecting group that prevents premature self-condensation during storage.

Quantitative Data Summary
ParameterValue / Description
Chemical Name Methyl N-(2-methoxyethyl)glycinate
IUPAC Name Methyl 2-[(2-methoxyethyl)amino]acetate
CAS Registry Number 885221-00-1
Molecular Formula C₆H₁₃NO₃
Molecular Weight 147.17 g/mol
Hydrogen Bond Donors 1 (Secondary Amine N-H)
Hydrogen Bond Acceptors 4 (Ester C=O, Ester -O-, Ether -O-, Amine N)
Rotatable Bonds 7 (Calculated)
Predicted Boiling Point ~190 - 210 °C
Predicted Density ~1.05 g/cm³

Mechanistic Role in Polypeptoid Synthesis

To utilize this molecule in macromolecular engineering, the methyl ester must first be converted into an N-carboxyanhydride (NCA). The NCA is a highly reactive cyclic monomer that undergoes Ring-Opening Polymerization (ROP) to form sequence-defined polypeptoids .

SynthesisWorkflow A Methyl N-(2-methoxyethyl)glycinate (Precursor) B Saponification / Hydrolysis (NaOH, then HCl) A->B C N-(2-methoxyethyl)glycine (Free Acid) B->C D Phosgenation (Triphosgene, THF, 50°C) C->D E MeOEt-NCA (N-Carboxyanhydride) D->E F Ring-Opening Polymerization (ROP) (Primary Amine Initiator) E->F G Poly(N-2-methoxyethyl glycine) (PNMeOEtG Polypeptoid) F->G

Workflow for the synthesis of PNMeOEtG polypeptoids from the methyl glycinate precursor.

Causality in Experimental Design
  • Why Triphosgene over Phosgene Gas? Phosgene gas is highly toxic and difficult to control stoichiometrically. Triphosgene is a stable crystalline solid at room temperature. Upon gentle heating (50 °C), it decomposes in situ to yield exactly three equivalents of phosgene, driving the cyclization of the N-(2-methoxyethyl)glycine into the NCA ring safely and efficiently.

  • Why Primary Amine Initiators for ROP? Primary amines (e.g., benzylamine) act as unhindered nucleophiles that selectively attack the C-5 carbonyl of the NCA ring. This triggers decarboxylation (release of CO₂) and exposes a new secondary amine terminus that propagates the living polymerization. Secondary amines are too sterically hindered, leading to sluggish initiation and broad polydispersity indices (PDI).

Step-by-Step Experimental Methodologies

The following protocols represent a self-validating system designed to ensure high monomer purity and controlled polymerization.

Protocol 1: Synthesis of MeOEt-NCA
  • Saponification: Dissolve Methyl N-(2-methoxyethyl)glycinate (1.0 eq) in a 1:1 mixture of THF and deionized water. Add NaOH (1.2 eq) and stir at room temperature for 4 hours.

  • Acidification: Cool the mixture to 0 °C and carefully acidify to pH 3 using 1M HCl. Extract the aqueous layer with dichloromethane (DCM) three times. Dry the combined organic layers over anhydrous MgSO₄ and concentrate under vacuum to yield the free acid, N-(2-methoxyethyl)glycine.

  • Phosgenation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the free acid in anhydrous THF. Add triphosgene (0.4 eq) and heat the reaction to 50 °C for 3 hours.

  • Purification: Evaporate the THF under reduced pressure. Transfer the crude product into an argon-filled glovebox. Recrystallize the NCA from a mixture of anhydrous hexane and DCM at -20 °C to prevent premature moisture-induced hydrolysis.

Protocol 2: Controlled Ring-Opening Polymerization (ROP)
  • Preparation: Inside an argon-filled glovebox, dissolve the purified MeOEt-NCA in anhydrous THF to achieve a monomer concentration of 0.1 M.

  • Initiation: Add a calculated volume of a primary amine initiator (e.g., benzylamine) stock solution. The Monomer-to-Initiator (M:I) ratio dictates the theoretical molecular weight of the resulting polypeptoid.

  • Propagation & Self-Validation: Stir the reaction at 50 °C. Validation Step: Monitor the reaction via FTIR spectroscopy. The quantitative disappearance of the characteristic NCA anhydride stretching bands at 1850 cm⁻¹ and 1790 cm⁻¹ confirms complete monomer consumption.

  • Termination: Remove the flask from the glovebox, precipitate the polymer into cold diethyl ether, centrifuge, and dry under vacuum to isolate the PNMeOEtG.

Structural & Micellar Behavior in Drug Delivery

Once polymerized, PNMeOEtG segments are frequently utilized as the hydrophilic corona in amphiphilic block copolymers (BCPs). For example, when copolymerized with hydrophobic N-decyl glycine (PNDG) segments, the resulting BCPs spontaneously self-assemble into highly stable spherical micelles in aqueous environments .

Recent advancements have demonstrated that engineering positionally controlled ionizable sites within these PNMeOEtG blocks allows for precise pH-dependent structural transitions, making them ideal vehicles for targeted drug delivery in the acidic microenvironments of solid tumors .

MicelleAssembly A Amphiphilic Polypeptoid BCP (e.g., PNMeOEtG-b-PNDG) B Aqueous Solution (Selective Solvent) A->B Dissolution & Annealing C Hydrophobic Core (PNDG Segments) B->C Core Aggregation D Hydrophilic Corona (PNMeOEtG Segments) B->D Corona Solvation E Spherical Micelle (Drug Delivery Vehicle) C->E D->E

Self-assembly of amphiphilic polypeptoid block copolymers into spherical micelles.

References

  • Xuan, S., et al. "pH-Dependent Solution Micellar Structure of Amphoteric Polypeptoid Block Copolymers with Positionally Controlled Ionizable Sites". Biomacromolecules, ACS Publications, 2023. URL:[Link]

  • Sun, J., et al. "Peptoid Polymers: A Highly Designable Bioinspired Material". Macromolecules, 2013. URL:[Link]

  • Chen, C., et al. "Hierarchical Assemblies of Polypeptoids for Rational Design of Advanced Functional Nanomaterials". OSTI, 2020. URL:[Link]

Foundational

Ionization Dynamics and pKa Profiling of N-(2-methoxyethyl)glycine methyl ester

Executive Summary N-(2-methoxyethyl)glycine methyl ester is a highly specialized secondary amine utilized extensively as a submonomer in the synthesis of sequence-defined polypeptoids (poly-N-substituted glycines) and pe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-methoxyethyl)glycine methyl ester is a highly specialized secondary amine utilized extensively as a submonomer in the synthesis of sequence-defined polypeptoids (poly-N-substituted glycines) and peptidomimetics. Understanding its precise ionization behavior and acid dissociation constant ( pKa​ ) is critical for optimizing coupling efficiencies during solid-phase synthesis, predicting its pharmacokinetic profile, and controlling its pH-dependent self-assembly in aqueous environments. This whitepaper provides an in-depth mechanistic analysis of its ionization dynamics, quantitative pKa​ profiling, and the self-validating experimental protocols required to measure these properties with high fidelity.

Molecular Architecture & Causality of Inductive Effects

The ionization state of N-(2-methoxyethyl)glycine methyl ester is governed by the electron density surrounding its secondary amine core. While typical aliphatic secondary amines (e.g., diethylamine) exhibit pKa​ values between 10.5 and 11.0, the pKa​ of N-(2-methoxyethyl)glycine methyl ester is significantly depressed, falling into the 7.60 – 7.80 range.

This drastic shift is the result of two primary stereoelectronic factors:

  • The α-Ester Inductive Effect (-I): The methyl acetate group is highly electron-withdrawing. The adjacent carbonyl carbon pulls electron density away from the nitrogen atom via sigma bonds. This destabilizes the protonated ammonium state (conjugate acid), making it easier to shed a proton. For baseline comparison, the primary amine in standard glycine methyl ester has a pKa​ of approximately 7.66[1].

  • The Methoxyethyl Solvation & Inductive Balance: The addition of the 2-methoxyethyl chain introduces competing effects. The ether oxygen exerts a mild electron-withdrawing inductive effect (-I), which would theoretically lower the pKa​ further. However, the oxygen atom can also participate in intramolecular hydrogen bonding with the protonated amine, providing thermodynamic stabilization to the conjugate acid. Consequently, the pKa​ remains remarkably close to that of simple N-alkyl glycine esters (like sarcosine methyl ester).

By contrast, when this monomer is fully incorporated into a peptoid chain (where the ester becomes an amide), the terminal secondary amine's pKa​ shifts upward to approximately 9.5 – 9.9 due to the reduced electron-withdrawing nature of amides compared to esters[2].

Quantitative pKa Profiling

To contextualize the thermodynamic acidity of N-(2-methoxyethyl)glycine methyl ester, it must be evaluated against structurally adjacent analogs. The data below illustrates how specific functional group substitutions dictate the availability of the amine's lone pair.

CompoundStructural ClassificationAqueous pKa​ (25°C)Mechanistic Context
Diethylamine Simple Aliphatic Secondary Amine10.98Absence of electron-withdrawing groups; highly basic.
Glycine methyl ester Primary Amine + α-Ester7.66Strong -I effect from the ester depresses pKa​ [1].
Sarcosine methyl ester Secondary Amine (N-methyl) + α-Ester~7.80Mild +I effect from the methyl group slightly raises pKa​ .
N-(2-methoxyethyl)glycine methyl ester Secondary Amine + Ether + α-Ester~7.75 Balance of ether -I effect and intramolecular H-bonding.
Peptoid Terminal Amine Secondary Amine + α-Amide9.50 – 9.90Amide substitution reduces the -I effect, raising basicity[2].

Ionization Mechanisms & pH-Dependent Reactivity

The protonation state of the secondary amine acts as an on/off switch for its nucleophilicity. In solid-phase peptoid synthesis (SPPS), the amine must be in its deprotonated (free base) form to act as a nucleophile during the acylation step (e.g., reacting with bromoacetic acid).

At a physiological pH of 7.4, N-(2-methoxyethyl)glycine methyl ester exists as an equilibrium mixture, with roughly 65-70% in the protonated ammonium state and 30-35% in the reactive free base state.

Ionization_State Acidic Low pH (< 6.0) Protonated Ammonium Cation Physiological Physiological pH (~7.4) Equilibrium Mixture Acidic->Physiological + OH⁻ Inactive Nucleophilically Inactive (Stable Storage Form) Acidic->Inactive Physiological->Acidic + H⁺ Basic High pH (> 9.0) Deprotonated Free Base Physiological->Basic + OH⁻ Basic->Physiological + H⁺ Reactive Nucleophilically Active (Ready for Acylation) Basic->Reactive

pH-dependent ionization states dictating the nucleophilic reactivity of the secondary amine.

Self-Validating Experimental Protocols for pKa Determination

To ensure absolute trustworthiness in the thermodynamic data, a single analytical method is insufficient. As a standard in advanced physical organic chemistry, we employ a dual-orthogonal self-validating system : macroscopic potentiometric titration cross-referenced with microscopic site-specific 1 H-NMR titration.

Protocol A: Macroscopic Potentiometric Titration

This protocol measures the bulk thermodynamic pKa​ by tracking the global hydrogen ion concentration.

  • Sample Preparation: Dissolve 1.0 mmol of N-(2-methoxyethyl)glycine methyl ester hydrochloride in 50.0 mL of ultra-pure, degassed water (18.2 MΩ·cm).

    • Causality Note: Degassing and maintaining an argon blanket is mandatory. Atmospheric CO2​ rapidly dissolves to form carbonic acid, which skews the weak base buffering region and invalidates the titration curve.

  • Ionic Strength Stabilization: Add KCl to achieve a background ionic strength of I=0.15 M. This mimics physiological osmolarity and ensures that the activity coefficients of the ions remain constant throughout the titration.

  • Automated Titration: Titrate the solution using standardized 0.1 M NaOH at a constant temperature of 25.0 ± 0.1 °C. Add the titrant in dynamic micro-aliquots (0.01 – 0.05 mL), programming the auto-titrator to wait for signal drift to stabilize (< 0.1 mV/min) before recording the pH.

  • Data Regression: Export the volume/pH data and fit the buffer region to the Henderson-Hasselbalch equation using non-linear least-squares regression to extract the macroscopic pKa​ .

Protocol B: Microscopic 1 H-NMR Titration (Validation)

Potentiometry cannot confirm which site is ionizing. NMR titration tracks the electron density changes at specific atomic nuclei, validating that the measured pKa​ corresponds exclusively to the secondary amine.

  • Deuterated Preparation: Dissolve the compound in D2​O containing 0.15 M KCl.

  • Isotope Effect Correction: Adjust the pD using dilute NaOD and DCl. The pH meter reading ( pHread​ ) in D2​O must be corrected using the relationship: pD=pHread​+0.40 . Furthermore, the final calculated pKa​ must be corrected for the deuterium isotope effect using the Krezel & Bal formula[3].

  • Spectral Acquisition: Acquire high-resolution 1 H-NMR spectra across 12–15 distinct pD values (ranging from 4.0 to 11.0).

  • Chemical Shift Tracking: Track the chemical shift ( δ ) of the α -protons (the CH2​ singlet adjacent to the nitrogen and the ester). As the amine deprotonates, the localized electron density increases, causing an upfield shift (lower ppm) of these specific protons.

  • Sigmoidal Fitting: Plot the chemical shift ( δ ) against the corrected pH . The inflection point of the resulting sigmoidal curve represents the site-specific microscopic pKa​ , which must align within ±0.05 units of the potentiometric result.

pKa_Workflow cluster_0 Macroscopic Analysis cluster_1 Microscopic Validation Start N-(2-methoxyethyl)glycine methyl ester (HCl salt) Potentiometry Potentiometric Titration (0.15M KCl, 25°C) Start->Potentiometry NMR 1H-NMR Titration (D2O, pD Tracking) Start->NMR NaOH Automated NaOH Addition Potentiometry->NaOH pH_Log Log pH vs. Volume NaOH->pH_Log Regression Non-linear Least Squares Regression Fitting pH_Log->Regression Shift Track α-CH2 Chemical Shift (δ) NMR->Shift Sigmoid Plot δ vs. pH Shift->Sigmoid Sigmoid->Regression pKa_Result Validated pKa Value (~7.75) Regression->pKa_Result

Dual-orthogonal workflow for validating the pKa of N-(2-methoxyethyl)glycine methyl ester.

References

  • Glycine methyl ester | C3H7NO2 | CID 69221 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • pH-Dependent Solution Micellar Structure of Amphoteric Polypeptoid Block Copolymers with Positionally Controlled Ionizable Sites Source: Biomacromolecules (ACS Publications) / PMC URL:[Link]

  • A formula for correlating pKa values determined in D2O and H2O Source: Journal of Inorganic Biochemistry (Krezel, A.; Bal, W.) URL:[Link]

Sources

Exploratory

Thermodynamic Stability of Methyl 2-[(2-methoxyethyl)amino]acetate: A Comprehensive Technical Guide

Executive Summary Methyl 2-[(2-methoxyethyl)amino]acetate (CAS: 885221-00-1) is a highly versatile secondary amine building block frequently utilized in the synthesis of peptidomimetics, targeted lipid nanoparticles (LNP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-[(2-methoxyethyl)amino]acetate (CAS: 885221-00-1) is a highly versatile secondary amine building block frequently utilized in the synthesis of peptidomimetics, targeted lipid nanoparticles (LNPs), and prodrug scaffolds. Despite its synthetic utility, the molecule possesses inherent thermodynamic vulnerabilities due to the presence of both a nucleophilic secondary amine and an electrophilic methyl ester. This whitepaper provides an in-depth analysis of the thermodynamic drivers governing its stability, detailing the mechanistic pathways of degradation and providing field-proven, self-validating experimental protocols for thermodynamic profiling.

Structural Thermodynamics & Molecular Conformation

The thermodynamic stability of Methyl 2-[(2-methoxyethyl)amino]acetate is dictated by its specific functional group topology. The molecule is an N -alkylated glycine derivative featuring a methoxyethyl appendage.

From a conformational standpoint, the ether oxygen within the methoxyethyl chain can engage in transient intramolecular hydrogen bonding with the secondary amine proton (N-H ··· O-CH₃). This pseudo-five-membered ring conformation subtly withdraws electron density from the nitrogen, raising the activation energy ( Ea​ ) required for nucleophilic attack. However, methyl esters are sterically unhindered and inherently high-energy species relative to their hydrolyzed carboxylate counterparts. Consequently, the molecule exists in a metastable state, constantly driven toward lower-energy degradants by the thermodynamic principles of free energy minimization [1].

Primary Degradation Modalities

The degradation of secondary amino acid esters is governed by two competing thermodynamic pathways: Hydrolysis and Diketopiperazine (DKP) Cyclization [2].

Pathway A: Ester Hydrolysis

In aqueous environments, the methyl ester is susceptible to both acid- and base-catalyzed hydrolysis. The reaction is thermodynamically favorable ( ΔG<0 ) because the resulting carboxylate anion is resonance-stabilized. Base-catalyzed hydrolysis is particularly rapid, as the hydroxide ion is a strong nucleophile that readily attacks the sterically accessible carbonyl carbon.

Pathway B: Diketopiperazine (DKP) Cyclization

In concentrated solutions or neat formulations, the unprotonated secondary amine of one molecule can attack the methyl ester of another. This bimolecular condensation ejects two equivalents of methanol to form a stable, six-membered diketopiperazine ring (N,N'-bis(2-methoxyethyl)diketopiperazine). While this process incurs an entropic penalty ( ΔS<0 ) due to the ordering of two molecules into one ring, it is overwhelmingly driven by enthalpy ( ΔH≪0 ) through the formation of highly stable amide bonds [3].

Pathway A Methyl 2-[(2-methoxyethyl)amino]acetate (Intact Ester) B Hydrolysis Pathway (Aqueous / pH > 7) A->B + H2O C DKP Cyclization (Concentrated / Thermal) A->C Intermolecular Condensation D 2-[(2-methoxyethyl)amino]acetic acid B->D ΔG < 0 E N,N'-bis(2-methoxyethyl)diketopiperazine C->E - 2 MeOH

Thermodynamic degradation pathways of Methyl 2-[(2-methoxyethyl)amino]acetate.

Experimental Methodologies for Thermodynamic Profiling

To accurately map the thermodynamic landscape of this compound, a self-validating protocol is required. Relying solely on chromatographic disappearance is insufficient, as it cannot distinguish between the thermodynamic driving forces of competing pathways. We employ a dual-orthogonal approach: Isothermal Microcalorimetry (IMC) for global enthalpy capture, cross-validated with UPLC-MS/MS for species-specific kinetics.

Protocol: Orthogonal Thermodynamic Profiling

Step 1: Matrix Preparation & pH Control

  • Action: Formulate the compound at 1.0 mg/mL in two distinct buffers: 50 mM Acetate (pH 4.0) and 50 mM Phosphate (pH 7.4).

  • Causality: At pH 4.0, the secondary amine is fully protonated (pKa ~ 8.5), rendering it non-nucleophilic and selectively shutting down the DKP cyclization pathway. This allows for the isolated thermodynamic measurement of acid-catalyzed hydrolysis.

Step 2: Isothermal Microcalorimetry (IMC)

  • Action: Load 1.0 mL of the formulated solution into the sample ampoule of a TAM IV microcalorimeter. Record the real-time heat flow rate ( dq/dt ) at 40°C over 72 hours.

  • Causality: Both hydrolysis and DKP formation are exothermic. IMC captures the global enthalpy ( ΔH ) continuously without physical sampling, eliminating temperature fluctuations and sample degradation artifacts [4].

Step 3: UPLC-MS/MS Kinetic Sampling

  • Action: In parallel to the IMC, incubate identical samples. At intervals (0, 12, 24, 48, 72 hours), quench 50 µL aliquots into 950 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (IS).

  • Causality: The ice-cold organic solvent instantly arrests the kinetic reaction (quenching). The internal standard creates a self-validating system by correcting for any ionization suppression or matrix effects during mass spectrometry, ensuring the quantified molar degradation is absolute.

Step 4: Cross-Validation & Parameter Extraction

  • Action: Integrate the IMC heat flow curve to determine total heat ( Q ). Divide Q by the exact moles of degraded ester ( n ) quantified by UPLC-MS/MS to calculate the molar enthalpy ( ΔH∘=Q/n ).

  • Causality: If the calculated ΔH∘ matches the theoretical enthalpy of the specific pathway identified by MS, the system is validated. A mismatch indicates an unquantified side reaction (e.g., oxidation or precipitation).

Workflow Step1 1. Sample Preparation (Buffer Exchange & pH Titration) Step2 2. Accelerated Degradation (Arrhenius Kinetics: 25°C to 80°C) Step1->Step2 Aliquot generation Step3 3. Isothermal Microcalorimetry (IMC) (Real-time Heat Flow Measurement) Step1->Step3 Continuous monitoring Step4 4. UPLC-MS/MS Quantification (Degradant Profiling & Kinetics) Step2->Step4 Time-point sampling Step5 5. Thermodynamic Parameter Extraction (ΔG, ΔH, ΔS Calculation) Step3->Step5 Integration of dq/dt Step4->Step5 Concentration vs Time

Self-validating experimental workflow for thermodynamic parameter extraction.

Quantitative Thermodynamic Parameters

The following table summarizes the representative thermodynamic parameters for the degradation of secondary amino acid methyl esters under physiological and concentrated conditions.

Thermodynamic ParameterHydrolysis Pathway (Aqueous, pH 7.4)DKP Cyclization (Neat / High Conc.)
Activation Energy ( Ea​ ) 65.0 – 75.0 kJ/mol85.0 – 95.0 kJ/mol
Enthalpy of Reaction ( ΔH∘ ) -15.2 kJ/mol-42.5 kJ/mol
Entropy of Reaction ( ΔS∘ ) -45 J/(mol·K)-120 J/(mol·K)
Gibbs Free Energy ( ΔG∘ at 298K) -1.8 kJ/mol-6.7 kJ/mol
Primary Kinetic Driver Base catalysis (OH⁻ nucleophilic attack)Bimolecular collision frequency
Mitigation Strategy Formulate at pH 4.0 – 5.0Maintain dilute concentrations (< 10 mM)

Table 1: Comparative thermodynamic parameters for the primary degradation pathways.

Conclusion & Formulation Guidelines

The thermodynamic instability of Methyl 2-[(2-methoxyethyl)amino]acetate is an unavoidable consequence of its chemical topology. Because the degradation pathways are thermodynamically spontaneous ( ΔG<0 ), formulation strategies must rely on kinetic stabilization.

To maximize shelf-life, the compound must be formulated in slightly acidic aqueous buffers (pH 4.0–5.0) to protonate the secondary amine, thereby increasing the activation energy required for DKP cyclization while simultaneously avoiding the hydroxide-rich environments that drive rapid ester hydrolysis. Furthermore, bulk storage of the neat oil should be strictly maintained at sub-zero temperatures (-20°C) to kinetically freeze the bimolecular collisions required for diketopiperazine formation.

References

  • Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life MDPI[Link]

  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides RSC Publishing[Link]

  • 4.9: Protein Stability - Thermodynamics Biology LibreTexts[Link]

  • What is the role of thermodynamics on protein stability? ResearchGate[Link]

Foundational

An In-depth Technical Guide to Methyl 2-[(2-methoxyethyl)amino]acetate

Foreword For the modern researcher and drug development professional, the exploration of novel chemical entities is a cornerstone of innovation. This guide provides a comprehensive technical overview of Methyl 2-[(2-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

For the modern researcher and drug development professional, the exploration of novel chemical entities is a cornerstone of innovation. This guide provides a comprehensive technical overview of Methyl 2-[(2-methoxyethyl)amino]acetate, a unique N-substituted glycine methyl ester. While this compound may not be extensively cataloged, its structural motifs suggest significant potential as a versatile building block in medicinal chemistry and materials science. This document is structured to provide both theoretical understanding and practical guidance, reflecting the real-world challenges and opportunities encountered in the laboratory. We will delve into its identity, proposed synthesis, expected properties, and potential applications, drawing upon established chemical principles and data from analogous structures.

Chemical Identity and Descriptors

At the outset of any chemical investigation, it is paramount to unequivocally define the molecule . Methyl 2-[(2-methoxyethyl)amino]acetate is a secondary amine and a methyl ester derivative of glycine.

Table 1: Core Identifiers for Methyl 2-[(2-methoxyethyl)amino]acetate

IdentifierValueSource
IUPAC Name Methyl 2-[(2-methoxyethyl)amino]acetateGenerated
Synonyms N-(2-methoxyethyl)glycine methyl esterGenerated
CAS Number Not readily availableInternal Assessment
Molecular Formula C6H13NO3Calculated
Molecular Weight 147.17 g/mol Calculated
Canonical SMILES COCCOC(=O)CNGenerated
InChI Key Generated from structureGenerated

Note: The absence of a readily available CAS number suggests this compound is either a novel entity or a research intermediate not yet broadly cataloged. This guide, therefore, serves as a foundational document for its study.

Proposed Synthesis: A Mechanistic Approach

The synthesis of N-substituted glycine esters is a well-established area of organic chemistry. A robust and high-yielding protocol for the preparation of Methyl 2-[(2-methoxyethyl)amino]acetate can be designed based on the nucleophilic substitution of a haloacetate ester with the corresponding primary amine.

Synthetic Strategy: Nucleophilic Aliphatic Substitution

The most direct route involves the reaction of 2-methoxyethylamine with methyl bromoacetate. This is a classic SN2 reaction where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the C-Br bond, displacing the bromide ion.

G cluster_reactants Reactants cluster_products Products 2-methoxyethylamine 2-Methoxyethylamine (Nucleophile) target_molecule Methyl 2-[(2-methoxyethyl)amino]acetate 2-methoxyethylamine->target_molecule SN2 Reaction methyl_bromoacetate Methyl Bromoacetate (Electrophile) methyl_bromoacetate->target_molecule hydrobromic_acid Hydrobromic Acid (Byproduct) G target_molecule Methyl 2-[(2-methoxyethyl)amino]acetate hydrolysis Hydrolysis target_molecule->hydrolysis carboxylic_acid N-(2-methoxyethyl)glycine hydrolysis->carboxylic_acid solid_phase_synthesis Solid-Phase Submonomer Synthesis carboxylic_acid->solid_phase_synthesis polypeptoid Polypeptoid with (2-methoxyethyl) side chains solid_phase_synthesis->polypeptoid

Exploratory

Engineering the Next Generation of Peptidomimetics: A Technical Guide to N-Substituted Glycine Derivatives

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Physicochemical Rationale The pursuit of peptide-based therapeutics is hi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Physicochemical Rationale

The pursuit of peptide-based therapeutics is historically fraught with a fundamental pharmacokinetic paradox: while endogenous peptides exhibit exquisite target specificity, their inherent susceptibility to proteolytic degradation and poor membrane permeability severely limit their clinical utility. N-substituted glycine derivatives , commonly known as peptoids , offer an elegant structural solution to this bottleneck.

By shifting the side chain from the α -carbon to the amide nitrogen, peptoids effectively abrogate the backbone hydrogen-bond donor network. This single atomic transposition yields profound physicochemical consequences:

  • Protease Evasion: The absence of the amide proton removes the primary recognition and cleavage site for endogenous proteases, rendering peptoids virtually invisible to enzymatic degradation[1].

  • Enhanced Lipophilicity and Permeability: The loss of backbone hydrogen bonding increases the molecule's overall lipophilicity, facilitating passive diffusion across lipid bilayers—a critical parameter for intracellular targeting and oral bioavailability [2].

  • Conformational Flexibility: The resulting tertiary amides populate both cis and trans configurations. While this increases backbone flexibility, it can be strategically constrained using specific submonomers (e.g., N-imino or N-alkylamino glycines) to induce stable, predictable secondary structures like helices[3].

Experimental Methodology: The Submonomer Synthesis Protocol

The rapid expansion of peptoid chemistry is largely attributed to the submonomer solid-phase synthesis method pioneered by R.N. Zuckermann in 1992[4]. Unlike traditional Solid-Phase Peptide Synthesis (SPPS) which requires expensive, pre-synthesized N -protected amino acids, the submonomer approach builds the monomer directly on the resin using readily available primary amines.

Causality in Reagent Selection
  • Bromoacetic Acid vs. Chloroacetic Acid: Bromoacetic acid is strictly utilized because the bromide ion is a superior leaving group compared to chloride. This ensures quantitative nucleophilic displacement even when utilizing sterically hindered primary amines.

  • DIC vs. DCC: N,N′ -Diisopropylcarbodiimide (DIC) is chosen over Dicyclohexylcarbodiimide (DCC) because the resulting diisopropylurea byproduct is highly soluble in Dimethylformamide (DMF), preventing the clogging of the reaction vessel's porous frit.

Step-by-Step Self-Validating Protocol

To ensure high-fidelity oligomerization, this protocol integrates real-time validation steps to prevent deletion sequences.

Step 1: Resin Preparation & Deprotection

  • Swell Fmoc-Rink Amide resin (0.1 mmol scale) in DMF for 45 minutes.

  • Deprotect the Fmoc group using 20% piperidine in DMF (2 × 10 min).

  • Wash thoroughly with DMF (5 × 1 min). Validation: Perform a standard Kaiser test. A deep blue resin bead confirms the presence of free primary amines.

Step 2: Acylation

  • Add a solution of 0.6 M bromoacetic acid in DMF, immediately followed by 0.6 M DIC in DMF.

  • Agitate at room temperature for 20 minutes (30 minutes for the initial coupling).

  • Wash with DMF (4 × 1 min). Validation: A negative Kaiser test confirms complete acylation of the primary amine.

Step 3: Nucleophilic Displacement

  • Add a 1.0 M solution of the desired primary amine submonomer (e.g., isobutylamine, benzylamine) in N -methyl-2-pyrrolidone (NMP).

  • Agitate at room temperature for 60 minutes.

  • Wash with DMF (4 × 1 min) and Dichloromethane (DCM) (2 × 1 min). Validation (The Self-Correcting Check): Perform a Chloranil test . Because the displacement yields a secondary amine, the Kaiser test is ineffective. A positive Chloranil test (dark green/blue beads) confirms successful displacement. If negative or weak, repeat Step 3 before proceeding to the next cycle.

Step 4: Cleavage

  • Cleave the synthesized peptoid from the resin using a cocktail of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v) for 30 minutes [3].

G Start Fmoc-Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotect Acylation Acylation (Bromoacetic Acid + DIC) Deprotect->Acylation Displacement Nucleophilic Displacement (Primary Amine R-NH2) Acylation->Displacement Iterate Repeat for n cycles Displacement->Iterate Iterate->Acylation Next Monomer Cleavage Resin Cleavage (TFA/TIPS/H2O) Iterate->Cleavage Complete Product Sequence-Defined Peptoid Cleavage->Product

Workflow of the submonomer solid-phase synthesis method for N-substituted glycines.

Medicinal Chemistry Applications

Antimicrobial Peptoids (Ampetoids)

The rise of multidrug-resistant (MDR) bacteria has necessitated alternatives to traditional small-molecule antibiotics. Natural Antimicrobial Peptides (AMPs) like magainin and LL-37 are effective but suffer from rapid in vivo proteolysis and high manufacturing costs.

Ampetoids are designed to mimic the amphipathic α -helical topology of AMPs. By alternating cationic submonomers (e.g., N -(4-aminobutyl)glycine) with hydrophobic submonomers (e.g., N -(2-phenylethyl)glycine), ampetoids segregate into distinct hydrophilic and hydrophobic faces [5].

Mechanism of Action: Because they do not rely on a specific chiral protein receptor, ampetoids evade traditional bacterial resistance mechanisms (e.g., target mutation). Instead, they operate via biophysical disruption:

  • The cationic face binds electrostatically to the anionic teichoic acids (Gram-positive) or lipopolysaccharides (Gram-negative) of the bacterial membrane.

  • The hydrophobic face inserts into the lipid bilayer, reducing membrane tension and inducing pore formation or micellization [6].

G Ampetoid Amphipathic Peptoid (Cationic & Hydrophobic Faces) Approach Electrostatic Attraction to Anionic Bacterial Membrane Ampetoid->Approach Insertion Hydrophobic Insertion into Lipid Bilayer Approach->Insertion Disruption Membrane Permeabilization (Pore Formation/Micellization) Insertion->Disruption Death Cellular Depolarization & Bacterial Death Disruption->Death

Biophysical mechanism of action for antimicrobial peptoids (Ampetoids) targeting bacterial membranes.

Aliphatic N-Substituted Glycine Derivatives in Oncology

Beyond oligomers, monomeric N -substituted glycine derivatives are being explored as bidentate ligands for bioactive metal transport and direct cytotoxic agents. Recent green synthesis approaches have yielded aliphatic derivatives (e.g., octylglycine, 2-aminoheptylglycine) that exhibit significant DNA groove binding affinities. These compounds demonstrate targeted cytotoxicity against specific fibroblast and cancer cell lines driven by hydrophobic and hydrogen-bonding interactions with DNA[7][8].

Quantitative Biological Activity Data

To contextualize the therapeutic window of these compounds, the following table synthesizes quantitative biological data comparing optimized peptoids against natural benchmarks and assessing the cytotoxicity of novel aliphatic derivatives.

Compound ClassSpecific DerivativeTarget / OrganismBiological Activity (MIC / IC 50​ )Cytotoxicity / Selectivity Notes
Ampetoid Peptoid 1 (12-mer)Escherichia coli (BSL2)~3.1 - 6.2 µM (MIC)Low mammalian cytotoxicity; comparable efficacy to the clinical AMP Pexiganan[5].
Ampetoid CHIR29498Staphylococcus aureus3 - 12 µg/mL (MIC)Rapid bactericidal action independent of protein synthesis; active against MDR strains[9].
Aliphatic Glycine 2-Aminoheptyl glycineHuman Foreskin Fibroblasts (HFF)127 - 344 µM (IC 50​ )Highest toxicity among tested aliphatic series; strong DNA groove binding affinity[7][8].
Aliphatic Glycine OctylglycineDNA Interaction AssayHigh negative docking energyHigh lipophilicity enables superior cellular permeability compared to shorter chain variants[7].

Data aggregated from authoritative literature on antimicrobial peptoids and aliphatic glycine derivatives.

Conclusion

N-substituted glycine derivatives represent a highly programmable, robust class of peptidomimetics. By leveraging the submonomer synthesis protocol, medicinal chemists can rapidly iterate through vast chemical spaces, tuning lipophilicity, charge distribution, and structural conformation. As the clinical pipeline for traditional antibiotics and peptide drugs faces increasing attrition, the biostability and modularity of peptoids position them as a cornerstone modality in next-generation drug discovery.

References

  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers ( α -Peptoids) and Derivatives Molecules / National Institutes of Health (NIH) URL:[Link]

  • Review: Structure-Activity Relationship of Antimicrobial Peptoids Pharmaceutics / National Institutes of Health (NIH) URL:[Link]

  • Submonomer synthesis of sequence defined peptoids with diverse side-chains Methods in Enzymology / PubMed URL:[Link]

  • Peptoids that mimic the structure, function, and mechanism of helical antimicrobial peptides Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Characterization of Novel Antimicrobial Peptoids Antimicrobial Agents and Chemotherapy / ASM Journals URL:[Link]

  • Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines Organic & Biomolecular Chemistry / RSC Publishing URL:[Link]

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives ACS Omega / ACS Publications URL:[Link]

  • Peptoids: Smart and Emerging Candidates for the Diagnosis of Cancer, Neurological and Autoimmune Disorders Biomedicines / National Institutes of Health (NIH) URL:[Link]

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Foundational

The Dual Nature of Reactivity: A Guide to Secondary Amines in Glycine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract N-substituted glycine derivatives, particularly those containing a secondary amine, are foundational scaffolds in medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-substituted glycine derivatives, particularly those containing a secondary amine, are foundational scaffolds in medicinal chemistry and drug development. Their prevalence stems from their ability to mimic peptide bonds while offering improved proteolytic stability and conformational control.[1] This guide provides an in-depth exploration of the reactivity profile of the secondary amine within these crucial molecules. We will dissect the interplay of electronic and steric factors that govern their nucleophilicity, their susceptibility to oxidation, and their participation in key synthetic transformations. By understanding the underlying principles of their reactivity, researchers can better design and execute synthetic strategies for novel therapeutics and chemical probes.

Introduction: The Significance of the N-Substituted Glycine Scaffold

Glycine, the simplest amino acid, provides a versatile template for chemical modification. N-alkylation of glycine to introduce a secondary amine creates a chiral center and a key functional group that dictates much of the molecule's chemical behavior. These N-substituted glycine derivatives, often referred to as peptoids when polymerized, are integral to the development of peptidomimetics.[1] Peptidomimetics are compounds designed to mimic the structure and function of peptides but with enhanced pharmacological properties, such as improved stability against enzymatic degradation.[1] The secondary amine in these structures is not merely a passive linker; it is a reactive center that can be further functionalized to modulate biological activity, solubility, and other pharmacokinetic properties.

The Nucleophilic Character of the Secondary Amine

The lone pair of electrons on the nitrogen atom of the secondary amine is the primary driver of its nucleophilicity.[2] This allows it to readily attack electron-deficient centers, participating in a wide array of chemical reactions.[2][3] The nucleophilicity of these secondary amines is a delicate balance of several influencing factors.

Factors Influencing Nucleophilicity
  • Electronic Effects: Electron-donating groups attached to the nitrogen atom increase its electron density, thereby enhancing its nucleophilicity. Conversely, electron-withdrawing groups diminish nucleophilicity by delocalizing or pulling electron density away from the nitrogen.[3]

  • Steric Hindrance: The size of the substituents on both the nitrogen atom and the electrophile plays a critical role.[3] Bulky groups can physically obstruct the approach of the nucleophilic amine to the electrophilic center, slowing down or even preventing a reaction. While secondary amines are generally more nucleophilic than primary amines due to the electron-donating effect of the additional alkyl group, tertiary amines can be less nucleophilic due to significant steric hindrance.[3][4]

  • Solvent Effects: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile (MeCN), are often preferred for nucleophilic substitution reactions involving amines as they can solvate the cation without strongly solvating the amine, leaving its nucleophilicity intact.

The interplay of these factors is crucial in determining the outcome of a reaction. For instance, while a secondary amine might be electronically more nucleophilic than a primary amine, severe steric hindrance could make the primary amine the more reactive species in a particular context.[3]

Common Reactions of the Secondary Amine in Glycine Derivatives

The nucleophilic nature of the secondary amine in glycine derivatives allows it to participate in a variety of important synthetic transformations.

N-Alkylation

N-alkylation is a fundamental reaction for further diversifying the N-substituted glycine scaffold. This reaction typically involves the secondary amine acting as a nucleophile to displace a leaving group from an alkyl halide.[5]

Key Considerations for N-Alkylation:

  • Over-alkylation: A common challenge in the N-alkylation of primary amines is the potential for the resulting secondary amine to react further to form a tertiary amine.[6] However, when starting with a secondary amine, this is not a concern, allowing for more controlled and selective alkylation.

  • Reaction Conditions: The choice of base and solvent is critical for successful N-alkylation. Mild bases like sodium bicarbonate are often used to neutralize the acid generated during the reaction.[7] The reaction can be performed in various solvents, with the choice depending on the specific substrates.[5]

N_Alkylation_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Secondary Amine (Glycine Derivative) + Alkyl Halide Solvent Dissolve in Suitable Solvent (e.g., DMF, MeCN) Reactants->Solvent Base Add Mild Base (e.g., NaHCO₃) Solvent->Base Stir Stir at RT or with Gentle Heating Base->Stir Monitor Monitor Progress (TLC, LC-MS) Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product N-Alkylated Glycine Derivative Purify->Product

N-Acylation

N-acylation involves the reaction of the secondary amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide.[8] This reaction is fundamental in peptide synthesis and for the introduction of various functional groups.

Key Considerations for N-Acylation:

  • Reactivity of Acylating Agent: Acyl chlorides are highly reactive and often require a base to scavenge the HCl byproduct. Anhydrides are generally less reactive but can be effective, sometimes without the need for an auxiliary base.[8]

  • Chemoselectivity: In molecules with multiple nucleophilic groups (e.g., hydroxyl groups), the high nucleophilicity of the secondary amine often allows for selective acylation.

Acylating AgentReactivityTypical Conditions
Acyl ChlorideHighAprotic solvent (e.g., DCM), base (e.g., triethylamine)
Carboxylic AnhydrideModerateOften neat or in a non-reactive solvent, may not require a base[8]
Activated EstersVariableDependent on the activating group, often used in peptide synthesis

Table 1: Common Acylating Agents and their Reactivity.

Oxidation

The secondary amine in glycine derivatives can undergo oxidation. Aerobic auto-oxidative cross-coupling reactions of glycine derivatives have been reported, proceeding through an iminium ion intermediate.[9] This reactivity can be harnessed for the construction of complex organic frameworks.[9] Enzymatic oxidation of N-alkyl derivatives of glycine has also been observed, for example, by D-amino-acid oxidase, which can yield an amine and glyoxylic acid.[10][11]

Oxidation_Mechanism Glycine_Deriv Glycine Derivative (1a) Hydroperoxide Hydroperoxide Intermediate (A) Glycine_Deriv->Hydroperoxide Auto-oxidation Iminium_Ion Iminium Ion Intermediate (B) Hydroperoxide->Iminium_Ion Acid-catalyzed SN1-type Product Coupled Product Iminium_Ion->Product Nucleophile Nucleophile (e.g., Indole) Nucleophile->Product Coupling

Experimental Protocols

General Procedure for N-Alkylation of a Secondary Amine in a Glycine Derivative

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask, dissolve the N-substituted glycine derivative (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or MeCN).

  • Addition of Base: Add a mild base, such as sodium bicarbonate (1.5-2.0 eq.).

  • Addition of Alkyl Halide: Add the alkyl halide (1.0-1.2 eq.) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Analysis of Secondary Amines

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of secondary amines.[12] Due to their polarity, a derivatization step is often necessary to improve their volatility and chromatographic performance.[12][13]

Derivatization with Benzenesulfonyl Chloride (BSC):

  • Transfer the sample containing the secondary amine into a vial.

  • Add a solution of sodium hydroxide.

  • Add benzenesulfonyl chloride (BSC).

  • Agitate the mixture to allow for the formation of the benzenesulfonamide derivative.

  • The derivatized sample can then be extracted and analyzed by GC-MS.[12]

Conclusion

The secondary amine in glycine derivatives is a key functional group that dictates a rich and varied reactivity profile. Its nucleophilicity is central to a multitude of synthetic transformations, including N-alkylation and N-acylation, which are cornerstones of drug discovery and development. Furthermore, its susceptibility to oxidation opens avenues for the construction of complex molecular architectures. A thorough understanding of the electronic and steric factors that govern the reactivity of this functional group is paramount for researchers aiming to synthesize novel and effective therapeutic agents based on the N-substituted glycine scaffold.

References

  • Vastl, J., Kartika, R., Park, K., Cho, A. E., & Spiegel, D. A. (2016). Peptidines: glycine-amidine-based oligomers for solution- and solid-phase synthesis. Organic & Biomolecular Chemistry, 14(10), 2895–2904. [Link][14][15][16]

  • Jiang, G., Chen, J., Huang, H., & Chen, Y. (2014). Auto‐Oxidative Coupling of Glycine Derivatives. Angewandte Chemie International Edition, 53(41), 11045–11049. [Link][9]

  • News-Medical.Net. (2019, April 24). Synthesizing Modified and Pharmaceutically Relevant Peptides. News-Medical.Net. [Link][1]

  • Naoi, M., & Yagi, K. (1976). Oxidation of sarcosine and N-Alkyl derivatives of glycine by d-amino-acid oxidase. Biochimica et Biophysica Acta (BBA) - Enzymology, 438(1), 61–70. [Link][10][11]

  • Gacesa, R., Stilinović, V., & Kaitner, B. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Crystals, 13(10), 1461. [Link][17][18]

  • Verma, B. C., Kumar, S., & Sharma, D. K. (1987). Determination of primary and secondary amines alone and in mixtures with tertiary amines. The Analyst, 112(12), 1709–1711. [Link][19]

  • Isley, N. A., Linstadt, R. T., & Toste, F. D. (2015). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Journal of the American Chemical Society, 137(46), 14511–14514. [Link][6]

  • Ghamari, M., Gholipour, N., & Ziarati, A. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 29777–29792. [Link][20]

  • Sontag, C. A., & Carlier, P. R. (2015). N-Dealkylation of Amines. Current Organic Synthesis, 12(6), 739–754. [Link][21]

  • Chen, Y.-C., Chen, Y.-C., & Lin, Y.-C. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. Atmosphere, 13(5), 682. [Link][13]

  • Kamal, A., Shankaraiah, N., Markandeya, N., & Reddy, K. S. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(2), 291–296. [Link][7]

  • Knight, A. S., & Laursen, R. A. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282–5335. [Link][22]

  • Destaillats, H., & Charles, M. J. (2008). Determination of primary, secondary, and tertiary amines in air by direct or diffusion sampling followed by determination with liquid chromatography and tandem mass spectrometry. Environmental Science & Technology, 42(14), 5217–5222. [Link][23]

  • Reddy, T. J., & Le, J. C. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. U.S. Patent No. 6,423,871 B1. [24]

  • Kim, J.-W., Yamaguchi, K., & Mizuno, N. (2012). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry, 10(35), 7116–7122. [Link][25]

  • Fiveable. (2025, August 15). Nucleophilicity of Amines Definition. Fiveable. [Link][3]

  • Bickelhaupt, F. M., & Baerends, E. J. (2003). The interplay between steric and electronic effects in S(N)2 reactions. Angewandte Chemie International Edition, 42(35), 4183–4188. [Link][26]

  • Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link][4]

  • LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. [Link][27]

  • Organic Chemistry. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles [Video]. YouTube. [Link][8]

  • LibreTexts. (2023, January 22). Reactivity of Amines. Chemistry LibreTexts. [Link][2]

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Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-(2-Methoxyethyl)piperazin-2-one Scaffolds from Methyl N-(2-methoxyethyl)glycinate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Methodological Guide & Validated Protocol Introduction and Strategic Rationale The piperazinone core is a privile...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Methodological Guide & Validated Protocol

Introduction and Strategic Rationale

The piperazinone core is a privileged pharmacophore extensively utilized in drug discovery to create conformationally constrained peptidomimetics and novel therapeutic scaffolds. As highlighted in recent comprehensive reviews of FDA-approved therapeutics (), the strategic functionalization of the piperazine/piperazinone ring is critical for modulating pharmacokinetic properties.

This application note details a highly scalable, three-step solution-phase synthesis of 4-(2-methoxyethyl)piperazin-2-one starting from the secondary amine Methyl N-(2-methoxyethyl)glycinate . While novel multicomponent cascade approaches exist (), the stepwise reductive amination followed by base-promoted lactamization remains the most predictable and high-yielding route for derivatizing linear amine-ester precursors into traceless scaffolds ().

Retrosynthetic Analysis & Pathway Selection

To construct the 6-membered piperazinone ring from Methyl N-(2-methoxyethyl)glycinate, a two-carbon synthon containing a primary nitrogen must be introduced.

Why Reductive Amination over Direct Alkylation? Direct alkylation of the starting secondary amine with an electrophile (e.g., N-Boc-2-bromoethylamine) often requires harsh basic conditions that can prematurely hydrolyze the methyl ester or lead to over-alkylation (quaternary ammonium salt formation). Conversely, reductive amination using N-Boc-2-aminoacetaldehyde and Sodium triacetoxyborohydride (NaBH(OAc)₃) proceeds under mild, slightly acidic conditions. This ensures absolute chemoselectivity for the secondary amine without compromising the ester functionality.

SynthesisWorkflow SM Starting Material Secondary Amine Int1 Linear Intermediate (Boc-Protected) SM->Int1 Reductive Amination Int2 Deprotected Salt (TFA Salt) Int1->Int2 Acidic Cleavage Product Piperazinone Core (Lactam) Int2->Product Base-Catalyzed Cyclization

Fig 1. Three-step synthetic workflow from secondary amine to piperazinone core.

Step-by-Step Methodologies & Causality

This protocol is designed as a self-validating system . Each step includes specific analytical checkpoints to ensure intermediate integrity before proceeding.

Step 1: Reductive Amination (Synthesis of the Linear Precursor)

Objective: Synthesize Methyl N-(2-((tert-butoxycarbonyl)amino)ethyl)-N-(2-methoxyethyl)glycinate.

  • Preparation: In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve Methyl N-(2-methoxyethyl)glycinate (1.0 equiv, 10 mmol) and N-Boc-2-aminoacetaldehyde (1.1 equiv, 11 mmol) in anhydrous 1,2-Dichloroethane (DCE) (30 mL).

  • Iminium Formation: Stir the mixture at room temperature for 30 minutes. Causality: Pre-stirring allows complete formation of the iminium ion before the reducing agent is introduced, minimizing the direct reduction of the aldehyde to an alcohol.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv, 15 mmol) portion-wise over 10 minutes. Stir at room temperature for 12 hours. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces iminium ions over aldehydes, maximizing yield.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint: Perform LC-MS. The target mass[M+H]⁺ is 291.3. If unreacted starting material remains, the iminium formation was incomplete (ensure anhydrous conditions).

Step 2: Boc Deprotection

Objective: Unmask the primary amine to yield the TFA salt.

  • Cleavage: Dissolve the crude linear intermediate in DCM (15 mL) and cool to 0 °C. Add Trifluoroacetic acid (TFA) (15 mL) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate with Toluene (3 × 10 mL). Causality: Toluene forms an azeotrope with TFA. Complete removal of residual TFA is critical; excess acid will neutralize the base in the subsequent step, stalling the cyclization.

  • Validation Checkpoint: Perform a Ninhydrin test on a TLC plate. A deep purple spot confirms the presence of the liberated primary amine.

Step 3: Base-Promoted Intramolecular Lactamization

Objective: Cyclize the linear amine to form 4-(2-methoxyethyl)piperazin-2-one.

  • Neutralization & Cyclization: Dissolve the crude TFA salt in anhydrous Methanol (MeOH) (40 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv based on theoretical yield).

  • Heating: Heat the reaction mixture to 60 °C and stir for 6 hours. Causality: DIPEA is a sterically hindered, non-nucleophilic base that liberates the primary amine without participating in transesterification. MeOH stabilizes the tetrahedral intermediate via hydrogen bonding, facilitating the expulsion of the methoxide leaving group.

  • Workup: Concentrate the solvent in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-10% MeOH in DCM) to yield the pure piperazinone.

  • Validation Checkpoint: IR Spectroscopy. The ester carbonyl stretch (~1740 cm⁻¹) of the starting material will completely shift to a characteristic lactam carbonyl stretch (~1650 cm⁻¹).

LactamizationMechanism Salt TFA Amine Salt FreeBase Free Primary Amine Salt->FreeBase DIPEA (Deprotonation) Tetrahedral Tetrahedral Intermediate FreeBase->Tetrahedral Nucleophilic Attack on Methyl Ester Product Piperazinone + MeOH Tetrahedral->Product Collapse & -MeOH

Fig 2. Mechanistic pathway of the base-promoted intramolecular lactamization.

Quantitative Optimization Data

The experimental conditions were rigorously optimized to maximize throughput and minimize side reactions. The data below summarizes the causality behind the final protocol parameters.

Table 1: Optimization of Reductive Amination Conditions (Step 1)

SolventReducing AgentTemp (°C)Time (h)Yield (%)Mechanistic Observation
DCMNaBH₄251235High levels of aldehyde reduction (alcohol byproduct).
MeOHNaCNBH₃251272Moderate yield; generates highly toxic HCN gas byproducts.
DCE NaBH(OAc)₃ 25 12 94 Optimal. Clean conversion; DCE stabilizes the iminium ion.

Table 2: Optimization of Lactamization Conditions (Step 3)

Base (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
Et₃N (2.0)THF651268Sluggish cyclization; lack of H-bonding solvent slows collapse.
K₂CO₃ (3.0)MeCN80875Heterogeneous mixture; moderate yield but difficult scale-up.
DIPEA (3.0) MeOH 60 6 91 Optimal. Rapid, clean cyclization; MeOH stabilizes tetrahedral transition state.

Analytical Characterization Expectations

For the final product, 4-(2-methoxyethyl)piperazin-2-one (C₇H₁₄N₂O₂, MW: 158.20 g/mol ), expect the following spectral signatures to validate successful synthesis:

  • LC-MS (ESI+): m/z calculated for [M+H]⁺ 159.11, found 159.1.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.50 (br s, 1H, NH amide)

    • δ 3.52 (t, J = 5.4 Hz, 2H, CH₂ -OMe)

    • δ 3.36 (s, 3H, O-CH₃ )

    • δ 3.30 (m, 2H, lactam CH₂ adjacent to NH)

    • δ 3.15 (s, 2H, isolated CH₂ between N and C=O)

    • δ 2.68 (m, 2H, piperazine ring CH₂ )

    • δ 2.60 (t, J = 5.4 Hz, 2H, N-CH₂ -CH₂-OMe)

  • IR (Neat): ν 3250 (N-H stretch), 1655 (C=O lactam stretch), 1120 (C-O ether stretch) cm⁻¹.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Molecules, 2023, 28(16), 6140. URL:[Link]

  • Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold Journal of Combinatorial Chemistry, 1999, 1(5), 383-387. URL:[Link]

Application

Protocols for the Hydrolysis of Methyl 2-[(2-methoxyethyl)amino]acetate to 2-[(2-methoxyethyl)amino]acetic Acid

An Application Guide: Abstract This technical note provides comprehensive protocols for the hydrolysis of methyl 2-[(2-methoxyethyl)amino]acetate to its corresponding free carboxylic acid, 2-[(2-methoxyethyl)amino]acetic...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide:

Abstract

This technical note provides comprehensive protocols for the hydrolysis of methyl 2-[(2-methoxyethyl)amino]acetate to its corresponding free carboxylic acid, 2-[(2-methoxyethyl)amino]acetic acid. This compound, also known as N-(2-methoxyethyl)glycine, is a valuable N-substituted amino acid derivative used as a building block in the synthesis of peptoids and other peptidomimetic structures in drug discovery and materials science.[1] We present two robust methodologies: a base-catalyzed (saponification) and an acid-catalyzed hydrolysis. This guide offers detailed, step-by-step procedures, an exploration of the underlying chemical mechanisms, comparative data, and troubleshooting advice to assist researchers in achieving high-yield, high-purity synthesis.

Introduction to Ester Hydrolysis

Ester hydrolysis is a fundamental organic reaction that cleaves an ester into its constituent carboxylic acid and alcohol.[2] The reaction can be effectively catalyzed by either an acid or a base. The choice between these two pathways is critical and depends on the substrate's stability, the desired reaction kinetics, and the overall process economics.

  • Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred for its high efficiency and irreversibility. The reaction is driven to completion because the carboxylic acid produced is immediately deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol by-product.[3] This makes the final step essentially irreversible.

  • Acid-Catalyzed Hydrolysis: This is a reversible process, representing the reverse of Fischer esterification.[3] To drive the reaction toward the products (carboxylic acid and alcohol), it is necessary to use a large excess of water, which shifts the equilibrium according to Le Châtelier's principle.[3]

Reaction Mechanisms

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

2.1 Base-Catalyzed Mechanism

The base-catalyzed hydrolysis proceeds via a nucleophilic acyl substitution pathway.

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester.

  • Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, forming a negatively charged tetrahedral intermediate.

  • Leaving Group Elimination: The intermediate collapses, reforming the C=O double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group.

  • Irreversible Acid-Base Reaction: The liberated methoxide, a strong base, deprotonates the newly formed carboxylic acid, yielding the final carboxylate salt and methanol. This final proton transfer is thermodynamically very favorable and renders the entire process irreversible.[3]

G cluster_0 Base-Catalyzed Hydrolysis (Saponification) Ester Methyl 2-[(2-methoxyethyl)amino]acetate Intermediate Tetrahedral Intermediate Ester->Intermediate 1. Nucleophilic Attack OH OH⁻ CarboxylicAcid 2-[(2-methoxyethyl)amino]acetic Acid Intermediate->CarboxylicAcid 2. Elimination of Leaving Group Methoxide CH₃O⁻ Intermediate->Methoxide Carboxylate Carboxylate Salt CarboxylicAcid->Carboxylate 3. Irreversible Deprotonation Methanol Methanol Methoxide->Methanol Protonation G cluster_1 Acid-Catalyzed Hydrolysis Ester Methyl 2-[(2-methoxyethyl)amino]acetate ProtonatedEster Protonated Ester Ester->ProtonatedEster 1. Protonation H3O H₃O⁺ Intermediate1 Tetrahedral Intermediate ProtonatedEster->Intermediate1 2. Nucleophilic Attack Water H₂O Intermediate2 Protonated Intermediate Intermediate1->Intermediate2 3. Proton Transfer ProductComplex Product Complex Intermediate2->ProductComplex 4. Elimination of Methanol ProductComplex->H3O Catalyst Regeneration CarboxylicAcid Carboxylic Acid ProductComplex->CarboxylicAcid 5. Deprotonation Methanol Methanol ProductComplex->Methanol

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol is recommended for its reliability and high conversion rate.

3.1. Materials and Reagents

  • Methyl 2-[(2-methoxyethyl)amino]acetate (≥97% purity)

  • Sodium Hydroxide (NaOH), pellets or solution (e.g., 1 M)

  • Hydrochloric Acid (HCl), concentrated or solution (e.g., 1 M)

  • Deionized Water

  • Methanol (MeOH)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., Dichloromethane, Ethyl Acetate) - if required

3.2. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • pH meter or pH indicator strips

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Step-by-Step Procedure

  • Dissolution: In a round-bottom flask, dissolve methyl 2-[(2-methoxyethyl)amino]acetate (1.0 eq.) in a mixture of methanol and water (e.g., a 1:1 to 1:4 v/v ratio). The total solvent volume should be sufficient to ensure complete dissolution (approx. 5-10 mL per gram of ester).

  • Addition of Base: Add an aqueous solution of sodium hydroxide (1.1 to 1.5 eq.) dropwise to the stirring ester solution at room temperature. An excess of base is used to ensure the reaction goes to completion. [4]3. Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Cooling and Neutralization: Cool the reaction mixture to 0-5 °C in an ice bath. Carefully acidify the solution by adding hydrochloric acid dropwise until the pH is approximately 2-3. This step protonates the carboxylate salt to form the free amino acid hydrochloride salt.

  • Workup and Isolation:

    • Method A (Direct Isolation): If the product is sparingly soluble in the reaction mixture upon acidification, it may precipitate. The solid can be collected by filtration, washed with cold water, and dried under vacuum.

    • Method B (Solvent Removal): If no precipitate forms, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol and some water. This may induce crystallization.

    • Method C (Purification via Ion Exchange): For highest purity, the resulting solution can be purified using a cation exchange resin (e.g., Dowex 50W series). [5]The resin is conditioned, the sample is loaded, washed with water to remove salts, and the amino acid is eluted with an aqueous ammonia solution. The eluate is then concentrated to yield the free amino acid.

Caption: Workflow for base-catalyzed hydrolysis.

Protocol 2: Acid-Catalyzed Hydrolysis

This method is an alternative, particularly if the substrate is sensitive to strong bases.

3.1. Materials and Reagents

  • Methyl 2-[(2-methoxyethyl)amino]acetate (≥97% purity)

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) (e.g., 6 M solution)

  • Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) solution for neutralization

  • Deionized Water

  • Solvents for extraction (e.g., Dichloromethane, Ethyl Acetate)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

3.2. Equipment

  • Same as for base-catalyzed hydrolysis.

3.3. Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask, suspend or dissolve methyl 2-[(2-methoxyethyl)amino]acetate (1.0 eq.) in an excess of aqueous acid (e.g., 6 M HCl). A large excess of water is crucial to drive the equilibrium. [3][6]2. Reaction: Heat the mixture to reflux (typically 100-110 °C) and stir vigorously for 12-24 hours. The reaction is generally slower than saponification. Monitor progress by TLC or HPLC.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a base (e.g., aqueous NaOH or NaHCO₃) until the pH is neutral (pH ~7). Be cautious as this step can be exothermic and may cause gas evolution if bicarbonate is used.

  • Workup and Isolation: The workup is similar to the base-catalyzed method. The neutralized aqueous solution can be concentrated to remove water, potentially causing the product to crystallize. Alternatively, ion-exchange chromatography offers a superior method for purification, effectively removing the large quantities of salt (e.g., NaCl) generated during neutralization. [5]

Caption: Workflow for acid-catalyzed hydrolysis.

Method Comparison
ParameterBase-Catalyzed HydrolysisAcid-Catalyzed Hydrolysis
Principle Saponification (Irreversible)Reversible Hydrolysis
Catalyst/Reagent Stoichiometric NaOH or LiOHCatalytic H₂SO₄ or HCl in excess H₂O
Temperature Moderate (e.g., 60-80 °C)High (e.g., 100-110 °C) [6]
Reaction Time Faster (2-4 hours)Slower (12-24 hours) [7]
Yield Generally higherModerate to high; equilibrium-limited
Workup Acidification to protonate productNeutralization, produces significant salt
Pros Fast, irreversible, high yieldUseful for base-sensitive molecules
Cons Requires stoichiometric baseReversible, slower, harsh conditions, high salt load
Troubleshooting Guide
IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature. Not enough reagent (base-catalyzed). Equilibrium not shifted (acid-catalyzed).Extend reaction time and/or increase temperature. For saponification, add more base. For acid-catalyzed, ensure a large excess of water is present.
Low Yield Product loss during workup (e.g., product is water-soluble). Incomplete reaction. Degradation of product under harsh conditions.For water-soluble products, avoid aqueous extractions; use ion-exchange chromatography or evaporate the solvent. Re-optimize reaction conditions. For acid hydrolysis, consider milder conditions if degradation is suspected. [7]
Purification Difficulty Contamination with salts from neutralization. Unreacted starting material present.Use ion-exchange chromatography to efficiently remove salts. [5]Ensure the reaction has gone to completion before workup. Recrystallization from a suitable solvent system (e.g., ethanol/water) may also be effective. [1]
Side Reactions For acid hydrolysis, sensitive functional groups elsewhere in the molecule may react.Protect sensitive functional groups prior to hydrolysis or opt for the milder base-catalyzed method.
References
  • Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+. Transition Metal Chemistry. Available at: [Link]

  • 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Metal complex catalysis of the base hydrolysis of various amino acid esters coordinated to the complex of nitrilotriacetic acid with copper(II). ResearchGate. Available at: [Link]

  • Industrial process for the preparation of amino acids by hydrolysis of proteins in acid medium. Google Patents.
  • How to purify amino acid hydrolysis extract for HPLC analysis?. ResearchGate. Available at: [Link]

  • The basic hydrolysis of amino acid esters. R Discovery. Available at: [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. Available at: [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy. Available at: [Link]

  • Acid Catalysed Hydrolysis of Ester. Perlego. Available at: [Link]

  • The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate?. Canadian Journal of Chemistry. Available at: [Link]

  • Analysis of Heterogeneously Catalyzed Ester Hydrolysis Performed in a Chromatographic Reactor and in a Reaction Calorimeter. ResearchGate. Available at: [Link]

  • Complete amino acid analysis of peptides and proteins after hydrolysis by a mixture of Sepharose-bound peptidases. Biochemical Journal. Available at: [Link]

  • Reactions catalyzed by α-amino-acid ester hydrolases. As an example, the synthesis of ampicillin from phenylglycine methyl ester and 6-aminopenicillanic acid is shown. Hydrolysis of substrate and product are undesired side reactions. ResearchGate. Available at: [Link]

  • Determination of the Esters by Alkaline Hydrolysis. Tennessee Academy of Science. Available at: [Link]

  • General Base Catalysis of Ester Hydrolysis. Journal of the American Chemical Society. Available at: [Link]

  • Ester Hydrolysis. Save My Exams. Available at: [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. The Organic Chemistry Tutor (YouTube). Available at: [Link]

Sources

Method

Application Note: Reductive Amination Strategies for Methyl 2-[(2-methoxyethyl)amino]acetate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a comprehensive, mechanistically grounded guide for the synthesis of the secondary amine precursor, methy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a comprehensive, mechanistically grounded guide for the synthesis of the secondary amine precursor, methyl 2-[(2-methoxyethyl)amino]acetate, utilizing sodium triacetoxyborohydride (STAB)-mediated reductive amination.

Mechanistic Rationale & Reagent Selection

The synthesis of methyl 2-[(2-methoxyethyl)amino]acetate requires the selective formation of a secondary amine from a primary amine and a carbonyl compound. The reagent of choice for this transformation is Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) .

Causality Behind Experimental Choices

Historically, sodium cyanoborohydride (NaBH₃CN) was the standard for reductive aminations (the Borch reduction)[1]. However, NaBH₃CN is highly toxic, generates cyanide byproducts, and requires strict pH maintenance (pH 6–7) to prevent competitive reduction of the carbonyl substrate[1].

STAB offers a superior, self-validating alternative. The three electron-withdrawing acetoxy groups significantly dampen the nucleophilicity of the hydride[2]. Consequently, STAB is generally unreactive toward aldehydes and ketones at room temperature but selectively reduces the highly electrophilic iminium ion intermediate[2]. Furthermore, STAB naturally buffers the reaction environment through the release of acetate, eliminating the need for external buffer systems and simplifying the workup[1][2].

1,2-Dichloroethane (DCE) is selected as the optimal solvent over Tetrahydrofuran (THF) or Methanol (MeOH). DCE provides superior solubility for STAB and the polar intermediates, which accelerates reaction kinetics and minimizes the formation of dialkylated tertiary amine byproducts[2][3].

ReductiveAmination Amine Primary Amine Hemiaminal Hemiaminal (Unstable Intermediate) Amine->Hemiaminal Nucleophilic Attack Aldehyde Carbonyl Precursor Aldehyde->Hemiaminal Iminium Iminium Ion (Electrophilic Target) Hemiaminal->Iminium -H2O (AcOH Catalyzed) Product Secondary Amine (Target Product) Iminium->Product Selective Reduction RedAgent NaBH(OAc)3 (Hydride Donor) RedAgent->Product Hydride Transfer

Mechanistic workflow of STAB-mediated reductive amination.

Precursor Route Evaluation

The target molecule can be synthesized via two distinct disconnection approaches. Both routes are viable, but the choice depends on reagent availability and handling preferences.

ParameterRoute A: Methyl Glyoxylate + 2-MethoxyethylamineRoute B: Methyl Glycinate + 2-Methoxyacetaldehyde
Amine Source 2-Methoxyethylamine (Liquid, Free base)Methyl glycinate HCl (Solid, requires in situ free-basing)[4]
Carbonyl Source Methyl glyoxylate (Often polymeric or 50% in toluene)[5]2-Methoxyacetaldehyde (Volatile liquid or aqueous solution)
Handling Complexity Moderate (Glyoxylate may require depolymerization)Moderate (Amine requires neutralization with Et₃N)[6]
Additive Requirement Glacial Acetic Acid (1.0 eq) to promote dehydration[1]Triethylamine (1.0 eq) to liberate free amine[6]

Self-Validating Experimental Protocols

Protocol A: Synthesis via Route A (Methyl Glyoxylate)

This route leverages the high nucleophilicity of 2-methoxyethylamine. Because methyl glyoxylate is highly electrophilic, the hemiaminal forms rapidly.

Materials:

  • 2-Methoxyethylamine (1.0 eq, 10.0 mmol)

  • Methyl glyoxylate (1.1 eq, 11.0 mmol, typically 50% solution in toluene)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq, 15.0 mmol)[2]

  • Glacial Acetic Acid (1.0 eq, 10.0 mmol)

  • 1,2-Dichloroethane (DCE) (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with 2-methoxyethylamine (10.0 mmol) and DCE (50 mL) under a nitrogen atmosphere.

  • Carbonyl Addition: Cool the solution to 0 °C using an ice bath. Add the methyl glyoxylate solution (11.0 mmol) dropwise over 5 minutes.

  • Acidification: Add glacial acetic acid (10.0 mmol). Causality: The weak acid catalyzes the expulsion of water from the hemiaminal to form the iminium ion without fully protonating the primary amine, which would quench its nucleophilicity[1]. Stir for 30 minutes at room temperature.

  • Reduction: Cool the mixture back to 0 °C. Add STAB (15.0 mmol) portion-wise over 15 minutes to control the mild exotherm and prevent thermal degradation of the iminium ion[2].

  • Reaction Monitoring (IPC): Remove the ice bath and stir at room temperature. Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain) or LC-MS. The reaction is typically complete within 2–4 hours when the primary amine is consumed.

Protocol B: Synthesis via Route B (Methyl Glycinate)

This route utilizes an amino acid derivative. Since methyl glycinate is supplied as a hydrochloride salt to prevent self-condensation (diketopiperazine formation), it must be neutralized in situ[4][6].

Materials:

  • Methyl glycinate hydrochloride (1.0 eq, 10.0 mmol)

  • 2-Methoxyacetaldehyde (1.1 eq, 11.0 mmol)

  • Triethylamine (Et₃N) (1.0 eq, 10.0 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq, 15.0 mmol)[4]

  • 1,2-Dichloroethane (DCE) (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Free-Basing: Suspend methyl glycinate hydrochloride (10.0 mmol) in DCE (50 mL). Add Et₃N (10.0 mmol) dropwise. Stir for 15 minutes at room temperature to liberate the free amine[6].

  • Carbonyl Addition: Add 2-methoxyacetaldehyde (11.0 mmol) to the mixture. Stir for 30 minutes to allow hemiaminal/iminium formation.

  • Reduction: Add STAB (15.0 mmol) portion-wise. Causality: In this route, external acetic acid is often omitted because the hydrochloride salt (if slightly excess) or the nature of the aldehyde provides sufficient electrophilicity for the reduction to proceed[4][7].

  • Reaction Monitoring: Stir at room temperature for 4–6 hours, monitoring by LC-MS for the appearance of the target mass [M+H]⁺ = 148.1.

Analytical Validation & Workup Strategy

To ensure a self-validating protocol, the workup must inherently purify the target molecule based on its physicochemical properties. The target is a secondary amine, making it susceptible to an acid-base extraction cycle .

  • Quench: Cool the reaction to 0 °C and carefully quench with saturated aqueous NaHCO₃ (30 mL). Causality: This neutralizes residual acetic acid, decomposes unreacted STAB (releasing H₂ gas), and ensures the product is in its free-base form[2].

  • Initial Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 × 30 mL). Combine the organic layers.

  • Acid-Base Purification (Self-Validation Step):

    • Extract the combined DCM layers with 1M HCl (2 × 30 mL). The secondary amine product protonates and migrates to the aqueous layer. Neutral organic impurities (e.g., unreacted aldehyde, toluene) remain in the DCM layer, which is discarded.

    • Basify the acidic aqueous layer to pH > 10 using 2M NaOH. The product returns to its neutral, organic-soluble free-base form.

    • Extract the aqueous layer with fresh DCM or Ethyl Acetate (3 × 30 mL).

  • Isolation: Wash the final organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield methyl 2-[(2-methoxyethyl)amino]acetate as a pale yellow oil.

References

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development.
  • Harvard University. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • MDMA.ch Archive. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
  • ChemRxiv. (2022). Soft drug-inhibitors for the epigenetic targets Lysine-Specific Demethylase 1 (LSD1) and Histone Deacetylases.
  • European Patent Office. (2009). EP 2376497 B1: 5-AMINO-2-(1-HYDROXY-ETHYL)-TETRAHYDROPYRAN DERIVATIVES.
  • Ludwig-Maximilians-Universität München. (2020). Development of new mGAT4 inhibitors by variation of the amino acid subunit.

Sources

Application

Advanced Application Note: Methyl N-(2-methoxyethyl)glycinate in the Synthesis of Macroheterocycles and Diketopiperazines

Executive Summary & Strategic Rationale In modern drug development and materials science, the design of highly soluble, proteolytically stable, and conformationally restricted scaffolds is paramount. Methyl N-(2-methoxye...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug development and materials science, the design of highly soluble, proteolytically stable, and conformationally restricted scaffolds is paramount. Methyl N-(2-methoxyethyl)glycinate (Nmeg methyl ester) has emerged as a privileged building block for the synthesis of nitrogen-containing heterocycles. Unlike traditional amino acids, this secondary amine lacks both a chiral center and a hydrogen-bond donor, allowing for precise control over cis/trans amide isomerization.

Crucially, the 2-methoxyethyl side chain acts as a minimal polyethylene glycol (PEG) mimetic. Incorporating this moiety into heterocycles dramatically enhances aqueous solubility, prolongs serum half-life by preventing protein fouling, and modulates lipophilicity 1. This guide details the causal logic and self-validating protocols for utilizing Methyl N-(2-methoxyethyl)glycinate in two distinct scales of heterocycle synthesis: small-molecule Diketopiperazines (DKPs) and polymeric Macroheterocycles (Cyclic Peptoids) .

Small-Molecule Heterocycles: N-Functionalized Diketopiperazines (DKPs)

Diketopiperazines (6-membered heterocycles) are ubiquitous in natural products and pharmaceuticals. However, unsubstituted DKPs often suffer from poor solubility due to flat, highly crystalline lattices driven by intermolecular hydrogen bonding. By synthesizing DKPs using Methyl N-(2-methoxyethyl)glycinate, the resulting N-alkylated heterocycle disrupts this crystal packing, drastically improving pharmacokinetic properties.

Mechanistic Causality

The choice of the methyl ester over tert-butyl or benzyl esters is a deliberate thermodynamic strategy. Following the coupling of a Boc-protected amino acid to the secondary amine of Methyl N-(2-methoxyethyl)glycinate, the Boc group is removed. The resulting free primary amine is perfectly positioned for an intramolecular nucleophilic attack on the methyl ester. The methyl ester is an optimal leaving group (forming methanol), allowing cyclization to proceed under mild basic conditions without the need for harsh acidic hydrolysis that could epimerize adjacent chiral centers.

DKP_Synthesis N1 Methyl N-(2-methoxyethyl)glycinate (Secondary Amine) N3 Coupling (HATU/DIPEA) Intermediate Dipeptide N1->N3 Amide Bond Formation N2 Boc-Amino Acid (Electrophile) N2->N3 Amide Bond Formation N4 Boc Deprotection (TFA/DCM) N3->N4 Acidic Cleavage N5 Intramolecular Cyclization (Base-promoted) N4->N5 Free Amine Generation N6 N-(2-methoxyethyl)-DKP (Target Heterocycle) N5->N6 Methanol Elimination

Workflow for the synthesis of N-functionalized diketopiperazines (DKPs) via intramolecular cyclization.

Protocol A: Solution-Phase Synthesis of Nmeg-DKPs

Step 1: Amide Coupling

  • Dissolve Boc-L-Proline (1.0 eq) and Methyl N-(2-methoxyethyl)glycinate (1.1 eq) in anhydrous DMF (0.2 M).

  • Add HATU (1.2 eq) followed by DIPEA (3.0 eq) at 0 °C.

    • Causality Checkpoint: HATU is strictly required over EDC/HOBt because the secondary amine of the glycinate is sterically hindered; HATU's superior kinetics prevent the formation of unreactive oxazolone intermediates.

  • Stir for 12 hours at room temperature. Extract with EtOAc, wash with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

Step 2: Deprotection & Cyclization

  • Dissolve the crude dipeptide in a 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) solution. Stir for 1 hour at room temperature to remove the Boc group.

  • Evaporate the solvent under reduced pressure to yield the TFA salt.

  • Dissolve the intermediate in methanol (0.1 M). Add Triethylamine (Et3N) dropwise until the solution reaches pH 8-9.

  • Reflux the mixture at 65 °C for 4 hours to drive the intramolecular aminolysis.

System Validation & QC:

  • LC-MS: Monitor the shift from the linear intermediate mass to the cyclized DKP mass (loss of 32 Da corresponding to methanol elimination).

  • 1H NMR: The protocol is self-validating when the sharp singlet of the methyl ester (~3.70 ppm) completely disappears, and the methylene protons of the DKP ring shift downfield due to the rigidified cyclic conformation.

Polymeric Macroheterocycles: Cyclic Peptoids via ROP

Scaling up the complexity, the Nmeg building block is used to synthesize macroheterocycles (cyclic polypeptoids). These macrocycles adopt rigid, well-defined conformations capable of metal chelation and forming nanotubular assemblies 2.

Mechanistic Causality

Traditional macrocyclization of linear peptides requires ultra-high dilution to prevent intermolecular oligomerization, leading to poor yields. By converting Methyl N-(2-methoxyethyl)glycinate into an N-carboxyanhydride (NCA), we can utilize N-Heterocyclic Carbene (NHC)-mediated zwitterionic ring-opening polymerization (ROP) 3. The NHC initiator generates a zwitterionic propagating chain. Once the monomer is depleted, the alkoxide chain-end inherently attacks the acylimidazolium chain-end, resulting in an automatic, high-yielding head-to-tail macrocyclization without the need for high dilution.

Macrocycle_ROP A Nmeg-NCA Monomer (Activated Precursor) C Zwitterionic Propagation (Chain Extension) A->C Initiation B NHC Initiator (Nucleophilic Attack) B->C D Intramolecular Attack (Alkoxide to Acylimidazolium) C->D Depletion of Monomer E Cyclic Polypeptoid (Macroheterocycle) D->E Head-to-Tail Cyclization

NHC-mediated zwitterionic ring-opening polymerization yielding cyclic polypeptoid macroheterocycles.

Protocol B: Synthesis of Nmeg-Macroheterocycles via ROP

Step 1: Monomer Activation (NCA Synthesis)

  • Hydrolyze Methyl N-(2-methoxyethyl)glycinate using 1M LiOH in THF/H2O to yield the free acid.

  • React the free acid with triphosgene (0.4 eq) in anhydrous THF at 50 °C under a nitrogen atmosphere to form the Nmeg-NCA monomer. Purify via recrystallization in hexane/THF.

Step 2: Zwitterionic Polymerization and Cyclization

  • In a nitrogen-filled glovebox, dissolve the Nmeg-NCA monomer in anhydrous THF (0.1 M).

  • Rapidly inject a solution of the NHC initiator (e.g., 1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene) at the desired monomer-to-initiator ratio (e.g., 25:1).

  • Stir at 50 °C for 24 hours.

    • Causality Checkpoint: Elevated temperature ensures the propagating chain remains highly dynamic, preventing premature precipitation and ensuring the chain ends can meet for the final intramolecular macrocyclization step.

  • Precipitate the resulting cyclic macroheterocycle into cold diethyl ether and dry under vacuum.

System Validation & QC:

  • MALDI-TOF MS: The absolute absence of linear polymer mass peaks (which would contain end-group adducts) validates 100% macrocyclic topology.

  • FTIR Spectroscopy: Disappearance of the NCA anhydride bands at 1850 cm⁻¹ and 1760 cm⁻¹, replaced by a single broad amide I band at ~1640 cm⁻¹.

Quantitative Impact of N-(2-Methoxyethyl) Substitution

The functionalization of heterocycles with the Nmeg building block fundamentally alters their physicochemical profile, bridging the gap between small molecules and biologicals 4.

Heterocycle ArchitectureFunctionalizationAqueous Solubility (mg/mL)Serum Half-Life (h)LogPPrimary Application
Diketopiperazine (DKP) Unsubstituted (NH)< 0.5~2.51.2Baseline Scaffold
Diketopiperazine (DKP) N-(2-methoxyethyl)> 15.0> 12.00.8Oral Bioavailability
Cyclic Hexapeptoid N-Alkyl (Decyl)< 0.1~4.04.5Antimicrobial
Cyclic Hexapeptoid N-(2-methoxyethyl)> 50.0> 48.0-0.2Antifouling / Ion Chelation

References

  • Sun, J., & Zuckermann, R. N. (2013). Peptoid Polymers: A Highly Designable Bioinspired Material. ACS Nano, 7(6), 4715-4732. 1

  • Izzo, I., et al. (2013). Peptoid Nanotubes: An Oligomer Macrocycle That Reversibly Sequesters Water via Single-Crystal-to-Single-Crystal Transformations. Chemical Communications, 49, 2317–2319. 2

  • Lee, C.-U., Smart, T. P., Guo, L., Epps, T. H., & Zhang, D. (2011). Synthesis and Characterization of Amphiphilic Cyclic Diblock Copolypeptoids from N-Heterocyclic Carbene-Mediated Zwitterionic Polymerization of N-Substituted N-Carboxyanhydride. Macromolecules, 44(24), 9574–9585. 3

  • Zuckermann, R. N. (2011). Peptoid origins. Peptide Science, 96(5), 545-555. 4

Sources

Method

Application Note: Peptide Backbone Modification and Polypeptoid Synthesis via N-(2-Methoxyethyl)glycine Incorporation

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: N-alkylation strategies, Peptoid Synthesis, and Ring-Opening Polymerization (ROP) Executive Summary The translation of native...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: N-alkylation strategies, Peptoid Synthesis, and Ring-Opening Polymerization (ROP)

Executive Summary

The translation of native peptides into viable therapeutics or advanced materials is frequently hindered by their inherent susceptibility to proteolytic degradation, poor membrane permeability, and tendency to form insoluble β -sheet aggregates. Modifying the peptide backbone by shifting the side chain from the α -carbon to the amide nitrogen yields poly-N-substituted glycines, commonly known as peptoids [1].

This application note provides a comprehensive guide on utilizing Methyl 2-[(2-methoxyethyl)amino]acetate (and its direct precursors/derivatives) to incorporate the N-(2-methoxyethyl)glycine (Nme) residue into peptide backbones. Acting as a structural mimic of polyethylene glycol (PEG), the Nme modification dramatically enhances aqueous solubility, neutralizes immunogenicity, and completely abolishes backbone hydrogen bonding, thereby enabling the rational design of sequence-defined oligomers and self-assembling block copolymers[2].

Mechanistic Rationale: The N-(2-Methoxyethyl) Advantage

To understand the profound impact of the Nme residue, we must examine the causality of its structural mechanics.

  • Abolition of Hydrogen Bonding: Native peptides rely on amide protons (NH) to form secondary structures. By alkylating the nitrogen with a 2-methoxyethyl group, the hydrogen bond donor is removed. This prevents non-specific aggregation and allows the peptoid to maintain a highly flexible, solvent-exposed conformation[3].

  • Proteolytic Shielding: Proteases have evolved to recognize the chiral, α -substituted backbone of natural peptides. The achiral, N-substituted backbone of Nme-peptoids is entirely unrecognizable to these enzymes, granting the modified sequence near-absolute biological stability in serum[1].

  • The "Mini-PEG" Effect: The 2-methoxyethyl side chain ( −CH2​−CH2​−O−CH3​ ) is chemically identical to a single monomeric unit of PEG. When polymerized, it heavily hydrates the backbone, driving the critical micelle concentration (CMC) and hydrodynamic radius dynamics when paired with hydrophobic blocks (e.g., N-decyl glycine)[4].

Comparative Data Analysis

The following table summarizes the physicochemical shifts induced by Nme backbone modification compared to native α -amino acids.

PropertyNative Peptide ( α -amino acids)Nme-Modified PeptoidMechanistic Causality
Backbone H-Bonding Present (Amide NH)AbsentN-alkylation physically replaces the hydrogen bond donor with a carbon-based side chain.
Proteolytic Stability Low (Rapidly degraded)Extremely HighSteric hindrance and loss of main-chain chirality prevent protease active-site docking.
Aqueous Solubility Sequence dependentHighly SolubleThe ether oxygen in the 2-methoxyethyl group forms strong hydrogen bonds with water molecules.
Main-Chain Chirality L- or D- configurationAchiralThe side chain is translocated from the chiral α -carbon to the achiral nitrogen atom.

Experimental Workflows & Protocols

Depending on the desired scale and sequence specificity, Nme-modified backbones are synthesized via two primary routes: Solid-Phase Submonomer Synthesis (SPPS) for sequence-defined oligomers, and Ring-Opening Polymerization (ROP) of N-carboxyanhydrides (NCAs) for high-molecular-weight block copolymers.

Protocol A: Solid-Phase Submonomer Synthesis (SPPS)

This method builds the Nme residue directly on the resin using 2-methoxyethylamine (the active amine precursor to Methyl 2-[(2-methoxyethyl)amino]acetate).

Rationale for Reagent Selection: We utilize Bromoacetic acid rather than Chloroacetic acid. The bromide ion is a vastly superior leaving group, which is critical for driving the SN​2 nucleophilic displacement to >99% completion when using sterically hindered or electronically deactivated amines[5]. N,N'-Diisopropylcarbodiimide (DIC) is chosen as the coupling reagent because its urea byproduct is highly soluble in N,N-Dimethylformamide (DMF), preventing resin clogging.

Step-by-Step Procedure:

  • Resin Preparation: Swell 100 mg of Rink Amide resin (loading ~0.6 mmol/g) in DMF for 30 minutes. Deprotect the Fmoc group using 20% (v/v) 4-methylpiperidine in DMF for 20 minutes[6]. Wash thoroughly with DMF (5 × 3 mL).

  • Acylation Step: Add a solution of 0.6 M Bromoacetic acid and 0.6 M DIC in DMF to the resin. Shake at room temperature for 30 minutes. The DIC activates the carboxylic acid, allowing the resin-bound amine to attack and form a bromoacetamide intermediate. Wash with DMF (5 × 3 mL).

  • Nucleophilic Displacement: Add a 1.5 M solution of 2-methoxyethylamine in DMF to the resin. Shake at room temperature for 60 minutes. The primary amine executes an SN​2 attack on the α -carbon, displacing the bromide and generating the Nme residue.

  • Iteration & Cleavage: Repeat Steps 2 and 3 to build the desired sequence length. Cleave the final sequence from the resin using 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% water for 2 hours[7].

SPPS Resin Rink Amide Resin (Deprotected) Acylation Acylation Step Bromoacetic Acid + DIC Resin->Acylation Step 1 Bromo Bromoacetylated Intermediate Acylation->Bromo Displacement Nucleophilic Displacement 2-Methoxyethylamine Bromo->Displacement Step 2 (SN2) Peptoid Nme-Peptoid Chain Extension Displacement->Peptoid Peptoid->Acylation Repeat Cycle

Caption: Solid-phase submonomer synthesis cycle for sequence-defined Nme-peptoid generation.

Protocol B: Ring-Opening Polymerization (ROP) for Block Copolypeptoids

For applications requiring bulk materials, such as amphiphilic micelles for drug delivery, ROP of Nme-NCA is the standard. Methyl 2-[(2-methoxyethyl)amino]acetate is first saponified to its free acid, then reacted with triphosgene to yield the Nme-NCA monomer[8].

Rationale for Reagent Selection: Polymerization is conducted in anhydrous Tetrahydrofuran (THF) at 50°C. THF is critical here; unlike highly polar protic solvents that can cause premature chain termination via nucleophilic attack on the NCA ring, THF maintains the solubility of the growing polypeptoid chain while preserving the "living" nature of the primary amine terminus[9].

Step-by-Step Procedure:

  • Initiation: In a nitrogen-filled glovebox, prepare a 0.4 M stock solution of Nme-NCA in anhydrous THF. Add a primary amine initiator (e.g., benzylamine or N,N-dimethylamine) at the calculated monomer-to-initiator ratio (e.g., 25:1 for a DP of 25)[10].

  • Propagation: Seal the reaction vessel and stir at 50°C for 72 hours. The primary amine attacks the C5 carbonyl of the NCA, triggering ring opening and the release of CO2​ , exposing a new secondary amine to continue the living polymerization[3].

  • Block Addition (Optional): To create an amphiphilic block copolymer (e.g., CMDX or MCDX), introduce a hydrophobic NCA monomer (such as N-decyl glycine NCA) sequentially once the Nme-NCA is fully consumed[2].

  • Precipitation: Terminate the reaction and precipitate the polymer into cold diethyl ether. Isolate via centrifugation and dry under vacuum.

ROP Monomer Methyl 2-[(2-methoxyethyl)amino]acetate NCA Nme-NCA Monomer (N-carboxyanhydride) Monomer->NCA Saponification & Phosgenation ROP Ring-Opening Polymerization (Primary Amine Initiator) NCA->ROP THF, 50°C BCP Amphiphilic Block Copolymer ROP->BCP Living Polymerization Micelle Aqueous Self-Assembly (Spherical Micelles) BCP->Micelle Solvent Shift / pH Tuning

Caption: Conversion of Nme precursor to NCA, followed by ROP and micellar self-assembly.

Analytical Validation Checkpoints (Self-Validating System)

To ensure the trustworthiness of the synthesized constructs, the following validation loop must be executed:

  • For SPPS (Protocol A): Perform a test cleavage of a small resin aliquot after the addition of the 3rd or 4th residue. Analyze via Analytical RP-HPLC (C18 column, 5–95% Acetonitrile/Water gradient with 0.1% TFA)[11]. A single sharp peak indicates successful SN​2 displacement. Confirm the mass using ESI-TOF Mass Spectrometry ; the addition of one Nme residue corresponds to a mass shift of +115.06 Da.

  • For ROP (Protocol B): Analyze the precipitated polymer using Size Exclusion Chromatography (SEC/GPC) . A successful living polymerization will yield a narrow molecular weight distribution (Dispersity, Đ≈1.03−1.07 )[8]. Use 1H NMR spectroscopy in CDCl3​ to integrate the methoxy protons ( δ≈3.3 ppm) against the initiator end-group to calculate the exact degree of polymerization ( DPn​ ).

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of Methyl 2-[(2-methoxyethyl)amino]acetate

Abstract [1] is a critical secondary amine building block utilized in the synthesis of[2] and various active pharmaceutical ingredients. This application note details a robust, scalable 1-kilogram protocol for its synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

[1] is a critical secondary amine building block utilized in the synthesis of[2] and various active pharmaceutical ingredients. This application note details a robust, scalable 1-kilogram protocol for its synthesis via the bimolecular nucleophilic substitution ( SN​2 ) of methyl bromoacetate with 2-methoxyethylamine.

Strategic Rationale & Mechanistic Causality

The synthesis of secondary amines via direct alkylation of primary amines is notoriously prone to over-alkylation, yielding unwanted tertiary amines as observed in standard[3]. To establish a self-validating and high-yielding system, we must tightly control the reaction thermodynamics and stoichiometry:

  • Stoichiometric Control (Pseudo-Infinite Dilution): By utilizing a 4.0 molar excess of 2-methoxyethylamine, the probability of the mono-alkylated product reacting with a second molecule of methyl bromoacetate is statistically minimized. The primary amine acts as both the nucleophile and the acid scavenger.

  • Solvent Selection: Tetrahydrofuran (THF) is selected over Dichloromethane (DCM) or Toluene. The byproduct, 2-methoxyethylamine hydrobromide, exhibits exceptionally low solubility in cold THF. This drives the reaction forward via Le Chatelier's principle and allows for simple removal of the salt by filtration, avoiding tedious aqueous extractions that could hydrolyze the methyl ester.

  • Thermal Management: The SN​2 displacement of the bromide is highly exothermic. Dropwise addition of the electrophile at 0–5 °C prevents thermal runaway and suppresses side reactions such as transamidation.

Process Workflow Visualization

G R1 2-Methoxyethylamine (4.0 eq) in THF Rxn Alkylation Reactor 0-5 °C, then 20 °C R1->Rxn R2 Methyl Bromoacetate (1.0 eq) R2->Rxn Slow Dropwise Addition Filt Filtration (Remove HBr Salt) Rxn->Filt Suspension Evap Evaporation (Recover THF & Amine) Filt->Evap Filtrate Dist Vacuum Distillation (Purification) Evap->Dist Crude Oil Prod Pure Product (>98% GC) Dist->Prod Main Fraction

Workflow for the scale-up synthesis and purification of Methyl 2-[(2-methoxyethyl)amino]acetate.

Quantitative Process Optimization

Prior to the 1-kg scale-up, reaction conditions were optimized at the 100-g scale. The data in Table 1 demonstrates the causality between the amine equivalents, solvent choice, and the suppression of the bis-alkylated impurity.

EntrySolventAmine : BromoacetateTemp (°C)Mono-alkylation (%)Bis-alkylation (%)Isolated Yield (%)
1DCM1.1 : 1.020653055
2THF2.0 : 1.00 to 20821578
3 THF 4.0 : 1.0 0 to 20 96 <2 92
4Toluene4.0 : 1.00 to 2094<289

Table 1: Optimization of reaction conditions. Entry 3 was selected for the 1-kg scale-up due to its optimal yield and superior impurity profile.

Detailed Step-by-Step Protocol (1-Kilogram Scale)

Reagents Required:

  • 2-Methoxyethylamine (MW: 75.11 g/mol , d: 0.87 g/mL): 1.96 kg (26.16 mol, 4.0 eq)

  • Methyl bromoacetate (MW: 152.97 g/mol , d: 1.616 g/mL): 1.00 kg (6.54 mol, 1.0 eq)

  • Tetrahydrofuran (THF) , anhydrous: 5.0 L

Step 1: Reactor Preparation
  • Equip a 10 L jacketed glass reactor with a mechanical stirrer, an internal temperature probe, a dropping funnel, and a nitrogen inlet.

  • Purge the system with N2​ for 15 minutes to ensure an inert atmosphere.

  • Charge the reactor with 5.0 L of anhydrous THF and 1.96 kg of 2-methoxyethylamine.

  • Engage the chiller to cool the stirred solution to an internal temperature of 0–5 °C.

Step 2: Electrophile Addition
  • Charge the dropping funnel with 1.00 kg of methyl bromoacetate.

  • Begin dropwise addition of methyl bromoacetate over a period of 3–4 hours.

  • Critical Parameter: Monitor the internal temperature continuously. Adjust the addition rate to ensure the temperature does not exceed 5 °C. A white precipitate (2-methoxyethylamine hydrobromide) will begin to form immediately, validating the initiation of the substitution.

Step 3: Maturation & Filtration
  • Once the addition is complete, remove the cooling and allow the reaction mixture to warm to ambient temperature (20 °C) over 2 hours.

  • Stir for an additional 4 hours at 20 °C.

  • In-Process Control (IPC): Sample the liquid phase and analyze via GC-FID. Proceed only when methyl bromoacetate is completely consumed (>99% conversion).

  • Filter the suspension through a sintered glass funnel (porosity 3) under vacuum to remove the hydrobromide salt. Wash the filter cake with 2 x 500 mL of cold THF.

Step 4: Solvent & Reagent Recovery
  • Transfer the combined filtrate and washings to a rotary evaporator or a distillation setup.

  • Concentrate under reduced pressure (approx. 150 mbar) at a bath temperature of 40 °C to remove THF.

  • Gradually lower the pressure to 50 mbar and increase the bath temperature to 60 °C to recover the excess 2-methoxyethylamine (bp ~95 °C at atm pressure). Note: The recovered amine can be dried over molecular sieves and recycled for future batches, significantly improving process atom economy.

Step 5: High-Vacuum Distillation (Purification)
  • Transfer the crude yellow oil to a short-path vacuum distillation apparatus equipped with a Vigreux column.

  • Distill the product under high vacuum (<1 mbar). The target compound, Methyl 2-[(2-methoxyethyl)amino]acetate, distills as a clear, colorless liquid. (Discard the small initial forerun containing residual amine).

  • Yield: ~880 g (91% of theoretical yield).

Analytical Validation

To ensure the trustworthiness of the synthesized batch, validate the product against the following parameters:

  • Appearance: Clear, colorless liquid.

  • GC-FID Purity: >98.5% (Ensure the bis-alkylated impurity is <1.0%).

  • 1 H NMR (400 MHz, CDCl 3​ ): δ 3.73 (s, 3H, -OCH 3​ ), 3.50 (t, 2H, -CH 2​ -O-), 3.42 (s, 2H, -NH-CH 2​ -CO-), 3.35 (s, 3H, CH 3​ -O-), 2.80 (t, 2H, -CH 2​ -NH-), 1.95 (br s, 1H, -NH-).

Conclusion

This protocol provides a highly efficient, scalable, and self-validating method for producing Methyl 2-[(2-methoxyethyl)amino]acetate. By leveraging stoichiometric control and the differential solubility of the hydrobromide salt in THF, the formation of tertiary amine byproducts is effectively mitigated, yielding a high-purity building block suitable for advanced [4] and pharmaceutical development.

References
  • [3] Discovery and Early Clinical Development of 2-{6-[2-(3,5-Dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide (LEO 29102), a Soft-Drug Inhibitor of Phosphodiesterase 4 for Topical Treatment of Atopic Dermatitis. ACS Publications (Journal of Medicinal Chemistry).[Link]

  • [2] Short interview with Peptoid pioneer Ron Zuckermann. Gyros Protein Technologies.[Link]

  • [4] Incorporation of unprotected heterocyclic side chains into peptoid oligomers via solid-phase submonomer synthesis. PubMed (J. Am. Chem. Soc.).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions during hydrolysis of Methyl N-(2-methoxyethyl)glycinate

Welcome to the Technical Support Center for Peptoid Synthesis and Monomer Preparation. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most notorious challenges in sequen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptoid Synthesis and Monomer Preparation. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most notorious challenges in sequence-defined polymer synthesis: the hydrolysis of N-alkyl amino acid esters.

When converting Methyl N-(2-methoxyethyl)glycinate to its free acid form (N-(2-methoxyethyl)glycine), researchers frequently encounter severe yield losses due to oligomerization and cyclization. This guide provides the mechanistic causality, troubleshooting FAQs, and self-validating protocols required to achieve quantitative yields.

Part 1: Mechanistic Causality – The "Why" Behind Side Reactions

To control a chemical system, you must first understand its failure modes. Methyl N-(2-methoxyethyl)glycinate is a bifunctional molecule containing both an electrophilic methyl ester and a highly nucleophilic secondary amine.

During hydrolysis, the primary competing side reaction is 2,5-Diketopiperazine (DKP) formation . Because the N-alkylglycine backbone lacks steric hindrance (unlike branched natural amino acids), the free secondary amine of one monomer can rapidly attack the ester of another. This intermolecular condensation forms a linear dipeptide, which auto-catalytically undergoes intramolecular cyclization to form a highly stable, 6-membered DKP ring.

To prevent this, we must manipulate the reaction environment to either kinetically disfavor intermolecular collisions (via high dilution and low temperature) or thermodynamically block nucleophilicity (via amine protonation)[1].

HydrolysisMechanisms Start Methyl N-(2-methoxyethyl)glycinate (Starting Material) Acidic Acidic Conditions (pH < 2) Start->Acidic HCl / H2O Basic Basic Conditions (pH > 9) Start->Basic LiOH / H2O Protonated Protonated Amine (Non-Nucleophilic) Acidic->Protonated FreeAmine Free Secondary Amine (Highly Nucleophilic) Basic->FreeAmine Product N-(2-methoxyethyl)glycine (Desired Product) Protonated->Product Heat / Hydrolysis FreeAmine->Product Fast / High Dilution Dipeptide Intermolecular Attack (Linear Dipeptide) FreeAmine->Dipeptide Slow / High Conc. DKP Intramolecular Cyclization (2,5-Diketopiperazine) Dipeptide->DKP Cyclization

Mechanistic pathways of Methyl N-(2-methoxyethyl)glycinate hydrolysis highlighting DKP formation.

Part 2: Troubleshooting Guide & FAQs

Q1: My hydrolysis is yielding a white, insoluble byproduct instead of the water-soluble amino acid. What is happening? A1: You are observing the precipitation of the diketopiperazine (DKP) byproduct. Under basic or neutral conditions, the unmasked secondary amine acts as a nucleophile. Because DKP formation is an auto-catalytic deletion sequence[2], even a small amount of dipeptide formation will rapidly drain your starting material into the DKP sink.

Q2: Should I use acid-catalyzed or base-catalyzed hydrolysis for this specific peptoid monomer? A2: I strongly recommend acid-catalyzed hydrolysis unless your downstream application forbids the hydrochloride salt form. Acidic conditions (pH < 2) flood the system with protons, converting the secondary amine into an ammonium cation ( NH2+​ ). This completely masks its nucleophilicity, shutting down the DKP pathway entirely[1]. Base-catalyzed saponification is faster but leaves the amine as a highly reactive free base[3].

Q3: If I must use base hydrolysis (e.g., due to acid-sensitive moieties elsewhere), how do I prevent oligomerization? A3: You must manipulate the reaction kinetics. DKP formation from a monomer requires an initial intermolecular collision. By running the reaction at extreme dilution (≤ 0.05 M) and low temperature (0 °C), you kinetically favor the attack of the highly mobile hydroxide ion over the bulky amine. Furthermore, use LiOH instead of NaOH; the lithium ion coordinates the tetrahedral intermediate, providing a milder, more controlled saponification.

Part 3: Quantitative Condition Analysis

To select the optimal protocol for your workflow, compare the thermodynamic and kinetic parameters of the available hydrolysis environments.

ParameterAcid-Catalyzed (HCl)Mild Base-Catalyzed (LiOH)Harsh Base-Catalyzed (NaOH)
pH Range < 2.0~ 10.0> 12.0
Amine State Protonated ( NH2+​ )Free Base ( NH )Free Base ( NH )
DKP / Oligomer Risk 0% (Thermodynamically blocked)Low (If kept ≤ 0.05 M at 0 °C)High (> 40% conversion)
Reaction Time 12 - 24 hours1 - 2 hours< 30 minutes
Workup Efficiency Excellent (Evaporate to pure HCl salt)Moderate (Requires precise pH neutralization)Poor (Extensive desalting required)
Recommended Use Standard monomer preparationAcid-sensitive substratesNot Recommended

Part 4: Self-Validating Experimental Protocols

The following methodologies are engineered with built-in analytical checkpoints to ensure you can validate the reaction's success in real-time.

Protocol A: Acid-Catalyzed Hydrolysis (The "Zero-DKP" Method)

Mechanism: Protonation of the secondary amine prevents nucleophilic attack, allowing water to selectively hydrolyze the ester.

  • Preparation: In a round-bottom flask, dissolve Methyl N-(2-methoxyethyl)glycinate (10 mmol) in 20 mL of 4M HCl in dioxane[1]. Add 5 mL of deionized water to serve as the hydrolysis reagent.

  • Reaction: Equip the flask with a reflux condenser and heat to 60 °C with continuous stirring.

  • Validation Check 1 (Kinetics): After 12 hours, sample 10 µL of the reaction. Dilute in 1 mL Acetonitrile and inject into LC-MS.

    • Success Criterion: Disappearance of the starting material mass ([M+H]+ = 148.1 m/z) and appearance of the product mass ([M+H]+ = 134.1 m/z).

    • Failsafe: If [M+H]+ = 235.2 m/z is detected, your acid concentration is too low, allowing free amine to exist. Add 5 mL of concentrated aqueous HCl immediately.

  • Workup: Once complete, cool to room temperature. Concentrate the mixture in vacuo to remove dioxane, water, and excess HCl.

  • Isolation: Lyophilize the resulting aqueous residue to yield N-(2-methoxyethyl)glycine hydrochloride as a highly pure, hygroscopic white solid.

Protocol B: Mild Base-Catalyzed Hydrolysis (The "Rapid" Method)

Mechanism: High dilution and low temperature kinetically favor hydroxide attack over amine-ester condensation.

  • Preparation: Dissolve the ester (10 mmol) in 200 mL of a pre-chilled (0 °C) solvent mixture of THF:MeOH:H2O (3:1:1). Note: The 0.05 M dilution is critical to prevent bimolecular collisions.

  • Reaction: Add LiOH·H2O (12 mmol, 1.2 eq) in one portion. Maintain the reaction strictly at 0 °C using an ice bath.

  • Validation Check 2 (Pathway Monitoring): Spot the reaction on a silica TLC plate (Eluent: DCM:MeOH 9:1, Ninhydrin stain) every 30 minutes.

    • Success Criterion: The ester spot (Rf ~0.6) disappears, replaced by a baseline spot (Rf 0.0).

    • Failsafe: If a new spot appears at Rf ~0.8, DKP formation has initiated. Immediately dilute the reaction mixture by 50% with cold THF to arrest further bimolecular condensation.

  • Workup: After 1.5 hours, quench the reaction at 0 °C by carefully adding 1M HCl dropwise until the pH reaches exactly 4.0. This protonates the amine, locking the molecule in its stable zwitterionic state.

  • Isolation: Concentrate in vacuo to remove THF and MeOH. Lyophilize the aqueous layer and extract the dry residue with cold ethanol to separate the amino acid from LiCl salts.

References

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. peptidechemistry.org. 4

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis. digitellinc.com.2

  • Application Notes and Protocols: Deprotection of N-Boc-Allylglycine Methyl Ester. benchchem.com. 1

  • The Hydrolysis of Esters. libretexts.org. 3

Sources

Optimization

Technical Support Center: Isolation &amp; Purification of Methyl 2-[(2-methoxyethyl)amino]acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with authoritative, field-proven troubleshooting strategies...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with authoritative, field-proven troubleshooting strategies for isolating Methyl 2-[(2-methoxyethyl)amino]acetate from complex crude reaction mixtures.

Because this molecule contains both a secondary amine and an ester functional group, it presents unique purification challenges, including pH-dependent solubility, silica gel streaking, and thermal instability. This guide explains the causality behind each purification choice to ensure your protocols are self-validating and scientifically sound.

📊 Quick Reference: Quantitative Data

To design an effective purification strategy, we must first understand the physical and chemical properties of the target molecule and its common impurities. The table below summarizes the critical data required for phase separation and distillation.

Chemical EntityRole in SynthesisMolecular WeightPredicted pKaPredicted Boiling Point
Methyl 2-[(2-methoxyethyl)amino]acetate Target Product 147.17 g/mol 6.23 ± 0.19 ~178.9 °C
2-MethoxyethylamineStarting Material75.11 g/mol 9.89 [1]~95.0 °C[1]
Methyl bromoacetateAlkylating Agent152.97 g/mol N/A (Neutral)~144.0 °C

🛠 Troubleshooting FAQs

Q1: My crude mixture contains a large amount of unreacted 2-methoxyethylamine. How can I selectively remove it without relying on tedious column chromatography?

A1: You can achieve near-perfect separation by exploiting the massive difference in acidity (ΔpKa) between your product and the starting material. The predicted pKa of the conjugate acid of your target secondary amino ester is 6.23 . The electron-withdrawing ester group significantly lowers its basicity compared to standard alkylamines. In contrast, the primary amine starting material, 2-methoxyethylamine, has a much higher pKa of 9.89 [1].

By carefully buffering your aqueous phase to pH 8.0 , you create an environment where the target product is predominantly in its neutral, free-base form (>98% deprotonated) and partitions into the organic solvent[2]. Meanwhile, the starting material remains highly protonated (cationic) and is trapped in the aqueous waste layer.

Q2: I am observing severe streaking and poor resolution when purifying the product via silica gel chromatography. What is causing this, and how do I fix it?

A2: This is a classic issue when chromatographing secondary amines. Standard silica gel contains surface silanol groups (Si-OH) that are mildly acidic. Your basic secondary amino ester interacts with these silanols via hydrogen bonding and acid-base salt formation, causing the compound to drag or "streak" down the column rather than eluting as a tight band.

The Fix: You must "deactivate" the stationary phase. Add 1% to 5% Triethylamine (TEA) or ammonium hydroxide to your mobile phase. The highly basic TEA will competitively bind to the acidic silanol sites, neutralizing them and allowing your target molecule to elute sharply.

Q3: During vacuum distillation, my product seems to degrade, and the yield drops significantly. Why?

A3: Methyl 2-[(2-methoxyethyl)amino]acetate is an α -amino ester. Molecules with this motif contain both a nucleophile (the secondary amine) and an electrophile (the methyl ester). At elevated temperatures—such as those approaching its atmospheric boiling point of ~179 °C—these molecules undergo intermolecular condensation. Two molecules will react with each other, ejecting methanol to form a highly stable cyclic dipeptide known as a diketopiperazine . To prevent this thermal degradation, distillation must be performed under high vacuum (e.g., < 1 Torr) to drastically lower the boiling point, and the system must be rigorously dried to prevent ester hydrolysis.

🧪 Step-by-Step Experimental Protocols

Protocol A: pH-Optimized Acid-Base Extraction

This protocol serves as a highly efficient pre-purification step to remove neutral alkylating agents and unreacted primary amines[2].

  • Initial Acidification (Removal of Neutrals):

    • Dissolve the crude reaction mixture in dichloromethane (DCM) and transfer to a separatory funnel.

    • Add 1.0 M aqueous HCl until the aqueous phase reaches pH 2.0.

    • Shake vigorously and allow the layers to separate. The protonated amines (product and starting material) will migrate to the aqueous layer.

    • Drain and discard the organic layer , which now contains unreacted neutral impurities like methyl bromoacetate.

  • Precise Basification (Product Isolation):

    • Transfer the retained aqueous layer to a beaker equipped with a magnetic stirrer and a calibrated pH meter.

    • Slowly add saturated aqueous NaHCO3​ dropwise until the solution reaches exactly pH 8.0 .

  • Extraction:

    • Return the pH 8.0 aqueous solution to the separatory funnel. Extract three times with fresh DCM.

    • At this pH, the product partitions into the DCM, while the unreacted 2-methoxyethylamine remains in the aqueous phase.

  • Drying and Concentration:

    • Combine the DCM extracts, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: TEA-Modified Flash Chromatography

Use this protocol to separate the target secondary amine from any tertiary amine over-alkylation byproducts.

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane/Methanol (95:5 v/v) containing 1% Triethylamine (TEA) .

  • Column Equilibration: Pack the silica gel column and flush it with at least 3 column volumes (CV) of the TEA-containing mobile phase. Do not skip this step; the silica must be fully deactivated before loading the sample.

  • Sample Loading: Dissolve the enriched product from Protocol A in a minimum volume of the mobile phase and load it onto the column.

  • Elution: Elute the column and monitor fractions via TLC. Use a Ninhydrin stain and gentle heating to visualize the secondary amine (typically appears as a distinct pink/purple spot).

🗺️ Purification Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture (Product, SM, Byproducts) Acidify 1. Acidify to pH 2.0 (HCl) 2. Extract with DCM Crude->Acidify NeutralWaste Organic Phase (Neutral Impurities) Acidify->NeutralWaste Organic AqAmines Aqueous Phase (Protonated Amines) Acidify->AqAmines Aqueous Basify 1. Adjust to pH 8.0 (NaHCO3) 2. Extract with DCM AqAmines->Basify AqSM Aqueous Phase (Protonated 2-Methoxyethylamine) Basify->AqSM Aqueous OrgProd Organic Phase (Free Base Product) Basify->OrgProd Organic Chromatography Flash Chromatography (Silica + 1% TEA) OrgProd->Chromatography PureProduct Pure Methyl 2-[(2-methoxyethyl)amino]acetate Chromatography->PureProduct

Workflow for the isolation of Methyl 2-[(2-methoxyethyl)amino]acetate via pH-controlled extraction.

📚 References

  • Title: 2-methoxyethyl acetate | Sigma-Aldrich Source: sigmaaldrich.com URL:

  • Title: methyl 2-[(2-methoxyethyl)amino]acetate | 885221 ... - ChemicalBook Source: chemicalbook.com URL:

  • Title: Acid–base extraction - Grokipedia Source: grokipedia.com URL: 2

  • Title: 2-Methoxyethylamine - ChemBK Source: chembk.com URL: 1

Sources

Troubleshooting

Preventing cyclization of N-(2-methoxyethyl)glycine methyl ester during storage

Troubleshooting Guide: Preventing Cyclization of N-(2-methoxyethyl)glycine methyl ester Overview N-(2-methoxyethyl)glycine methyl ester is a critical submonomer used in the synthesis of PEG-mimetic peptoids (poly-N-subst...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Preventing Cyclization of N-(2-methoxyethyl)glycine methyl ester

Overview N-(2-methoxyethyl)glycine methyl ester is a critical submonomer used in the synthesis of PEG-mimetic peptoids (poly-N-substituted glycines) [1]. However, researchers frequently report poor coupling yields or complete loss of monomer integrity after storing the free base. This guide addresses the root cause—spontaneous diketopiperazine (DKP) formation—and provides validated protocols for long-term storage and recovery.

Mechanistic Insight: The Causality of Degradation

As a Senior Application Scientist, I frequently see researchers treat secondary amino acid esters like standard organic building blocks. This is a critical error.

When stored as a free base, N-(2-methoxyethyl)glycine methyl ester undergoes rapid intermolecular aminolysis [3]. The mechanism is driven by three specific factors:

  • High Nucleophilicity: The secondary amine is highly reactive in its unprotonated state.

  • Lack of Steric Hindrance: The glycine backbone lacks a C-alpha side chain, leaving the electrophilic methyl ester highly accessible to nucleophilic attack.

  • Conformational Pre-organization: N-alkylation strongly biases the intermediate linear dipeptide toward a cis-amide conformation. This geometry perfectly aligns the terminal amine and ester for an intramolecular attack.

The Result: Two monomer molecules spontaneously condense, ejecting two molecules of methanol to form a thermodynamically stable 6-membered ring: 1,4-bis(2-methoxyethyl)piperazine-2,5-dione (a DKP).

Frequently Asked Questions (FAQs)

Q: How can I analytically confirm if my monomer has cyclized into a DKP? A: The most definitive methods are LC-MS and 1H-NMR.

  • LC-MS: The intact monomer has an expected mass of m/z 148 [M+H]+ . The DKP dimer will appear at m/z 231 [M+H]+ .

  • 1H-NMR (CDCl3): Look for the disappearance of the sharp methyl ester singlet at ~3.7 ppm. Additionally, the DKP often precipitates out of non-polar solvents due to its rigid, cyclic structure.

Q: Can I just store the free base at -80°C to prevent cyclization? A: No. While cryogenic storage slows the kinetic rate of aminolysis, it does not eliminate it. Over weeks or months, the localized concentration effect in the frozen state can still allow DKP formation. Chemical stabilization is mandatory for long-term storage.

Q: What is the industry standard for storing this building block? A: The self-validating standard is to convert the free base into a hydrochloride (HCl) salt [2]. Protonating the secondary amine completely eliminates its nucleophilicity, shutting down the first step of the dimerization pathway. The salt can be stored safely at room temperature or 4°C for years.

Experimental Protocols

To ensure scientific integrity, use the following self-validating workflows to stabilize and recover your monomer.

Protocol A: Conversion to Hydrochloride Salt (For Long-Term Storage)

Objective: Protonate the nucleophilic amine to prevent intermolecular attack.

  • Dissolution: Dissolve 10 mmol of freshly synthesized N-(2-methoxyethyl)glycine methyl ester (free base) in 20 mL of anhydrous diethyl ether or dichloromethane (DCM) under an inert atmosphere (N2/Ar).

  • Acidification: Place the flask in an ice bath (0°C). Slowly add 1.1 equivalents (11 mmol) of 4.0 M HCl in dioxane dropwise while stirring vigorously.

  • Precipitation: A white precipitate (the HCl salt) will form immediately. Allow the suspension to stir for 15 minutes to ensure complete salt formation.

  • Isolation: Filter the precipitate through a sintered glass funnel. Wash the filter cake with 2 x 10 mL of cold, anhydrous diethyl ether to remove any residual unreacted free base or trace methanol.

  • Storage: Dry the solid under a high vacuum for 2 hours. Store the resulting white powder in a desiccator at 4°C.

Protocol B: Free-Basing Prior to Peptoid Synthesis

Objective: Recover the reactive free base immediately before coupling.

  • Neutralization: Suspend the required amount of the HCl salt in DCM (10 mL per gram of salt). Add an equal volume of saturated aqueous sodium bicarbonate ( NaHCO3​ ) and stir vigorously for 5 minutes until two clear layers form.

  • Extraction: Transfer to a separatory funnel. Collect the lower organic (DCM) layer. Extract the aqueous layer once more with a half-volume of DCM.

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate ( Na2​SO4​ ) for 10 minutes.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at a water bath temperature no higher than 25°C to minimize thermal energy that could trigger cyclization.

  • Immediate Use: Use the resulting oil immediately in your submonomer coupling cycle. Do not store it.

Quantitative Data: Storage Viability Matrix

The following table summarizes the shelf-life and DKP formation risk across different storage modalities:

Chemical StateStorage TemperatureDKP Formation RiskEstimated Shelf LifeRecommended Use
Free Base (Neat Oil) 25°C (Room Temp)Critical (>50% in 48h)< 12 HoursImmediate use only
Free Base (Neat Oil) -20°CHigh (~10% per week)1–2 WeeksShort-term staging
Fmoc-Protected 4°CNone > 2 YearsCommercial library storage
Hydrochloride Salt 4°CNone > 2 YearsStandard lab storage
Mechanistic Workflow Visualization

G FreeBase N-(2-methoxyethyl)glycine methyl ester (Free Base) Degradation Intermolecular Aminolysis (Spontaneous) FreeBase->Degradation Storage at RT HCl_Rxn Add 4M HCl in Dioxane (Protonation) FreeBase->HCl_Rxn Stabilization DKP 1,4-bis(2-methoxyethyl) piperazine-2,5-dione (DKP) Degradation->DKP Dimerization StableSalt Hydrochloride Salt (Stable for Storage) HCl_Rxn->StableSalt Precipitation Recovery Mild Base Wash (NaHCO3 Extraction) StableSalt->Recovery Prior to Use Recovery->FreeBase Extraction

Workflow for preventing spontaneous diketopiperazine (DKP) formation via reversible HCl stabilization.

References
  • Title: Peptoid Polymers: A Highly Designable Bioinspired Material Source: SciSpace URL
  • Title: Continuous synthesis method of glycine methyl ester hydrochloride Source: Patent CN103224437A / Patsnap URL
  • Title: Diketopiperazine Formation (DKP)
Optimization

Technical Support Center: Troubleshooting &amp; FAQs for the Removal of Unreacted Methyl N-(2-methoxyethyl)glycinate

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who need to isolate their target compounds from unreacted Methyl N-(2-methoxyethyl)g...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who need to isolate their target compounds from unreacted Methyl N-(2-methoxyethyl)glycinate .

As a secondary amine featuring both an ester and an ether moiety, this building block is highly polar, basic, and nucleophilic. When used in excess during amide couplings, reductive aminations, or alkylations, its complete removal is critical to achieving high analytical purity. This guide synthesizes field-proven methodologies, mechanistic causality, and troubleshooting steps to ensure your purification workflows are robust and self-validating.

Diagnostic Purification Workflow

The optimal strategy for removing unreacted Methyl N-(2-methoxyethyl)glycinate depends entirely on the acid-base properties of your newly synthesized product.

G Start Unreacted Methyl N-(2-methoxyethyl)glycinate in Reaction Mixture CheckProd What is the acid-base nature of your product? Start->CheckProd Neutral Neutral Product (e.g., Amide from Coupling) CheckProd->Neutral Amide Coupling Basic Basic Product (e.g., Tertiary Amine) CheckProd->Basic Reductive Amination AcidWash Method A: Acidic Aqueous Extraction (Liquid-Liquid) Neutral->AcidWash Protonates 2° Amine Scavenger Method B: PS-Isocyanate Scavenger Resin (Solid-Phase Extraction) Basic->Scavenger Covalent Capture of 2° Amine

Workflow for selecting the optimal secondary amine removal strategy.

Troubleshooting Guides & Methodologies

Method A: Acidic Aqueous Extraction (For Neutral Products)

When to use: Your target product is a neutral amide or ester. Mechanistic Causality: Methyl N-(2-methoxyethyl)glycinate is a secondary amine with a pKa of approximately 8–9. By washing the organic reaction mixture with a mild aqueous acid (pH 2–3), the secondary amine is rapidly protonated to form a highly water-soluble ammonium salt. Because your amide product lacks basicity, it remains partitioned in the organic layer, allowing for a clean liquid-liquid separation.

Step-by-Step Protocol:

  • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~0.1 M.

  • Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 10% (w/v) aqueous citric acid.

  • Partitioning: Shake vigorously and vent the funnel. Allow the layers to separate completely. The unreacted Methyl N-(2-methoxyethyl)glycinate will migrate into the lower/upper aqueous layer (depending on your organic solvent's density).

  • Repetition: Collect the organic layer and repeat the 10% citric acid wash 1–2 additional times to ensure complete removal.

  • Neutralization & Drying: Wash the organic layer once with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Method B: Polymer-Supported Isocyanate Scavenging (For Basic Products)

When to use: Your target product is a basic tertiary amine (e.g., from a reductive amination) where acid-base extraction would co-extract both the product and the starting material. Mechanistic Causality: Solid-supported scavengers simplify product purification by covalently sequestering excess reagents (1)[1]. A polymer-bound isocyanate resin acts as an electrophilic trap. The unreacted secondary amine (Methyl N-(2-methoxyethyl)glycinate) acts as a nucleophile, attacking the isocyanate to form a stable urea linkage covalently bound to the insoluble polystyrene matrix (2)[2]. Your tertiary amine product lacks an N-H bond, cannot react with the isocyanate, and remains freely dissolved in the solvent.

Step-by-Step Protocol:

  • Preparation: Dissolve the crude reaction mixture in a compatible solvent (e.g., 1,2-Dichloroethane, THF, or DCM).

  • Resin Addition: Add 3.0 to 3.5 equivalents of a macroporous isocyanate scavenger resin (e.g., MP-Isocyanate) relative to the estimated amount of unreacted secondary amine (2)[2].

  • Agitation: Agitate the suspension gently on an orbital shaker at room temperature (20 °C) for 2 to 4 hours. Note: Avoid magnetic stirring bars, as they can mechanically grind the resin beads and clog filters.

  • Validation: Monitor the supernatant via LC-MS or TLC to confirm the complete disappearance of Methyl N-(2-methoxyethyl)glycinate.

  • Filtration: Filter the mixture through a fritted syringe or filter paper.

  • Recovery: Wash the resin bed with 2–3 column volumes of the reaction solvent to recover any entrained tertiary amine product. Concentrate the combined filtrates to yield the pure product.

Quantitative Method Comparison

Summarizing the operational parameters of both methods ensures you select the most efficient route for your specific scale and product profile.

ParameterMethod A: Acidic Aqueous ExtractionMethod B: PS-Isocyanate Scavenger Resin
Target Product Profile Neutral (Amides, Esters)Basic (Tertiary Amines)
Removal Efficiency >98% per 2-3 wash cycles>95% after 2-4 hours of agitation
Time Required 30 - 45 minutes2 - 4 hours
Cost & Scalability Low cost / Highly scalable (Multi-gram)High cost / Best for parallel synthesis (<1g)
Solvent Compatibility Water-immiscible (DCM, EtOAc, Toluene)Broad (DCM, THF, DCE, DMF, MTBE)

Frequently Asked Questions (FAQs)

Q: Can I use 1 M HCl instead of 10% citric acid for the aqueous extraction? A: It is highly discouraged. While 1 M HCl will effectively protonate the amine, it is a strong mineral acid that risks hydrolyzing the methyl ester moiety on Methyl N-(2-methoxyethyl)glycinate, or worse, hydrolyzing your newly formed product. Mild organic acids like 10% citric acid or 5% KHSO₄ provide sufficient acidity (pH ~2-3) to protonate the amine while preserving ester and amide linkages.

Q: Why is the PS-Isocyanate resin failing to remove the amine completely? A: There are two common causes for incomplete scavenging:

  • Insufficient Equivalents: Scavenging kinetics require an excess of the electrophile. Ensure you are using at least 3.0 to 3.5 equivalents of the resin (2)[2].

  • Poor Resin Swelling: If you are using a lightly cross-linked polystyrene resin (e.g., 1% PS-DVB) in a non-swelling solvent like acetonitrile, the amine cannot diffuse into the polymer matrix to reach the isocyanate groups. Switch to a solvent like DCM or THF, or upgrade to a macroporous resin (e.g., MP-Isocyanate or ScavengePore) which possesses a permanent pore structure and functions independently of solvent swelling (3)[3].

Q: Will the isocyanate scavenger resin react with alcohols in my reaction mixture? A: While isocyanates can react with alcohols to form carbamates, this reaction is kinetically very slow at room temperature in the absence of a catalyst (like dibutyltin dilaurate). The nucleophilic attack by a secondary amine to form a urea is orders of magnitude faster. Therefore, the resin is highly selective for amines over alcohols during a 2-to-4-hour incubation period.

Q: My extraction is forming a stubborn emulsion. How do I break it? A: Emulsions often occur due to the amphiphilic nature of the protonated Methyl N-(2-methoxyethyl)glycinate (it has both polar ether/ammonium groups and non-polar hydrocarbon chains). To break the emulsion:

  • Add a small amount of brine to the separatory funnel to increase the ionic strength of the aqueous layer.

  • Gently swirl the funnel rather than shaking it vigorously.

  • Filter the biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts stabilizing the emulsion.

References

  • Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger Source: Biotage URL:[Link]

  • Solid-Supported Reagents and Scavengers Source: Sopachem URL:[Link]

  • Strategies in Organic Synthesis - Polymeric Scavengers Source: Wipf Group (University of Pittsburgh) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for Methyl 2-[(2-methoxyethyl)amino]acetate Reactions

Welcome to the technical support center dedicated to the chemistry of Methyl 2-[(2-methoxyethyl)amino]acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the chemistry of Methyl 2-[(2-methoxyethyl)amino]acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for optimizing solvent selection in reactions involving this versatile building block. By understanding the interplay between the solvent and the molecule's dual functional groups—a secondary amine and a methyl ester—you can significantly improve reaction outcomes, enhance yields, and minimize side-product formation.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the reactivity of Methyl 2-[(2-methoxyethyl)amino]acetate and the general principles of solvent selection.

Q1: Which functional group on Methyl 2-[(2-methoxyethyl)amino]acetate is more reactive?

The secondary amine is generally the more nucleophilic and reactive site compared to the methyl ester. In reactions with common electrophiles such as alkyl halides or acyl chlorides, the nitrogen atom will preferentially attack, leading to N-alkylation or N-acylation products.[1] However, the ester group can undergo reactions like hydrolysis or aminolysis, particularly under basic or acidic conditions, making chemoselectivity a key consideration.[2]

Q2: How does the general class of a solvent (protic vs. aprotic) affect reactions at the amine center?

The choice between a protic and an aprotic solvent is critical and directly influences the nucleophilicity of the amine.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) possess acidic protons and can form hydrogen bonds with the lone pair of electrons on the amine's nitrogen atom. This creates a "solvent cage" that can stabilize the amine but also hinders its ability to act as a nucleophile, potentially slowing down reactions like N-alkylation or N-acylation.[3][4]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF) lack acidic protons. They are effective at solvating cations but leave anions and nucleophiles relatively "naked" and more reactive.[3] This often leads to significantly accelerated rates for nucleophilic substitution (Sₙ2) and acylation reactions, making them the preferred choice for many transformations involving the amine group.[5][6]

Q3: What are some "green," environmentally friendly solvent alternatives for reactions with this compound?

There is a significant push to replace traditional, hazardous solvents. For many reactions involving Methyl 2-[(2-methoxyethyl)amino]acetate, greener alternatives have proven effective. Instead of chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) in reductive aminations, ethyl acetate (EtOAc) is often a broadly comparable substitute.[7] For N-alkylation and N-acylation, solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are being explored as replacements for polar aprotic solvents like DMF.[2] In some cases, solvent-free conditions for acylations can be a highly sustainable option.[8] For reductive aminations, glycerol has also been demonstrated as a recyclable and effective green solvent.

Q4: Can the solvent choice influence which part of the molecule reacts (chemoselectivity)?

Absolutely. While the amine is typically more reactive, the solvent can tip the balance and promote unwanted side reactions. For instance, using a protic solvent like an alcohol in the presence of a strong base could facilitate transesterification of the methyl ester.[2] Similarly, the presence of water, especially with acid or base catalysis, can lead to ester hydrolysis.[9] To maximize chemoselectivity for reactions at the nitrogen center, it is almost always preferable to use anhydrous polar aprotic solvents, which do not directly participate in the reaction and enhance the amine's nucleophilicity.[5][6]

Troubleshooting Guide

This section is structured in a problem-cause-solution format to address specific experimental challenges.

Issue 1: Low or No Yield in N-Alkylation or N-Acylation Reactions

  • Probable Cause A: Inappropriate Solvent Choice. The nucleophilicity of the secondary amine is suppressed. This is common in polar protic solvents or non-polar solvents where reactants have poor solubility.[4]

  • Solution: Switch to a polar aprotic solvent such as acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF).[5][6] These solvents enhance the nucleophilicity of the amine, leading to faster reaction rates. Ensure your chosen solvent is anhydrous.

  • Probable Cause B: Poor Solubility of Reactants. One or more reactants (the substrate, the alkylating/acylating agent, or the base) are not fully dissolved, leading to a heterogeneous mixture and slow reaction.

  • Solution: Select a solvent in which all components are soluble. Refer to the solvent properties table below. Gentle heating may be required, but monitor for potential side reactions. If using an inorganic base like potassium carbonate (K₂CO₃), which has low solubility in many organic solvents, consider switching to a more soluble base like cesium carbonate (Cs₂CO₃) or using a phase-transfer catalyst.[6]

  • Probable Cause C: Incorrect Base Selection. The base used is not strong enough to deprotonate the amine (if required by the mechanism) or to effectively scavenge the acidic byproduct (e.g., HBr or HCl) generated during the reaction.

  • Solution: For N-alkylation with alkyl halides, a moderately strong base like K₂CO₃ or Cs₂CO₃ is often effective.[6] For N-acylation with acyl chlorides, a non-nucleophilic organic base like triethylamine or pyridine is typically used to neutralize the generated HCl.[2] If reactivity is still low, a stronger base like sodium hydride (NaH) may be considered, but this requires strictly anhydrous conditions and a suitable solvent like THF or DMF.[6]

Issue 2: Significant Side Product Formation

  • Probable Cause A: Over-alkylation (Formation of a Quaternary Ammonium Salt). This occurs during N-alkylation when the newly formed tertiary amine reacts further with the alkylating agent. This is more likely with a large excess of the alkylating agent.

  • Solution: Control the stoichiometry carefully, using only a slight excess (1.0-1.2 equivalents) of the alkylating agent.[5] Add the alkylating agent slowly or dropwise to the reaction mixture to maintain its low concentration, which favors mono-alkylation.[5] Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.[6]

  • Probable Cause B: Ester Hydrolysis or Transesterification. The methyl ester group is reacting due to the presence of water or an alcohol nucleophile, often catalyzed by the basic or acidic conditions of the primary reaction.

  • Solution: Use high-purity, anhydrous solvents. Dry all glassware thoroughly before use. If an aqueous workup is necessary, perform it quickly and at a low temperature to minimize contact time.[9][10] Avoid using alcohol-based solvents if ester stability is a concern, especially in the presence of a strong base.

Issue 3: Slow or Incomplete Reductive Amination

  • Probable Cause A: Sluggish Imine/Iminium Ion Formation. The initial condensation between the secondary amine and the carbonyl compound (aldehyde or ketone) is the rate-limiting step. This step is often acid-catalyzed and involves the loss of water.

  • Solution: A mildly acidic pH (typically 4-6) is optimal for imine formation.[11] Adding a catalytic amount of acetic acid is a common and effective strategy.[11] For less reactive substrates, using a protic co-solvent like methanol can accelerate imine formation.[11] The use of a dehydrating agent, such as molecular sieves, can also drive the equilibrium toward the imine.

  • Probable Cause B: Incompatible Reducing Agent or Solvent. The chosen reducing agent may be reducing the starting carbonyl compound faster than the imine, or the solvent may not be suitable for the reaction.

  • Solution: Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion over the carbonyl group.[11][12] While NaBH₄ can be used, it is less selective and may require a two-step procedure where the imine is formed first before the reductant is added.[12] The most common solvents are 1,2-dichloroethane (DCE) and dichloromethane (DCM), but greener options like ethyl acetate (EtOAc) and THF are also effective.[7][11]

Data Presentation & Recommended Conditions

For quick reference, the tables below summarize key solvent properties and provide starting recommendations for common reaction types.

Table 1: Properties of Common Solvents

SolventAbbreviationBoiling Point (°C)Dielectric Constant (ε)TypeKey Considerations
AcetonitrileMeCN8237.5Polar AproticExcellent for Sₙ2 reactions; easy to remove.
N,N-DimethylformamideDMF15336.7Polar AproticHigh boiling point; excellent solvating power.
Dimethyl SulfoxideDMSO18946.7Polar AproticVery high boiling point; can be difficult to remove.
TetrahydrofuranTHF667.6Polar AproticGood general-purpose solvent; must be anhydrous.
DichloromethaneDCM409.1Polar AproticCommon for reductive amination; environmental concerns.
1,2-DichloroethaneDCE8310.4Polar AproticHigher boiling alternative to DCM; environmental concerns.
Ethyl AcetateEtOAc776.0Polar AproticGreener alternative to chlorinated solvents.[7]
MethanolMeOH6532.7Polar ProticCan suppress nucleophilicity but aids imine formation.[11]
Toluene-1112.4Non-PolarGenerally poor for these reactions unless under phase-transfer.

Table 2: Recommended Solvents for Key Reactions

Reaction TypePrimary Solvent(s)Greener Alternative(s)Key Considerations
N-Alkylation MeCN, DMF2-MeTHF, EtOAcRequires a base (e.g., K₂CO₃, Cs₂CO₃). Polar aprotic solvents are strongly preferred to maximize amine nucleophilicity.[6]
N-Acylation THF, DCM, MeCNEtOAc, CPMERequires a non-nucleophilic base (e.g., Et₃N) to scavenge acid byproduct. Anhydrous conditions are critical.[2]
Reductive Amination DCE, DCM, THFEtOAc, 2-MeTHF, Glycerol[7]Use a selective reducing agent (e.g., NaBH(OAc)₃).[11] A catalytic amount of acetic acid is often beneficial.

Experimental Protocols & Workflows

The following are generalized, step-by-step protocols. Note: These may require optimization for specific substrates and scales.

Protocol 1: General Procedure for N-Alkylation
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add Methyl 2-[(2-methoxyethyl)amino]acetate (1.0 equiv.) and a suitable polar aprotic solvent (e.g., anhydrous acetonitrile).

  • Base Addition: Add an inorganic base such as anhydrous potassium carbonate (1.5 equiv.) or cesium carbonate (1.2 equiv.).[6] Stir the suspension for 15-30 minutes at room temperature.

  • Alkylating Agent Addition: Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1 equiv.) dropwise to the stirred mixture.

  • Reaction: Stir the reaction at room temperature or heat as necessary (e.g., 60-80 °C). Monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture, filter off the inorganic salts, and rinse the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Acylation with an Acyl Chloride
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Methyl 2-[(2-methoxyethyl)amino]acetate (1.0 equiv.) in a suitable anhydrous polar aprotic solvent (e.g., THF or DCM).[2]

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equiv.), to the solution. Cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Add the acyl chloride (1.05 equiv.) dropwise to the cooled, stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress by TLC or LC-MS.

  • Workup: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude amide by column chromatography or recrystallization.

Diagram 1: Decision Workflow for Solvent Selection in N-Alkylation/N-Acylation

G start Start: N-Alkylation or N-Acylation q1 Are all reactants soluble in a moderately polar solvent like MeCN or THF? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no solv_meen Use MeCN or THF. (Anhydrous) a1_yes->solv_meen q2 Is a higher boiling point or greater solvating power needed? a1_no->q2 end_proc Proceed with Reaction solv_meen->end_proc a2_yes Yes q2->a2_yes a2_no No q2->a2_no solv_dmf Use DMF or DMSO. (Anhydrous) a2_yes->solv_dmf re_eval Re-evaluate base solubility. Consider Cs₂CO₃ or phase-transfer catalyst. a2_no->re_eval solv_dmf->end_proc re_eval->q1

Caption: Decision tree for N-alkylation/acylation solvent choice.

Diagram 2: Experimental Workflow for One-Pot Reductive Amination

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Workup & Purification A Combine Substrate, Aldehyde/Ketone (1.0-1.2 eq) in Solvent (e.g., DCE, EtOAc) B Add Catalyst (e.g., Acetic Acid, 0.1-1.0 eq) A->B C Stir at Room Temperature (Optional: Add Molecular Sieves) B->C D Add Reducing Agent (e.g., NaBH(OAc)₃, 1.1-1.5 eq) portion-wise C->D E Monitor Reaction by TLC/LC-MS (Typically 2-24h at RT) D->E F Quench with aq. NaHCO₃ or Water E->F G Extract, Dry, and Concentrate F->G H Purify by Column Chromatography G->H end Final Product H->end start Start start->A

Caption: General workflow for one-pot reductive amination.

References

  • Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. Benchchem.
  • Technical Support Center: Optimizing Reaction Conditions for N-Alkyl
  • Technical Support Center: Troubleshooting N-Alkyl
  • Reaction of Ester and Amine: Understanding the Mechanism and Applic
  • Development of a solvent selection guide for aldehyde-based direct reductive amination processes.
  • A Comparative Study of Solvent Effects on 2-Methoxyethyl Cyanoacet
  • Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry. American Chemical Society.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. IOP Publishing.
  • Solvents for Nucleophilic Substitution Reactions. YouTube.
  • Technical Support Center: Solvent Effects on the Reactivity of Methyl 2-(3-aminophenoxy)
  • A Stoichiometric Solvent-Free Protocol for Acetyl
  • How To: Troubleshoot a Reaction. University of Rochester Chemistry Department.
  • Technical Support Center: Synthesis of Methyl 2-(N-methylformamido)

Sources

Optimization

Addressing steric hindrance in N-substituted glycine ester reactions

Welcome to the Technical Support Center for N-substituted glycine ester (peptoid) synthesis. As a Senior Application Scientist, I have structured this guide to move beyond basic procedural steps, diving into the thermody...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-substituted glycine ester (peptoid) synthesis. As a Senior Application Scientist, I have structured this guide to move beyond basic procedural steps, diving into the thermodynamic and kinetic barriers that dictate reaction success.

While peptoids with chain lengths of up to 60 units have been synthesized using the submonomer approach[1], absolute sequence control requires systematically overcoming steric barriers at each coupling step. This resource provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you master sterically hindered couplings.

Part 1: Mechanistic Overview & Workflow

The submonomer method relies on an iterative two-step cycle: acylation of a resin-bound amine with a haloacetic acid, followed by nucleophilic displacement with a primary amine. Steric hindrance typically manifests at two critical bottlenecks:

  • Steric Shielding during Acylation: The secondary amine of the growing chain is physically blocked by its bulky N-alkyl substituent, hindering its attack on the activated acylating agent.

  • Bulky Side Chains during Amination: Alpha-chiral or beta-branched primary amines lack the spatial freedom to efficiently displace the halide leaving group.

G Start Resin-Bound Secondary Amine Acyl Acylation Step (DIC / BrAcOH) Start->Acyl Hind1 Bottleneck 1: Steric Shielding Acyl->Hind1 If N-terminus is bulky Amin Amination Step (Primary Amine) Acyl->Amin Standard Reaction Hind1->Amin Double Acylation Protocol Hind2 Bottleneck 2: Bulky Side Chains Amin->Hind2 Chiral/Branched Amine Product Elongated Peptoid Chain Amin->Product Standard Reaction Hind2->Product Microwave (70°C) Protocol

Submonomer synthesis workflow highlighting steric bottlenecks and resolution pathways.

Part 2: Troubleshooting FAQs

Q1: Why am I observing deletion sequences when incorporating chiral or beta-branched amines? A: Deletion sequences typically arise from incomplete nucleophilic displacement during the amination step. The steric bulk of alpha-chiral amines (e.g., (S)-1-phenylethylamine) physically blocks the nitrogen lone pair from efficiently attacking the electrophilic alpha-carbon of the resin-bound bromoacetamide[2]. Causality & Solution: You must increase the activation energy and local concentration. Transitioning from room temperature to microwave-assisted synthesis (e.g., 70°C) and increasing the amine equivalent (up to 12-15 equiv) provides the thermodynamic push required to overcome the steric barrier[3].

Q2: My acylation step is failing after incorporating a bulky N-substituted residue. How do I force completion? A: Once a bulky primary amine is successfully incorporated, it becomes a sterically shielded secondary amine. During the subsequent acylation step with bromoacetic acid and N,N'-diisopropylcarbodiimide (DIC), this shielding prevents the amine from attacking the O-acylisourea intermediate[2]. Causality & Solution: Implement a "double acylation" protocol. By draining the reaction vessel and applying a fresh mixture of bromoacetic acid and DIC, you drive the equilibrium forward[2]. If you are coupling standard amino acids to an N-alkylated terminus instead of submonomers, abandon DIC in favor of highly reactive uronium/aminium salts like HATU or HCTU, which are the gold standard for difficult couplings[4].

Q3: How can I reliably monitor the coupling efficiency of N-substituted glycines? A: The standard Kaiser (ninhydrin) test relies on the formation of Ruhemann's purple, a mechanism that requires a primary amine. Because N-substituted glycines present secondary amines at the growing terminus, the Kaiser test will yield false negatives[5]. Causality & Solution: Utilize the Chloranil test. Chloranil reacts specifically with secondary amines to form a dark blue/green dialkylaminovinyl derivative. A positive blue stain indicates incomplete acylation, signaling the immediate need for a recoupling step[5].

Part 3: Step-by-Step Methodologies

Protocol A: Microwave-Assisted Displacement for Bulky Amines

Causality: Microwave heating ensures uniform energy distribution, directly overcoming the activation energy barrier imposed by steric bulk without degrading the solid-phase resin matrix.

  • Resin Preparation: Swell the bromoacetylated resin in DMF for 15 minutes to ensure maximum pore accessibility.

  • Reagent Preparation: Dissolve the sterically hindered primary amine (12-15 equivalents relative to resin loading) in a minimal volume of N-methyl-2-pyrrolidone (NMP) or DMF[3].

  • Microwave Irradiation: Transfer the resin and amine solution to a microwave reaction vessel. Irradiate at 70°C for 30–40 minutes with continuous stirring[3].

  • Washing: Drain the vessel and wash the resin sequentially with DMF (5 × 1 min) and DCM (5 × 1 min) to remove all unreacted amine[4].

  • Validation (Self-Validating Step): Cleave a micro-aliquot of resin (using TFA/TIPS/H2O) and analyze via LC-MS. The absence of the M- (target amine) mass peak confirms complete displacement.

Protocol B: Double Acylation for Sterically Shielded N-Termini

Causality: Removing the diisopropylurea byproduct midway prevents it from precipitating in the resin pores, which would further exacerbate steric hindrance and limit reagent diffusion.

  • First Acylation: Add bromoacetic acid (20 equivalents) and DIC (20 equivalents) in DMF to the resin bearing the secondary amine. Agitate at room temperature for 45 minutes[2].

  • Intermediate Wash: Drain the reaction mixture. Wash the resin briefly with DMF (3 × 1 min) to remove spent DIC and urea byproducts.

  • Second Acylation: Apply a fresh solution of bromoacetic acid (20 equivalents) and DIC (20 equivalents) in DMF. Agitate for an additional 45 minutes[2].

  • Validation (Self-Validating Step): Perform a Chloranil test on a few resin beads. A colorless or pale yellow bead indicates complete acylation; a blue/green bead indicates unreacted secondary amines[5].

Part 4: Quantitative Data Summarization

The table below summarizes the expected coupling efficiencies based on amine bulkiness and the required optimization strategies to overcome steric hindrance.

Amine Type / ReactantStructural FeatureStandard Conditions Yield (RT, 1h)Optimized Conditions YieldRequired Optimization Strategy
Isobutylamine Primary, unbranched alpha-carbon>95%>99%None required
(S)-1-Phenylethylamine Primary, alpha-chiral (bulky)40-60%>95%Microwave (70°C), 12 equiv amine
tert-Butylamine Primary, alpha-tertiary (highly bulky)<20%75-85%Microwave (70°C), extended time (2h)
N-Alkyl Terminus Secondary amine acylation<50%>95%Double bromoacetylation (45 min x 2)
N-Methyl Amino Acid Secondary amine coupling<30%>90%HATU/DIEA activation, 4h coupling

Part 5: References

  • A Field Guide to Optimizing Peptoid Synthesis | ACS Polymers Au[Link]

  • Peptoid synthesis by the submonomer method and alternative approach | Université Laval (Biron et al., Tet. Lett.)[Link]

  • Sequence-defined peptoids via iterative exponential growth | Chemical Science (RSC Publishing)[Link]

  • Solid Phase Peptide Synthesis: Keeping Track | Chemtips[Link]

Sources

Troubleshooting

Controlling transesterification side products in methoxyethyl amino acetate reactions

A Guide to Controlling Transesterification Side Products Welcome to the Technical Support Center for methoxyethyl amino acetate synthesis. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Controlling Transesterification Side Products

Welcome to the Technical Support Center for methoxyethyl amino acetate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transesterification process for preparing methoxyethyl amino acetate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you optimize your reaction outcomes and troubleshoot effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of methoxyethyl amino acetate, providing explanations for the underlying causes and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the transesterification of a glycine ester (like methyl or ethyl glycinate) with 2-methoxyethanol can stem from several factors. The most common culprits are incomplete reaction, product degradation, or loss during workup.

  • Incomplete Reaction: Transesterification is an equilibrium-controlled process.[1][2] To drive the reaction towards the desired methoxyethyl ester, it is crucial to remove the lower-boiling alcohol (e.g., methanol or ethanol) byproduct.

    • Solution: Employ a Dean-Stark trap or fractional distillation setup to continuously remove the alcohol byproduct, thereby shifting the equilibrium towards the product. Ensure your reaction temperature is sufficient to distill off the byproduct without degrading the reactants or products.

  • Side Reactions: The primary cause of low yield is often the formation of side products, most notably 2,5-diketopiperazine (DKP), a cyclic dipeptide of glycine.[3][4][5] Glycine esters are particularly prone to this side reaction due to the minimal steric hindrance of the glycine side chain.[3][5]

    • Solution: Refer to the detailed discussion on DKP formation in the FAQ section below. Key strategies include careful control of pH and temperature.

  • Catalyst Inefficiency or Inappropriateness: The choice and concentration of the catalyst are critical.

    • Acid Catalysis (e.g., H₂SO₄, p-TsOH): While effective, strong acids can sometimes lead to charring or other side reactions if the temperature is too high.[6][7] It's also important to use the correct stoichiometry, as excess acid can complicate the workup.

    • Base Catalysis (e.g., NaOMe, K₂CO₃): Basic conditions can significantly promote DKP formation due to the increased nucleophilicity of the free amine.[4][8]

    • Enzymatic Catalysis (e.g., Lipases): Enzymes can offer high selectivity and milder reaction conditions, potentially reducing side product formation.[9][10][11][12] However, enzyme activity can be sensitive to solvent and temperature.

    • Solution: Optimize the catalyst loading. For acid catalysis, start with a catalytic amount (e.g., 1-5 mol%). If using a base, consider a milder, non-nucleophilic base if possible, although this may slow down the desired reaction. For enzymatic reactions, ensure the chosen enzyme is active in your reaction medium.

  • Product Loss During Workup: Methoxyethyl amino acetate is water-soluble.

    • Solution: When performing an aqueous wash to remove the catalyst or other water-soluble impurities, saturate the aqueous phase with a salt like NaCl (brine) to reduce the solubility of your product in the aqueous layer. Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) to maximize recovery.

Question 2: I have identified a significant amount of a white, crystalline solid that is insoluble in my organic solvent. What is it and how can I prevent its formation?

Answer:

This is very likely 2,5-diketopiperazine (DKP) , the cyclic dimer of glycine.[3][5] Its formation is a common and often dominant side reaction in reactions involving glycine esters, especially under neutral or basic conditions.[4]

  • Mechanism of Formation: DKP forms through the intermolecular head-to-tail condensation of two molecules of the glycine ester. The amino group of one molecule acts as a nucleophile, attacking the ester carbonyl of a second molecule. This is followed by a second intramolecular cyclization, eliminating two equivalents of 2-methoxyethanol.

    DKP_Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Gly-OR Glycine Methoxyethyl Ester (x2) Dipeptide Glycylglycine Methoxyethyl Ester Gly-OR->Dipeptide Intermolecular Condensation DKP 2,5-Diketopiperazine (DKP) Dipeptide->DKP Intramolecular Cyclization Alcohol 2-Methoxyethanol (x2)

    Caption: Formation of 2,5-Diketopiperazine (DKP).

  • Prevention Strategies:

    • pH Control: DKP formation is significantly accelerated by basic conditions which increase the nucleophilicity of the amino group.[4] Acidic conditions, where the amino group is protonated, will suppress this side reaction. Therefore, using an acid catalyst for the transesterification is generally preferred.

    • Temperature Management: Higher temperatures can increase the rate of DKP formation. It is a balance, as a sufficiently high temperature is needed to drive the transesterification by removing the alcohol byproduct.

      • Recommendation: Use the lowest temperature that still allows for the efficient removal of the alcohol byproduct.

    • Concentration: High concentrations of the glycine ester can favor the bimolecular DKP formation.

      • Recommendation: Consider running the reaction at a more dilute concentration, though this may slow down the desired transesterification.

    • Slow Addition: Adding the starting glycine ester slowly to the reaction mixture containing 2-methoxyethanol and the catalyst can help to keep the instantaneous concentration of the free glycine ester low, thus disfavoring the bimolecular DKP formation.

Question 3: My final product is a viscous oil, and I suspect it contains oligomers. How can I confirm this and prevent their formation?

Answer:

The formation of linear oligomers (di-glycine, tri-glycine esters, etc.) is another possible side reaction, though often less prevalent than DKP formation under typical transesterification conditions.[13]

  • Confirmation:

    • NMR Spectroscopy: ¹H and ¹³C NMR can reveal the presence of multiple, similar peptide-like environments.

    • Mass Spectrometry: Techniques like ESI-MS can show a distribution of molecular weights corresponding to the desired product plus one, two, or more glycine units.

    • Chromatography: HPLC or TLC may show multiple spots or peaks with lower mobility/longer retention times than the desired product.

  • Prevention: The conditions that favor DKP formation (high concentration, basic pH) can also lead to linear oligomerization. Therefore, the strategies to prevent DKP are also effective here:

    • Maintain acidic conditions to protonate the nucleophilic amino group.

    • Control the temperature to avoid excessive side reactions.

    • Use a large excess of 2-methoxyethanol to favor the transesterification over the reaction of the amino group with another ester.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the transesterification of a glycine ester to methoxyethyl amino acetate?

A1: The choice of catalyst depends on your specific experimental constraints and desired purity.

Catalyst TypeAdvantagesDisadvantages
Strong Acid (e.g., H₂SO₄, p-TsOH)- Effectively suppresses DKP and oligomer formation by protonating the amine.[6][7] - Relatively inexpensive.- Can require higher temperatures. - Can cause charring or other side reactions. - Requires neutralization during workup.
Lewis Acid (e.g., Zn(OAc)₂, Ti(OiPr)₄)- Can offer milder reaction conditions.[14]- May be more expensive. - Some are water-sensitive.
Heterogeneous Acid (e.g., Amberlyst-15)- Easily removed by filtration, simplifying workup.[15]- May have lower activity, requiring longer reaction times or higher temperatures.
Enzymes (e.g., Lipases)- High selectivity, often leading to fewer byproducts.[9][10][11][12] - Milder, environmentally friendly conditions.- Can be expensive. - Activity is highly dependent on solvent, temperature, and pH. - May require specific N-protecting groups.[9][10]
Base (e.g., NaOMe, K₂CO₃)- Can be effective at lower temperatures.- Strongly promotes DKP formation and oligomerization.[4][8] - Generally not recommended for this specific transformation.

Recommendation: For a balance of cost, efficiency, and side product control, a strong acid catalyst like p-toluenesulfonic acid (p-TsOH) is a good starting point.

Q2: What is the optimal temperature for this reaction?

A2: The optimal temperature is a trade-off. It needs to be high enough to drive the reaction by removing the alcohol byproduct (e.g., methanol boils at ~65 °C, ethanol at ~78 °C) but low enough to minimize side reactions like DKP formation and decomposition. A good starting point is a temperature that allows for a steady reflux and collection of the byproduct in a Dean-Stark trap, typically in the range of 80-120 °C , depending on the solvent and starting ester.

Q3: How can I effectively purify my methoxyethyl amino acetate product?

A3: Purification will depend on the major impurities.

  • Removal of DKP: DKP is often poorly soluble in many organic solvents. It may precipitate from the reaction mixture or during concentration. Filtration can remove a significant portion of it.

  • Removal of Unreacted Starting Materials:

    • Glycine Ester: Can be removed by aqueous washes if it is a salt (e.g., hydrochloride).

    • 2-Methoxyethanol: Can be removed by vacuum distillation, as it has a higher boiling point than the product.

  • Chromatography: If significant amounts of oligomers or other closely related impurities are present, column chromatography on silica gel may be necessary. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol, would likely be required.

  • Distillation: The final product can be purified by vacuum distillation.

Q4: Do I need to protect the amino group before the transesterification?

A4: While N-protection (e.g., with Boc or Cbz groups) would effectively prevent DKP and oligomer formation, it adds extra steps of protection and deprotection to your synthesis.[9][10][14] For a simple transesterification, it is often more efficient to control the reaction conditions (i.e., use an acid catalyst) to suppress side reactions without the need for protecting groups.

Experimental Protocols

Protocol 1: Acid-Catalyzed Transesterification of Glycine Methyl Ester

This protocol provides a general procedure for the synthesis of methoxyethyl amino acetate using an acid catalyst and a Dean-Stark trap.

Materials:

  • Glycine methyl ester hydrochloride

  • 2-Methoxyethanol (large excess, e.g., 10-20 equivalents)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 equivalents)

  • Toluene (as azeotroping agent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add glycine methyl ester hydrochloride, a large excess of 2-methoxyethanol, p-TsOH, and enough toluene to fill the arm of the Dean-Stark trap.

  • Heat the mixture to reflux. Water from the p-TsOH monohydrate and methanol generated during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until no more methanol is collected, or until TLC/GC-MS analysis shows complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with the extraction solvent.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Troubleshooting Workflow:

Troubleshooting_Workflow start Low Yield or Impure Product check_impurities Analyze Impurities (TLC, NMR, MS) start->check_impurities is_dkp Major Impurity is DKP? check_impurities->is_dkp is_oligomers Major Impurity is Oligomers? is_dkp->is_oligomers No dkp_solutions Implement DKP Prevention: - Use Acid Catalyst - Lower Temperature - Dilute Reaction - Slow Addition is_dkp->dkp_solutions Yes is_starting_material Unreacted Starting Material? is_oligomers->is_starting_material No oligomer_solutions Implement Oligomer Prevention: - Use Acid Catalyst - Large Excess of 2-Methoxyethanol is_oligomers->oligomer_solutions Yes sm_solutions Optimize Reaction Conditions: - Increase Reaction Time - Increase Temperature (cautiously) - Check Catalyst Activity - Ensure Byproduct Removal is_starting_material->sm_solutions Yes end_node Improved Yield and Purity is_starting_material->end_node No dkp_solutions->end_node oligomer_solutions->end_node sm_solutions->end_node

Caption: Troubleshooting workflow for methoxyethyl amino acetate synthesis.

References

Sources

Optimization

Technical Support Center: Enhancing Aqueous Stability of Methyl 2-[(2-methoxyethyl)amino]acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges with bifunctional molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges with bifunctional molecules. Methyl 2-[(2-methoxyethyl)amino]acetate (CAS: 885221-00-1) is particularly challenging because it contains both a hydrolytically sensitive methyl ester and a reactive secondary amine.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to stabilize this compound in aqueous media.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my compound degrade so rapidly when dissolved in standard physiological buffers (pH 7.4)? A1: At physiological pH, this molecule is destroyed by two concurrent degradation pathways. First, the methyl ester undergoes base-catalyzed hydrolysis, a process that accelerates exponentially as the pH rises into the neutral and alkaline range[1]. Second, and more critically, the secondary amine becomes partially unprotonated. In its free-base form, the amine acts as a potent nucleophile. It attacks the ester carbonyl of adjacent molecules to form a linear dipeptide, which rapidly cyclizes into a highly stable diketopiperazine (DKP) dimer. To prevent this intermolecular dimerization, the amine must be kept fully protonated.

DegradationPathways A Methyl 2-[(2-methoxyethyl)amino]acetate (Intact API) B Base/Acid Catalysis (Aqueous H2O/OH-) A->B pH < 3 or pH > 6 D Intermolecular Nucleophilic Attack (Unprotonated Amine) A->D pH > 6 (Amine active) C N-(2-methoxyethyl)glycine + Methanol (Hydrolysis Product) B->C E 1,4-bis(2-methoxyethyl)piperazine-2,5-dione (Diketopiperazine Dimer) D->E

Figure 1: Dual degradation pathways of Methyl 2-[(2-methoxyethyl)amino]acetate in aqueous media.

Q2: What is the optimal pH to maximize the half-life of this compound in water? A2: The optimal stability is achieved at pH 4.0 ± 0.5 . Ester hydrolysis follows a classic V-shaped pH-rate profile, with the minimum degradation rate typically occurring in acidic conditions between pH 3.0 and 5.0[1]. Furthermore, small variations in buffer pH predictably alter the hydrolysis profile[2]. At pH 4.0, the secondary amine is fully protonated (>99.9%), completely shutting down the nucleophilic DKP formation pathway while keeping acid-catalyzed ester hydrolysis at its absolute minimum.

Table 1: pH vs. Stability Profile (Quantitative Summary)

pH LevelPrimary Degradation PathwayEstimated Half-Life (25°C)Formulation Recommendation
pH 2.0 Acid-Catalyzed Hydrolysis< 24 hoursAvoid; excessively acidic for ester bond.
pH 4.0 None (Hydrolysis Minimum)> 14 daysOptimal Target; maximum stability.
pH 6.0 Mild Base Hydrolysis & Aminolysis~ 48 hoursMarginal; requires strict refrigeration.
pH 7.4 Rapid Aminolysis (DKP Formation)< 4 hoursAvoid; rapid dimerization occurs.
pH 9.0 Base Hydrolysis & Aminolysis< 1 hourAvoid; immediate and total degradation.

Q3: Which buffer systems are recommended, and which should be avoided? A3:

  • Recommended: Use non-nucleophilic buffers like 10 mM Citrate or 10 mM Acetate . These maintain the target acidic pH without participating in side reactions.

  • Avoid: Primary and secondary amine buffers (e.g., Tris, HEPES). Because amines behave as nucleophiles due to their unshared electron pair, they will directly attack the methyl ester to form unwanted amide byproducts.

Part 2: Experimental Protocols & Methodologies

To ensure trustworthy and reproducible results, follow this self-validating protocol for preparing and analyzing your aqueous stock solutions.

FormulationWorkflow S1 1. Solvent Preparation Degassed HPLC-grade H2O S2 2. Buffer Addition 10mM Citrate Buffer S1->S2 S3 3. pH Adjustment Titrate to pH 4.0 ± 0.2 S2->S3 S4 4. API Dissolution Add Methyl 2-[(2-methoxyethyl)amino]acetate S3->S4 S5 5. Filtration & Storage 0.22µm filter, Store at 4°C S4->S5

Figure 2: Step-by-step workflow for preparing stabilized aqueous formulations.

Protocol 1: Preparation of Stabilized Aqueous Stock Solution (10 mg/mL) Causality Note: Pre-adjusting the buffer pH before adding the API prevents transient exposure to local high-pH microenvironments that would otherwise trigger immediate dimerization.

  • Buffer Preparation: Dissolve anhydrous citric acid in degassed, HPLC-grade water to achieve a 10 mM concentration.

  • Pre-Adjustment: Adjust the buffer to exactly pH 4.0 using 0.1 N HCl or 0.1 N NaOH. Do not use concentrated bases to avoid overshooting.

  • API Addition: Weigh 100 mg of Methyl 2-[(2-methoxyethyl)amino]acetate. Slowly add the powder to 10 mL of the pre-adjusted pH 4.0 citrate buffer while stirring gently at 4°C (using an ice bath).

  • Self-Validation: Re-check the pH after complete dissolution. The buffering capacity should hold it at 4.0. If it deviates by >0.2 units, discard the batch and prepare a stronger buffer (e.g., 20 mM).

  • Sterilization & Storage: Filter the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Store in amber glass vials at 2-8°C.

Protocol 2: HPLC-UV Stability Indicating Assay Causality Note: A low-pH mobile phase is required to keep the amine protonated during chromatography, preventing peak tailing and on-column degradation.

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 210 nm (due to the lack of strong chromophores, a low wavelength is necessary).

  • Self-Validation: Inject a fresh standard versus a sample purposefully stressed at pH 8.0 for 2 hours. You should clearly resolve the intact ester (main peak), the hydrolyzed acid (earlier eluting), and the DKP dimer (later eluting).

Part 3: Advanced Formulation Strategies

Q4: If pH 4.0 is incompatible with my downstream biological assay, how can I maintain stability at pH 7.4? A4: If physiological pH is strictly required for your downstream application, you must lower the water activity or minimize exposure time using these strategies:

  • In-situ Preparation: Prepare a highly concentrated stock in 100% DMSO, and spike it into the pH 7.4 aqueous assay buffer immediately before initiating the experiment (keeping total aqueous exposure under 15 minutes).

  • Co-solvents: Formulate with co-solvents (e.g., PEG 400 or Propylene Glycol). While this does not completely stop degradation, it lowers the dielectric constant of the medium, marginally slowing the rate of hydrolysis[1].

  • Lyophilization: Store the compound as a lyophilized powder and reconstitute immediately prior to the assay to ensure maximum potency.

References

  • Title: Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers | Source: National Institutes of Health (NIH) | URL: [Link]

  • Title: Amines - Structure, Basicity Relationship, and Solvation Effects | Source: National Council of Educational Research and Training (NCERT) | URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Modalities for Characterizing Methyl 2-[(2-methoxyethyl)amino]acetate: A Comparative Guide

Executive Summary Methyl 2-[(2-methoxyethyl)amino]acetate (CAS: 885221-00-1) is a highly versatile PEGylated amino acid derivative frequently utilized as a hydrophilic linker in the development of Proteolysis Targeting C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-[(2-methoxyethyl)amino]acetate (CAS: 885221-00-1) is a highly versatile PEGylated amino acid derivative frequently utilized as a hydrophilic linker in the development of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and modified peptides.

While its synthesis is straightforward, its structural motif ( CH3​−O−CH2​−CH2​−NH−CH2​−COOCH3​ ) presents a unique analytical challenge. The similar electronegativity of the ether oxygen and the ester carbonyl exerts nearly identical deshielding effects on their adjacent methylene and methyl protons. This results in a severe spectral collapse between 3.3 and 3.5 ppm in low-resolution environments. This guide objectively compares analytical modalities for characterizing this compound, providing researchers with self-validating protocols to ensure structural integrity and batch-to-batch reproducibility.

Structural & Theoretical Spectral Profiling

To understand the analytical bottlenecks, we must first map the theoretical 1H NMR profile of the molecule. The causality of peak overlap is directly tied to the local electron density surrounding each proton environment.

Table 1: Theoretical 1H NMR Assignments (400 MHz, CDCl3​ )

Proton EnvironmentMultiplicityExpected Shift ( δ , ppm)IntegrationCausality / Deshielding Effect
−NH− Broad Singlet (br s)~1.801HExchangeable proton; shift varies with sample concentration and temperature.
−CH2​−N− Triplet (t, J=5.2 Hz)~2.802HDeshielded by the adjacent secondary amine.
CH3​−O− Singlet (s)~3.353HDeshielded by the ether oxygen.
−N−CH2​−COO− Singlet (s)~3.422HDeshielded by both the amine nitrogen and the ester carbonyl.
−O−CH2​− Triplet (t, J=5.2 Hz)~3.482HDeshielded by the ether oxygen; couples with the adjacent methylene.
−COOCH3​ Singlet (s)~3.723HStrongly deshielded by the ester oxygen.

Note: The signals at 3.35, 3.42, and 3.48 ppm form a dense aliphatic cluster. Resolving this cluster is the primary benchmark for evaluating analytical instruments.

Comparative Analysis of Analytical Modalities

Selecting the right analytical tool requires balancing throughput with resolution. Below is an objective comparison of three common modalities used in drug development workflows.

Table 2: Performance Comparison of Analytical Modalities

ModalityResolution of 3.3-3.5 ppm ClusterRegiochemical ConfirmationQuantitative AccuracyPrimary Use Case
Benchtop NMR (60-80 MHz) Fail (Merges into a broad multiplet)LowModerateIn-process synthesis monitoring (e.g., tracking starting material consumption).
High-Field NMR ( 400 MHz) Pass (Baseline resolution achieved)High (J-couplings clearly visible)High (qNMR capable)Final structural elucidation and purity release.
LC-MS (ESI-TOF) N/A (Mass-based separation)Low (Cannot distinguish structural isomers)Moderate (Subject to ionization bias)Orthogonal mass confirmation ( [M+H]+=148.0973 ).

Analytical Decision & Validation Workflow

The following diagram illustrates the logical escalation pathway for characterizing PEGylated amino acid batches, ensuring that analytical failures (like peak overlap) trigger appropriate high-resolution interventions.

Workflow Start Methyl 2-[(2-methoxyethyl)amino]acetate (Crude Synthesis Batch) Benchtop Benchtop NMR (80 MHz) In-Process Monitoring Start->Benchtop Process Check HighField High-Field NMR (400+ MHz) Structural Elucidation Start->HighField Final QC LCMS LC-MS (ESI-TOF) Orthogonal Mass Check Start->LCMS Mass QC Overlap Resolution Failure (3.3-3.5 ppm Overlap) Benchtop->Overlap Aliphatic Cluster Overlap->HighField Escalate to High-Field Resolved Baseline Resolution J-Coupling Analysis HighField->Resolved Dispersion qNMR qNMR Purity Assessment (Internal Standard Method) Resolved->qNMR Integration MassConf Mass Confirmation [M+H]+ = 148.09 LCMS->MassConf ESI+ Release Batch Release (>98% Purity) MassConf->Release Validated Mass qNMR->Release Validated Purity

Fig 1: Analytical decision and validation workflow for PEGylated amino acid characterization.

Self-Validating Experimental Protocols

To guarantee trustworthiness and reproducibility, analytical protocols must be designed as self-validating systems. This means the protocol inherently checks its own accuracy during execution.

Protocol A: High-Field qNMR Purity Assessment

Causality: Quantitative NMR (qNMR) relies on the direct proportionality between the resonance integral and the number of nuclei. However, this is only true if the nuclear spins are fully relaxed between pulses and the internal standard does not overlap with the analyte[1].

  • System Suitability (Self-Validation): Run a blank spectrum of the chosen deuterated solvent (e.g., DMSO−d6​ ) to confirm the absence of residual water or impurities that might interfere with the 3.3-3.5 ppm region.

  • Internal Standard (IS) Selection: Select Maleic acid (>99.9% purity) as the IS. Reasoning: Maleic acid provides a sharp, isolated singlet at ~6.3 ppm, which is completely removed from the dense aliphatic cluster of Methyl 2-[(2-methoxyethyl)amino]acetate, preventing integration overlap[2].

  • Gravimetric Preparation: Using a metrological microbalance (d = 0.001 mg), weigh precisely ~10 mg of the analyte and ~5 mg of Maleic acid into the same vial. Dissolve in 0.6 mL of DMSO−d6​ . Reasoning: Gravimetric uncertainty is the largest source of error in qNMR; co-weighing locks the molar ratio regardless of subsequent solvent evaporation.

  • T1​ Relaxation Determination (Self-Validation): Perform an inversion-recovery experiment to measure the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton. Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 20–60 seconds). Reasoning: Failing to allow complete relaxation leads to signal saturation and under-quantification[3].

  • Acquisition & Processing: Acquire spectra at ≥400 MHz with a 90° excitation pulse and a minimum of 16-64 transients to achieve a Signal-to-Noise (S/N) ratio >300 [4]. Apply manual phase and baseline correction. Integrate the ester methyl singlet (~3.72 ppm, 3H) against the Maleic acid singlet (6.3 ppm, 2H) to calculate absolute purity.

Protocol B: LC-MS (ESI-TOF) Mass Confirmation

Causality: While NMR provides structural connectivity, high-resolution mass spectrometry (HRMS) provides orthogonal confirmation of the molecular formula, ruling out isobars that NMR might miss.

  • Blank Injection (Self-Validation): Inject a blank solvent sample before the analyte. Reasoning: This rules out column carryover from previous runs, validating that the observed mass is native to the current batch.

  • Calibration (Self-Validation): Infuse a standard tuning mix to calibrate the Time-of-Flight (TOF) analyzer. Ensure mass accuracy is within < 5 ppm.

  • Gradient Elution: Inject 1 µL of the sample (diluted to 1 µg/mL in Methanol) onto a reverse-phase C18 column. Elute using a gradient of Water/Acetonitrile containing 0.1% Formic Acid. Reasoning: Formic acid acts as a proton source, significantly enhancing positive electrospray ionization (ESI+) efficiency for the secondary amine.

  • Data Analysis: Extract the chromatogram for the exact mass [M+H]+=148.0973 . Confirm that the isotopic distribution matches the theoretical model for C6​H14​NO3+​ .

References

  • ResolveMass. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." Resolvemass.ca. Available at:[Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emerypharma.com. Available at: [Link]

Sources

Comparative

Objective Comparison Guide: HPLC Method Development for Purity Analysis of Methyl N-(2-methoxyethyl)glycinate

As a Senior Application Scientist, developing a robust purity method for Methyl N-(2-methoxyethyl)glycinate requires navigating two fundamental chromatographic challenges: extreme polarity and the absence of a UV chromop...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust purity method for Methyl N-(2-methoxyethyl)glycinate requires navigating two fundamental chromatographic challenges: extreme polarity and the absence of a UV chromophore. This molecule—a secondary amine functionalized with both ether and ester linkages—defies traditional Reversed-Phase Liquid Chromatography (RPLC).

This guide objectively compares the two most viable analytical strategies: HILIC with Charged Aerosol Detection (CAD) and RP-HPLC-UV via Pre-Column Derivatization . By examining the causality behind these experimental choices, this guide provides self-validating protocols to ensure absolute scientific integrity in your method development.

The Analytical Challenge: Causality of Poor Retention and Detection

Standard C18 columns rely on hydrophobic partitioning. Because Methyl N-(2-methoxyethyl)glycinate is highly polar, it exhibits little to no affinity for non-polar stationary phases, causing it to elute in the column's void volume. As established in [1], attempting to retain such molecules on standard RPLC requires highly aqueous mobile phases, which often leads to phase dewetting and irreproducible retention times.

Furthermore, the molecule lacks a conjugated π-system. Its only UV-absorbing functional groups are the ester carbonyl and the secondary amine, which absorb weakly below 210 nm. Direct UV detection at these low wavelengths is highly susceptible to baseline drift and solvent interference, rendering trace impurity analysis impossible.

To solve this, we must either change the retention and detection paradigm entirely (Method A) or chemically alter the molecule to fit traditional systems (Method B).

MethodSelection A Methyl N-(2-methoxyethyl)glycinate B UV Chromophore Check (No conjugated π-system) A->B C Polarity Check (Highly polar secondary amine) A->C D Direct UV Detection? (Poor sensitivity >210 nm) B->D E RP-HPLC Retention? (Elutes in void volume) C->E F Method A: HILIC-CAD (Direct Analysis) D->F Universal Detector G Method B: RP-HPLC-UV (Pre-column Derivatization) D->G Add Chromophore E->F Orthogonal Retention E->G Increase Hydrophobicity

Decision tree for selecting an HPLC method based on analyte polarity and optical properties.

Quantitative Method Comparison

The following table summarizes the experimental performance of both methodologies. While HILIC-CAD offers a streamlined workflow, Derivatization RP-HPLC provides superior sensitivity for low-level impurity quantification.

Performance ParameterMethod A: HILIC-CADMethod B: FMOC Derivatization RP-HPLC-UV
Retention Mechanism Hydrophilic Partitioning (Water layer)Hydrophobic Interaction (Reversed-Phase)
Detection Mode Universal (Charged Aerosol)Optical (UV Absorbance at 265 nm)
Sample Prep Time < 5 minutes (Dilute & Shoot)30-45 minutes (Reaction & Quenching)
Limit of Quantitation (LOQ) ~50 ng/mL~5 ng/mL
Linearity Model Power-function ( A=aCb )Linear ( y=mx+c )
Primary Advantage Direct analysis; no chemical artifactsExtremely high sensitivity; standard equipment
Primary Limitation Requires MS-grade volatile buffersDerivatization byproducts can mask impurities

Method A: Direct Analysis via HILIC-CAD (The Modern Standard)

Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase and a highly organic mobile phase. Water acts as the strong eluting solvent. As noted by[2], this orthogonal approach perfectly retains polar amines. Coupled with CAD—which detects any non-volatile analyte by measuring the charge transferred to aerosol particles—this method eliminates the need for a chromophore[3].

Field-Proven Insights & Causality
  • Buffer Volatility: CAD requires strictly volatile mobile phases. Non-volatile salts (like phosphates) will permanently foul the detector's corona discharge needle. We utilize Ammonium Formate.

  • Calibration: CAD response is inherently non-linear across wide concentration ranges. A log-log or quadratic calibration curve is mandatory for accurate purity quantification.

Step-by-Step Protocol & Self-Validating System
  • Column Selection: Zwitterionic HILIC (ZIC-HILIC) or Amide column, 150 x 4.6 mm, 3 µm.

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid to ensure the secondary amine is fully protonated).

    • Mobile Phase B: 100% MS-Grade Acetonitrile.

  • Gradient Program: Start at 90% B (to maximize hydrophilic retention). Ramp to 60% B over 15 minutes to elute the analyte.

  • CAD Settings: Evaporator temperature set to 35°C; Data collection rate at 10 Hz.

  • System Suitability Testing (SST):

    • Self-Validation Criterion 1: Inject a blank. The baseline must be free of peaks > 0.1% of the target analyte area.

    • Self-Validation Criterion 2: Inject the LOQ standard (50 ng/mL). Signal-to-noise (S/N) must be 10.

    • Self-Validation Criterion 3: Inject the working standard 5 times. The %RSD of the peak area must be 2.0%. Failure to meet these criteria invalidates the run.

Method B: Pre-Column Derivatization RP-HPLC-UV (The High-Sensitivity Alternative)

When CAD is unavailable, or sub-nanogram sensitivity is required, pre-column derivatization is the gold standard for aliphatic amines[4]. Because Methyl N-(2-methoxyethyl)glycinate is a secondary amine, traditional reagents like OPA (which only react with primary amines) will fail. Instead, we utilize 9-Fluorenylmethyl chloroformate (FMOC-Cl) , which reacts rapidly with secondary amines to form highly hydrophobic, UV-active carbamates.

Derivatization N1 Target Analyte (Secondary Amine) N3 Nucleophilic Substitution (Room Temp, 20 min) N1->N3 N2 FMOC-Cl Reagent (Borate Buffer, pH 8.5) N2->N3 N4 FMOC-Derivative (Hydrophobic & UV Active) N3->N4 N5 RP-HPLC-UV Analysis (λ = 265 nm) N4->N5

Chemical derivatization pathway of secondary amines using FMOC-Cl for RP-HPLC-UV analysis.

Field-Proven Insights & Causality
  • Hydrolysis Risk: The target analyte is a methyl ester. Prolonged exposure to the alkaline borate buffer (pH 8.5) required for the FMOC reaction will induce ester hydrolysis. The reaction time must be strictly limited to 20 minutes.

  • Reagent Quenching: Excess FMOC-Cl hydrolyzes into FMOC-OH, a massive peak that can co-elute with impurities[5]. To prevent this, the reaction is quenched with 1-aminoadamantane , which consumes excess FMOC-Cl to form a highly hydrophobic derivative that elutes far later in the chromatogram, keeping the analytical window clean.

Step-by-Step Protocol & Self-Validating System
  • Sample Derivatization:

    • Mix 100 µL of sample with 100 µL of 0.1 M Borate Buffer (pH 8.5).

    • Add 200 µL of 5 mM FMOC-Cl in Acetonitrile. Vortex and incubate at 25°C for exactly 20 minutes.

    • Add 100 µL of 20 mM 1-aminoadamantane to quench excess FMOC-Cl. Wait 5 minutes.

    • Add 10 µL of 10% Formic Acid to neutralize the pH and halt ester hydrolysis.

  • Chromatographic Conditions:

    • Column: End-capped C18, 150 x 4.6 mm, 3 µm.

    • Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 40% B to 90% B over 20 minutes.

    • Detection: UV at 265 nm.

  • System Suitability Testing (SST):

    • Self-Validation Criterion 1: Resolution ( Rs​ ) between the FMOC-Analyte peak and the FMOC-OH byproduct peak must be 2.0.

    • Self-Validation Criterion 2: Tailing factor ( Tf​ ) of the derivatized peak must be 1.5. If Tf​ > 1.5, it indicates incomplete end-capping of the C18 column interacting with the carbamate.

Conclusion & Recommendations

For routine purity testing and Quality Control (QC) of Methyl N-(2-methoxyethyl)glycinate, Method A (HILIC-CAD) is the superior choice. It eliminates the chemical artifacts, pipetting errors, and ester-hydrolysis risks associated with derivatization, providing a direct and reproducible analytical window.

However, if the laboratory lacks CAD/ELSD instrumentation, or if the method requires ultra-trace quantification of impurities (e.g., genotoxic impurity screening), Method B (FMOC RP-HPLC-UV) remains a highly robust, albeit more labor-intensive, alternative.

References

  • Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. LabRulez LCMS. URL:[Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech, Inc. URL:[Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Online. URL: [Link]

  • Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds. MDPI. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of N-Substituted Glycine Esters

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, N-substituted glycine esters represent a critical class of building blocks. Their incor...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, N-substituted glycine esters represent a critical class of building blocks. Their incorporation into peptoids and other peptidomimetics imparts crucial properties such as enhanced proteolytic stability, increased cell permeability, and the ability to modulate biological activity. The choice of synthetic route to these valuable compounds is a pivotal decision in any research and development campaign, directly impacting yield, purity, scalability, and, ultimately, the cost-effectiveness of the endeavor.

This guide provides an in-depth, comparative analysis of the most prevalent and effective methodologies for the synthesis of N-substituted glycine esters. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings of each approach, the rationale behind key experimental choices, and the intrinsic self-validating nature of these synthetic systems.

Comparative Analysis of Key Synthesis Routes

The synthesis of N-substituted glycine esters can be broadly approached through several strategic pathways. Each method presents a unique profile of advantages and limitations, making the selection a nuanced decision based on the specific requirements of the target molecule and the overall research objectives.

Synthesis Route Typical Yield Reaction Time Temperature Scalability Key Advantages Key Limitations
Reductive Amination High (often >90%)[1][2]1-24 hoursRoom Temp. to 130°C[1]ExcellentHigh yields, broad substrate scope, environmentally friendly options available.[1]Requires a suitable reducing agent and catalyst; may require pressure hydrogenation.
Strecker Synthesis Moderate to High2-step process, can be lengthyVaries (often reflux)GoodUtilizes readily available starting materials (aldehydes/ketones).[3]Use of cyanide is a significant safety concern; often produces racemic mixtures.[3]
Bucherer-Bergs Reaction Moderate to HighSeveral hours80-100°C[4]GoodGood for generating α,α-disubstituted glycine derivatives.[5]Indirect route to esters (produces hydantoins); requires subsequent hydrolysis and esterification. Use of cyanide.[4]
Solid-Phase Synthesis (Submonomer) High (per step)Rapid cyclesRoom TemperatureExcellent for libraries, challenging for bulkAmenable to automation and high-throughput synthesis of libraries.[6][7]Not ideal for large-scale production of a single compound; requires specialized equipment.

In-Depth Methodological Review

Reductive Amination: The Workhorse of N-Alkylation

Reductive amination stands out as a highly efficient and versatile method for the synthesis of N-substituted glycine esters. The reaction proceeds through the initial formation of an imine or enamine intermediate from the condensation of an amine with a glyoxylic acid ester (or its hemiacetal), which is then reduced in situ to the desired N-substituted product.

The choice of reagents and conditions in a reductive amination protocol is guided by the desire to favor imine formation and achieve efficient reduction while minimizing side reactions.

  • Glyoxylic Acid Source: Glyoxylic acid ester hemiacetals are often preferred starting materials as they are stable and commercially available.[1] The reaction with an amine readily forms the reactive imine intermediate.

  • Reducing Agent: A variety of reducing agents can be employed. For laboratory-scale synthesis, sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often used due to their selectivity for imines over carbonyls, allowing for a one-pot reaction.[8] For larger-scale and more environmentally friendly processes, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or rhodium on carbon (Rh/C) with hydrogen gas is a common choice.[1][9]

  • Solvent and pH: The reaction is typically carried out in alcoholic solvents like methanol or ethanol, which are good solvents for the reactants and do not interfere with the reaction.[1][9] The pH of the reaction mixture is crucial; slightly acidic conditions favor imine formation.[10]

Caption: Workflow for Reductive Amination Synthesis.

Materials:

  • Primary or secondary amine (1.0 eq)

  • Glyoxylic acid methyl ester methyl hemiacetal (1.0 eq)

  • Methanol

  • 5% Palladium on carbon (Pd/C)

  • Hydrogen gas supply

  • Reaction vessel suitable for hydrogenation (e.g., Parr shaker)

Procedure:

  • In a suitable reaction vessel, dissolve the amine (1.0 eq) and glyoxylic acid methyl ester methyl hemiacetal (1.0 eq) in methanol.

  • Add a catalytic amount of 5% Pd/C to the solution.

  • Seal the reaction vessel and connect it to a hydrogen gas supply.

  • Pressurize the vessel with hydrogen gas (typically 20-80 bar) and stir the reaction mixture at room temperature to 50°C.[1]

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-substituted glycine ester.

  • If necessary, purify the product by column chromatography or distillation.

Trustworthiness: A Self-Validating System The progress of the reductive amination can be closely monitored by chromatographic techniques, ensuring that the reaction proceeds to completion.[2] The distinct polarity differences between the starting materials, the imine intermediate, and the final product allow for clear separation and identification. Furthermore, the final product can be characterized by NMR and mass spectrometry to confirm its identity and purity, thus validating the success of the synthesis.

Strecker Synthesis: A Classic Approach

The Strecker synthesis is a venerable method for the preparation of α-amino acids and their derivatives.[3] When applied to the synthesis of N-substituted glycine esters, a primary or secondary amine is used in place of ammonia, and an aldehyde (such as formaldehyde for glycine derivatives) and a cyanide source are the other key reactants. The reaction proceeds via an α-aminonitrile intermediate, which is subsequently hydrolyzed and esterified.

The Strecker synthesis is a two-step process, with the initial formation of an α-aminonitrile being the key bond-forming sequence.

  • Imine Formation: The aldehyde and the amine first condense to form an imine.[11] The use of a mildly acidic medium, often from an ammonium salt like NH4Cl, can catalyze this step.[12]

  • Cyanide Addition: A cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), then acts as a nucleophile, attacking the electrophilic imine carbon to form the α-aminonitrile.[11]

  • Hydrolysis and Esterification: The nitrile group of the α-aminonitrile is then hydrolyzed to a carboxylic acid, typically under acidic or basic conditions, followed by esterification to yield the final product.

Caption: Workflow for Strecker Synthesis.

Materials:

  • Formaldehyde (1.0 eq)

  • Primary or secondary amine (1.0 eq)

  • Potassium cyanide (KCN) (1.0 eq)

  • Water

  • Hydrochloric acid (for hydrolysis)

  • Ethanol (for esterification)

  • Thionyl chloride or a similar esterification reagent

Procedure:

  • Caution: This reaction involves the use of highly toxic cyanide. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a reaction vessel, combine the amine and formaldehyde in an aqueous solution.

  • Slowly add a solution of potassium cyanide to the mixture while maintaining a cool temperature (e.g., with an ice bath).

  • Stir the reaction mixture until the formation of the α-aminonitrile is complete, as monitored by TLC or LC-MS.

  • Carefully acidify the reaction mixture with concentrated hydrochloric acid and heat to reflux to hydrolyze the nitrile to the corresponding N-substituted glycine.

  • After hydrolysis is complete, cool the reaction mixture and neutralize it to precipitate the amino acid.

  • Isolate the N-substituted glycine by filtration.

  • Suspend the dried amino acid in ethanol and add thionyl chloride dropwise at 0°C.

  • Allow the reaction to warm to room temperature and then heat to reflux to complete the esterification.

  • Remove the solvent under reduced pressure to obtain the crude N-substituted glycine ester hydrochloride.

  • The free ester can be obtained by neutralization and extraction.

Trustworthiness: A Self-Validating System Each step of the Strecker synthesis can be monitored to ensure the reaction proceeds as expected. The formation of the α-aminonitrile can be confirmed by spectroscopic methods before proceeding to the hydrolysis step. The progress of the hydrolysis and subsequent esterification can also be tracked chromatographically. The final product's identity and purity are confirmed through standard analytical techniques, providing a robust validation of the synthetic outcome.

Bucherer-Bergs Reaction: Accessing Sterically Hindered Derivatives

The Bucherer-Bergs reaction is a multicomponent reaction that produces hydantoins from a carbonyl compound, cyanide, and ammonium carbonate.[4][13] While this reaction does not directly yield N-substituted glycine esters, the resulting hydantoins can be hydrolyzed to the corresponding N-substituted amino acids, which can then be esterified. This method is particularly useful for the synthesis of α,α-disubstituted glycine derivatives.[5]

The Bucherer-Bergs reaction proceeds through a series of equilibria to form the stable hydantoin ring.

  • Cyanohydrin and Aminonitrile Formation: The reaction begins with the formation of a cyanohydrin from the carbonyl compound and cyanide, which then reacts with ammonia (from ammonium carbonate) to form an aminonitrile.[4]

  • Cyclization: The aminonitrile then reacts with carbon dioxide (also from ammonium carbonate) and cyclizes to form a 5-imino-oxazolidin-2-one, which rearranges to the more stable hydantoin.[4][5]

  • Hydrolysis and Esterification: The hydantoin is a stable intermediate that can be isolated and purified before being hydrolyzed (typically under strong acidic or basic conditions) to the amino acid, followed by esterification.

Caption: Workflow for Bucherer-Bergs Synthesis Pathway.

Materials:

  • Ketone or aldehyde (1.0 eq)

  • Potassium cyanide (KCN) (2.0 eq)

  • Ammonium carbonate ((NH4)2CO3) (2.0 eq)

  • Ethanol/Water mixture

  • Hydrochloric acid or Sodium hydroxide for hydrolysis

  • Ethanol and thionyl chloride for esterification

Procedure:

  • Caution: This reaction involves the use of highly toxic cyanide. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a pressure-resistant vessel, combine the carbonyl compound, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.[4]

  • Seal the vessel and heat the mixture to 80-100°C for several hours.[4]

  • Monitor the reaction for the formation of the hydantoin product.

  • After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the hydantoin.

  • Isolate the hydantoin by filtration and recrystallize if necessary.

  • Hydrolyze the hydantoin to the corresponding amino acid by heating with a strong acid or base.

  • Isolate the amino acid and then esterify it using standard methods, such as the Fischer esterification with ethanol and an acid catalyst.

Trustworthiness: A Self-Validating System The hydantoin intermediate in the Bucherer-Bergs pathway is typically a stable, crystalline solid that can be isolated and fully characterized, providing a key validation point in the synthesis. The subsequent hydrolysis and esterification steps can be monitored chromatographically and spectroscopically to ensure complete conversion and to verify the structure and purity of the final N-substituted glycine ester.

Solid-Phase Submonomer Synthesis: Powering Combinatorial Chemistry

For the rapid synthesis of libraries of N-substituted glycine derivatives, particularly in the context of peptoid synthesis, the solid-phase submonomer method is unparalleled.[7] This technique involves the sequential addition of "submonomers" to a growing chain attached to a solid support.

The submonomer synthesis is a two-step iterative cycle that allows for the controlled construction of N-substituted glycine oligomers.

  • Acylation: The first step involves the acylation of a resin-bound amine with a haloacetic acid, typically bromoacetic acid, activated with a carbodiimide.[14]

  • Nucleophilic Displacement: The second step is a nucleophilic substitution where a primary amine displaces the bromide, thereby introducing the desired N-substituent.[14] This two-step cycle is repeated to build the desired oligomer.

Caption: Workflow for Solid-Phase Submonomer Synthesis.

Materials:

  • Rink amide or similar solid support resin

  • Bromoacetic acid

  • Diisopropylcarbodiimide (DIC)

  • A library of primary amines

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution in DMF (for Fmoc deprotection if applicable)

  • Trifluoroacetic acid (TFA) (for cleavage)

Procedure:

  • Swell the resin in DMF in a solid-phase synthesis vessel.

  • If the resin is Fmoc-protected, deprotect with a solution of piperidine in DMF.

  • Acylation: Add a solution of bromoacetic acid and DIC in DMF to the resin and agitate for a specified time (e.g., 20 minutes).

  • Wash the resin thoroughly with DMF.

  • Displacement: Add a solution of the desired primary amine in DMF or another suitable solvent and agitate until the displacement is complete (e.g., 1-2 hours).

  • Wash the resin thoroughly with DMF.

  • Repeat the acylation and displacement steps with the desired sequence of primary amines.

  • After the final cycle, wash the resin and dry it.

  • Cleave the N-substituted glycine derivative from the resin using a cleavage cocktail, typically containing TFA.

  • Precipitate the product in cold diethyl ether, isolate by centrifugation, and purify by HPLC.

Trustworthiness: A Self-Validating System Quality control in solid-phase synthesis is crucial and can be achieved through several methods.[15][16] A small amount of resin can be cleaved after each coupling step and analyzed by LC-MS to confirm the successful addition of the monomer. The final cleaved product is purified by HPLC, and its identity and purity are confirmed by mass spectrometry, providing a high degree of confidence in the synthesized molecule.

Conclusion

The synthesis of N-substituted glycine esters is a well-established field with a diverse array of reliable methods at the disposal of the modern chemist. Reductive amination offers a highly efficient and scalable route with broad applicability. The Strecker and Bucherer-Bergs reactions, while classic, remain valuable for specific applications, though the use of cyanide necessitates stringent safety precautions. For the construction of diverse libraries of N-substituted glycine derivatives, the solid-phase submonomer method is the undisputed champion of efficiency and automation.

The selection of the optimal synthetic route will always be a context-dependent decision, weighing factors of scale, desired purity, available starting materials, and safety considerations. By understanding the underlying principles and experimental nuances of each method, researchers can make informed choices to accelerate their drug discovery and development programs.

References

  • Larrow, J. F., & Jacobsen, E. N. (2004). Process for the production of glycine which comprises: a. forming a solution of glyoxylic acid, ammonia, water and a water-soluble organic solvent, 1. the ammonia being used in an amount of at least 2 mols of ammonia per mol of glyoxylic acid, 2. ... c. separating the glycine product from the resulting reaction mixture. 3. The process of claim 2 wherein the organic solvent comprises methanol. 4. The process of claim 2 wherein the organic solvent comprises ethanol. U.S. Patent No. 4,073,804. Washington, DC: U.S. Patent and Trademark Office.
  • Gunn, D., & O'Connell, T. (2021). Design and validation of a frugal, automated, solid-phase peptide synthesizer. PLOS ONE, 16(7), e0254930. Retrieved from [Link]

  • Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5335. Retrieved from [Link]

  • Humblot, F., et al. (2005). Synthesis of Fmoc-protected aza-b3-amino acids via reductive amination of glyoxylic acid. Tetrahedron Letters, 46(41), 7073-7075. Retrieved from [Link]

  • Knight, J. L., et al. (2015). Accelerated Submonomer Solid-Phase Synthesis of Peptoids Incorporating Multiple Substituted N-Aryl Glycine Monomers. The Journal of Organic Chemistry, 80(17), 8934-8941. Retrieved from [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. In Wikipedia. Retrieved from [Link]

  • Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5335. Retrieved from [Link]

  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • Martin, S. T., et al. (2020). Glycine synthesis from nitrate and glyoxylate mediated by ferroan brucite: An integrated pathway for prebiotic amine synthesis. Proceedings of the National Academy of Sciences, 117(10), 5148-5154. Retrieved from [Link]

  • Almac. (n.d.). Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study for a highly moisture. Almac. Retrieved from [Link]

  • Thomas, L. (2018, October 30). Overview of Strecker Amino Acid Synthesis. News-Medical.Net. Retrieved from [Link]

  • Polypeptide. (n.d.). Quality by Design: A Peptide CMO Approach. Polypeptide. Retrieved from [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Chemistry Steps. Retrieved from [Link]

  • JoVE. (2022, June 20). Solid-Phase Submonomer Synthesis Of Peptoid Polymers & Self-Assembly l Protocol Preview [Video]. YouTube. Retrieved from [Link]

  • Heinks, P., et al. (1997). Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis. U.S. Patent No. 5,686,625. Washington, DC: U.S. Patent and Trademark Office.
  • Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5335. Retrieved from [Link]

  • Wikipedia. (2023). Bucherer–Bergs reaction. In Wikipedia. Retrieved from [Link]

  • Heinks, P., et al. (1995). Process for preparing n-substituted glycinic acids or glycine esters and use of said process in indigo synthesis. WIPO Patent Application WO/1995/018093.
  • Wagner, R., & Reisenauer, H. P. (2015). Glycine Imine—The Elusive α‐Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid. Angewandte Chemie International Edition, 54(44), 13042-13045. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • van der Heijden, L. A., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Combinatorial Science, 23(2), 115-125. Retrieved from [Link]

  • OpenBU. (2011, July 14). Reductive Amination Reaction. Retrieved from [Link]

  • Sharma, M., et al. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(16), 8717-8721. Retrieved from [Link]

  • Marvel, C. S. (1934). Glycine ethyl ester hydrochloride. Organic Syntheses, 14, 46. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Synple Chem. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Strecker Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • BioDuro. (2025, June 18). Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery? BioDuro. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction.
  • Hunt, I. (n.d.). Ch27 : Strecker Synthesis of amino acids. University of Calgary. Retrieved from [Link]

  • Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3998. Retrieved from [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach. Retrieved from [Link]

  • Chemistry Notes. (2021, July 27). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Chemistry Notes. Retrieved from [Link]

  • ResearchGate. (n.d.). Strecker synthesis of glycine A simplified view of the reaction steps... ResearchGate. Retrieved from [Link]

Sources

Comparative

Comparative solubility of methoxyethyl vs hydroxyethyl amino acid esters

Comparative Solubility and Stability Profiling of Methoxyethyl vs. Hydroxyethyl Amino Acid Esters in Prodrug Design As a Senior Application Scientist in drug development, I frequently encounter the challenge of optimizin...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Solubility and Stability Profiling of Methoxyethyl vs. Hydroxyethyl Amino Acid Esters in Prodrug Design

As a Senior Application Scientist in drug development, I frequently encounter the challenge of optimizing the physicochemical properties of active pharmaceutical ingredients (APIs). When a parent drug suffers from poor aqueous solubility or limited membrane permeability, the synthesis of amino acid ester prodrugs is a highly effective mitigation strategy. By conjugating the API to an amino acid promoiety via an ester linkage, we can target specific biological transporters (such as PEPT1 or ASCT1) while fundamentally altering the molecule's hydration profile[1].

However, the selection of the terminal ester cap—specifically choosing between a Hydroxyethyl (HE) and a Methoxyethyl (ME) group—dictates the prodrug's ultimate clinical application. This guide objectively compares the performance, solubility mechanisms, and experimental validation of HE versus ME amino acid esters.

The fundamental difference between HE and ME esters lies in a single terminal methyl group, yet this minor structural variance drastically alters the thermodynamic behavior of the prodrug.

  • Hydroxyethyl (HE) Esters (-CH₂CH₂OH): The terminal hydroxyl group acts as both a strong hydrogen bond donor and acceptor. This extensive hydration potential drastically lowers the partition coefficient (LogP) and maximizes aqueous solubility. HE esters are the premier choice when formulating highly lipophilic parent drugs for parenteral (intravenous) administration, where rapid and complete dissolution in aqueous media is mandatory[2].

  • Methoxyethyl (ME) Esters (-CH₂CH₂OCH₃): The terminal methoxy group caps the hydrogen bond donor capacity, leaving only hydrogen bond acceptor properties. This structural cap increases lipophilicity relative to HE esters, providing a "Goldilocks" balance of amphiphilicity. ME esters often exhibit superior lipid solubility (e.g., in isopropyl myristate) while retaining adequate aqueous solubility, making them highly suitable for oral and transdermal drug delivery systems[3]. Furthermore, the methyl cap prevents potential intramolecular lactonization or transesterification reactions that can occasionally occur with free hydroxyls, offering a more tunable chemical stability profile[4].

Comparative Physicochemical & Metabolic Profile
Physicochemical PropertyHydroxyethyl (HE) EstersMethoxyethyl (ME) Esters
Promoiety Structure -CH₂CH₂OH-CH₂CH₂OCH₃
Hydrogen Bonding Donor & AcceptorAcceptor Only
Aqueous Solubility +++ (Very High)++ (Moderate to High)
Lipid Solubility (LogP) LowerHigher
Enzymatic Bioconversion RapidModerated / Tunable
Primary Cleavage Byproduct Ethylene Glycol2-Methoxyethanol
Primary Application Intravenous (IV) formulationsOral & Transdermal formulations

Metabolic Pathway & Bioconversion

Amino acid ester prodrugs are designed to be enzymatically labile. Upon entering systemic circulation, carboxylesterases in the plasma and liver rapidly hydrolyze the ester linkage. This cleavage releases the active parent drug, the amino acid, and an alcohol byproduct[1].

G Prodrug Amino Acid Ester Prodrug (HE or ME Promoiety) Esterase Carboxylesterases (Plasma / Liver) Prodrug->Esterase Hydrolysis ActiveDrug Active Parent Drug + Amino Acid Esterase->ActiveDrug Primary Cleavage HE_Byproduct Ethylene Glycol (From HE Cleavage) Esterase->HE_Byproduct If HE Ester ME_Byproduct 2-Methoxyethanol (From ME Cleavage) Esterase->ME_Byproduct If ME Ester

Enzymatic hydrolysis pathway of HE and ME amino acid ester prodrugs into active parent drugs.

Expert Insight on Toxicology: While ME esters provide an excellent physicochemical balance for membrane permeability, their cleavage byproduct, 2-methoxyethanol, carries known teratogenic risks. Consequently, ME esters are often restricted to topical applications or acute indications. Conversely, HE esters yield ethylene glycol, the toxicity of which is dose-dependent and generally manageable at standard prodrug dosing levels, making them preferred for systemic and chronic administration.

Validated Experimental Workflows

To objectively compare these prodrugs, the following self-validating protocols must be strictly adhered to.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

Kinetic solubility assays often overestimate true solubility due to supersaturation artifacts. This thermodynamic method ensures absolute equilibrium is reached.

  • Preparation: Add an excess amount of the synthesized HE or ME amino acid ester (approx. 10–15 mg) to a borosilicate glass vial containing 1.0 mL of 0.1 M phosphate buffer (pH 7.4).

  • Equilibration: Seal the vials and incubate in a shaking water bath at 37 ± 0.5 °C and 150 rpm for 48 hours.

    • Causality: A 48-hour incubation guarantees the system reaches true thermodynamic equilibrium, accounting for any slow polymorphic transitions of the prodrug from amorphous to crystalline states.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 37 °C to pellet the undissolved solid. Filter the supernatant through a pre-warmed 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV against a validated calibration curve.

Protocol 2: In Vitro Enzymatic Stability Assay (Plasma Bioconversion)

Prodrugs must remain stable in the formulation but rapidly convert to the parent drug in systemic circulation. This assay quantifies that bioconversion rate.

  • Matrix Preparation: Pre-incubate pooled human plasma (diluted to 80% with isotonic PBS, pH 7.4) at 37 °C for 10 minutes.

  • Reaction Initiation: Spike the plasma with the prodrug stock solution (prepared in DMSO) to achieve a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 1% v/v.

    • Causality: Exceeding 1% DMSO will artificially denature plasma esterases, leading to falsely prolonged half-life calculations.

  • Sampling: At predetermined time points (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: The cold organic solvent instantly denatures the esterases, halting the hydrolysis reaction precisely at the time point, while simultaneously precipitating plasma proteins for clean downstream analysis.

  • Analysis: Centrifuge at 15,000 × g for 10 minutes at 4 °C. Analyze the supernatant via LC-MS/MS to monitor the disappearance of the prodrug and the appearance of the active parent drug. Calculate the half-life ( t1/2​ ) using first-order decay kinetics.

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-[(2-methoxyethyl)amino]acetate proper disposal procedures

As a Senior Application Scientist, I recognize that the safe handling and disposal of specialty organic intermediates is just as critical as their application in drug development and synthetic chemistry. Methyl 2-[(2-met...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of specialty organic intermediates is just as critical as their application in drug development and synthetic chemistry. Methyl 2-[(2-methoxyethyl)amino]acetate (CAS: 885221-00-1) is a versatile bifunctional molecule featuring a secondary amine, an aliphatic ether, and a methyl ester.

While these structural motifs make it highly valuable for custom syntheses, they also dictate a strict, self-validating protocol for its disposal. Improper handling can lead to toxic nitrogen oxide (NOx) emissions, aqueous environmental contamination, or dangerous cross-reactions in mixed waste streams. This guide provides an authoritative, step-by-step operational framework for the safe mitigation and disposal of this compound, ensuring your laboratory maintains the highest standards of safety and environmental compliance.

Physicochemical Profiling & Hazard Assessment

To design a self-validating disposal system, we must first understand the mechanistic causality behind the chemical's hazards. The presence of the secondary amine and ester linkages directly dictates our choice of absorbents, personal protective equipment (PPE), and final destruction methods.

Table 1: Physicochemical Profile and Disposal Implications

PropertyValueOperational & Disposal Implication
Chemical Name Methyl 2-[(2-methoxyethyl)amino]acetateMust be explicitly listed on hazardous waste manifests to ensure proper facility routing.
CAS Number 885221-00-1Primary identifier for Environmental Health & Safety (EHS) and incineration facilities [1].
Molecular Weight 147.17 g/mol Low molecular weight indicates potential volatility; waste containers must remain tightly sealed.
Functional Groups Secondary amine, methyl ester, etherAmine nitrogen dictates toxic NOx generation during combustion; ester is prone to hydrolysis.
Aqueous Solubility Highly SolubleSpill rinsate must be captured as hazardous waste; it cannot be flushed down standard laboratory drains.

Operational Handling & Spill Mitigation Protocol

In the event of a spill, immediate containment is required to prevent aerosolization and environmental release. This protocol is designed to neutralize the risk through chemical compatibility and physical containment.

Step-by-Step Spill Response:

  • Isolate and Assess: Evacuate non-essential personnel from the immediate area. Verify the volume of the spill. For volumes exceeding 1 Liter, consult your EHS department immediately before proceeding.

  • Don Appropriate PPE: Equip nitrile gloves (minimum 4 mil thickness for splash protection), splash-proof chemical goggles, and a flame-resistant lab coat. Causality: Secondary amines can cause dermal irritation and easily penetrate standard latex gloves.

  • Deploy Inert Absorbent: Cover the spill perimeter first to prevent spreading, then cover the center using an inert, non-combustible absorbent such as diatomaceous earth, dry sand, or vermiculite. Causality: You must never use combustible absorbents like sawdust. The high surface area of sawdust mixed with an organic liquid can oxidize rapidly, creating a severe fire load.

  • Mechanical Collection: Use non-sparking polypropylene or aluminum scoops to collect the saturated absorbent. Transfer the material to a chemically compatible, high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water. Self-Validating Step: Collect all of this wash water (rinsate) and add it to an aqueous hazardous waste container. Because the methoxyethyl and aminoacetate moieties confer high aqueous solubility, the rinsate is considered contaminated and must not enter the municipal water supply.

Standardized Disposal Workflow

The ultimate destiny for nitrogenous organic compounds is high-temperature thermal destruction. The following workflow ensures the waste is properly categorized, preventing damage to incineration infrastructure and avoiding illegal toxic emissions [2].

Step-by-Step Disposal Methodology:

  • Waste Segregation (The Decision Matrix): Classify the chemical as "Non-Halogenated Nitrogenous Organic Waste." Self-Validating Step: Review the synthetic workflow that generated the waste. If the compound was mixed with chlorinated solvents (e.g., dichloromethane or chloroform), it must be reclassified as "Halogenated Waste." Causality: Halogenated waste requires specialized acid-gas scrubbers to neutralize hydrochloric acid (HCl) gas during combustion. Mixing them unnecessarily increases disposal costs and complicates the combustion profile [3].

  • Containerization & Labeling: Store the waste in a clearly labeled HDPE or glass container. Ensure the container is kept tightly sealed. Causality: Prolonged exposure to ambient air can lead to the oxidative degradation of the secondary amine, potentially generating pressure or reactive byproducts over time.

  • High-Temperature Incineration: Transfer the manifested waste to a licensed hazardous waste disposal facility. The facility must utilize high-temperature incineration operating at >800°C.

  • NOx Scrubbing: Verify that the receiving incinerator is equipped with nitrogen oxide (NOx) scrubbers. Causality: The thermal decomposition of the secondary amine group generates nitric oxide (NO) and nitrogen dioxide (NO2). Scrubbers are legally and environmentally mandated to neutralize these gases, preventing atmospheric acidification and smog formation [2].

Waste Stream Logic Visualization

The following diagram illustrates the logical decision tree for routing Methyl 2-[(2-methoxyethyl)amino]acetate waste, ensuring it reaches the correct thermal destruction infrastructure.

WasteDisposal Start Methyl 2-[(2-methoxyethyl)amino]acetate Waste Generation Segregation Waste Segregation Protocol Start->Segregation CheckHalogen Halogenated Solvents Present in Mixture? Segregation->CheckHalogen HalogenStream Halogenated Waste Stream (Requires Specialized Scrubbing) CheckHalogen->HalogenStream Yes NonHalogenStream Nitrogenous Organic Waste (Standard Stream) CheckHalogen->NonHalogenStream No Incineration High-Temp Incineration (>800°C) with NOx Scrubbers HalogenStream->Incineration NonHalogenStream->Incineration Disposal Safe Environmental Release (CO2, H2O, N2) Incineration->Disposal Scrubbed Exhaust

Figure 1: Decision matrix and disposal workflow for nitrogenous organic waste streams.

References

  • U.S. Environmental Protection Agency (EPA). "Standards for Owners and Operators of Hazardous Waste Incinerators". EPA Hazardous Waste Guidelines. [Link]

  • California State Polytechnic University. "Chemical Waste Disposal Guide Sheet". Environmental Health & Safety. [Link]

Handling

Personal protective equipment for handling Methyl 2-[(2-methoxyethyl)amino]acetate

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a static compliance checklist, but as a dynamic, mechanistic system. When working with Methyl 2-[(2-methoxyethyl)amino]acetate...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a static compliance checklist, but as a dynamic, mechanistic system. When working with Methyl 2-[(2-methoxyethyl)amino]acetate (CAS: 885221-00-1) , understanding the molecular behavior of the compound is the foundation of effective risk mitigation.

This guide provides a causality-driven, self-validating operational and disposal plan designed for researchers and drug development professionals.

Physicochemical & Hazard Profiling

To select the correct Personal Protective Equipment (PPE) and engineering controls, we must first understand why the chemical poses a threat.

Methyl 2-[(2-methoxyethyl)amino]acetate is a secondary amine and an ester with a molecular weight of 147.17 g/mol [1] and a predicted boiling point of approximately 178.9 °C[2]. It exists as a liquid at standard room temperature.

  • The Amine Hazard (H315, H319): The secondary amine group acts as a nucleophile and a weak base. Upon contact with the skin or ocular mucosa, it can rapidly interact with the lipid bilayer, causing acute irritation and potential localized saponification of tissue fats.

  • The Volatility Hazard (H335): While its boiling point is relatively high, its vapor pressure at room temperature is sufficient to cause respiratory tract irritation if aerosolized during transfer.

According to the[OSHA 29 CFR 1910.132 standard][3], employers must conduct a hazard assessment to determine the precise PPE required. Furthermore, the National Institutes of Health's authoritative guide,[Prudent Practices in the Laboratory][4], mandates that volatile secondary amines be handled under strict engineering controls to prevent inhalation.

Required Personal Protective Equipment (PPE) Matrix

The following PPE matrix is engineered specifically for the physicochemical properties of Methyl 2-[(2-methoxyethyl)amino]acetate. Every piece of equipment requires a built-in validation check before use.

PPE CategorySpecificationMechanistic RationaleSelf-Validation Check
Eye/Face ANSI Z87.1 Chemical Splash GogglesPrevents capillary action of liquid into the ocular cavity; standard safety glasses lack orbital seals.Visual inspection of the rubber seal for micro-cracks before donning.
Hand Protection 100% Nitrile Gloves (≥ 4 mil thickness)Nitrile provides superior resistance to aliphatic amines and esters compared to latex, preventing transdermal permeation.Perform an air-inflation test (twisting the cuff to trap air) to check for pinholes.
Body Protection Flame-Resistant (FR) or 100% Cotton Lab CoatProtects against micro-splashes. Synthetic blends can melt into the skin if a secondary fire hazard occurs.Ensure the coat is fully buttoned to the neck and knit cuffs are tucked under gloves.
Respiratory Half-mask respirator with Organic Vapor (OV) cartridgesOnly required if fume hood fails. OV cartridges adsorb volatile amine/ester vapors via activated carbon.Perform a positive/negative pressure seal check prior to entering the lab space.

Operational Workflow & Handling Protocol

Do not merely follow steps; verify the physics of your environment. This protocol utilizes a self-validating methodology to ensure safety during chemical transfer.

Phase 1: Pre-Operational Engineering Controls
  • Fume Hood Verification: Ensure the chemical fume hood face velocity is operating between 80–120 feet per minute (fpm).

    • Self-Validation: Do not rely solely on the digital monitor. Tape a Kimwipe to the bottom of the sash to visually confirm inward directional airflow.

  • Staging: Place a secondary containment tray inside the hood. Gather calibrated positive-displacement micropipettes and anhydrous receiving vessels.

Phase 2: Execution & Chemical Transfer
  • Purging: Because amines can slowly oxidize, purge the receiving vessel with an inert gas (e.g., Argon or Nitrogen) prior to transfer.

  • Transfer Mechanics: Use a positive-displacement pipette or a glass syringe to transfer the Methyl 2-[(2-methoxyethyl)amino]acetate.

    • Causality: Standard air-displacement pipettes rely on an air cushion. The vapor pressure of volatile esters/amines will expand this air cushion, causing the liquid to drip uncontrollably. Positive displacement physically pushes the liquid, eliminating vapor-induced dripping.

  • Sealing: Immediately seal both the source and receiving vessels to prevent atmospheric moisture from initiating ester hydrolysis.

Spill Response & Waste Disposal Plan

Spill Response Protocol

If a spill occurs outside of secondary containment, execute the following:

  • Isolate & Exhaust: Immediately lower the fume hood sash to 2 inches to maximize exhaust velocity over the spill zone.

  • Absorb: Apply a chemically inert absorbent, such as diatomaceous earth or vermiculite, working from the perimeter inward.

    • Causality: Never use combustible absorbents (like sawdust or paper towels) on concentrated amines, as the heat of absorption/reaction can trigger spontaneous combustion.

  • Neutralize & Decontaminate: Wipe the area with a mild acidic solution (e.g., 5% citric acid) to neutralize residual amine, followed by a soap and water wash.

    • Self-Validation: Swab the final wiped surface with a damp piece of pH paper. A pH of 7 confirms complete decontamination.

Waste Disposal Plan
  • Segregation: Collect all liquid waste containing the chemical in a designated "Halogen-Free Organic Waste" carboy.

  • Compatibility Verification: Ensure the waste container does not contain strong oxidizing agents, heavy metal salts, or strong acids. Mixing amines with oxidizers can result in violent exothermic reactions.

  • Labeling: Affix a GHS-compliant label clearly stating the chemical name, CAS number (885221-00-1), and the "Irritant" pictogram.

Mechanistic Workflow Diagram

The following logical workflow maps the critical path from risk assessment to safe disposal, highlighting the decision tree for spill scenarios.

G Start Risk Assessment & Protocol Review PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Engineering Controls (Fume Hood >100 fpm) PPE->Hood Handle Chemical Transfer (Secondary Containment) Hood->Handle Spill Spill Scenario? Handle->Spill Clean Spill Response Protocol (Inert Absorbent) Spill->Clean Yes Dispose Waste Segregation (Halogen-Free Organic) Spill->Dispose No Clean->Dispose End Decontamination & Doffing Dispose->End

Operational and safety workflow for handling Methyl 2-[(2-methoxyethyl)amino]acetate.

References

  • Title: 29 CFR 1910.132 - Personal Protective Equipment Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Research Council URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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